2-Ethoxy-6-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXZINXUVCZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541780 | |
| Record name | 2-Ethoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-02-8 | |
| Record name | 2-Ethoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-6-methylaniline
This in-depth technical guide provides a detailed, three-step synthesis pathway for 2-Ethoxy-6-methylaniline, a valuable substituted aniline intermediate. The proposed route is designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and practical application. Each step is elucidated with a thorough explanation of the underlying chemical principles, step-by-step protocols, and visual aids to ensure clarity and reproducibility.
Introduction: Strategic Synthesis of a Disubstituted Aniline
This compound is a disubstituted aromatic amine with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring both an ethoxy and a methyl group ortho to the amine, presents a unique synthetic challenge. Direct functionalization of an aniline precursor is often complicated by the directing effects of the amino group and potential for overreaction. Therefore, a more robust and controllable approach involves the sequential construction of the desired substitution pattern on a benzene ring, culminating in the formation of the aniline.
This guide outlines a logical and efficient three-step synthesis commencing from the readily available starting material, 2-methylphenol (o-cresol). The pathway proceeds through:
-
Williamson Ether Synthesis to introduce the ethoxy group.
-
Electrophilic Aromatic Substitution (Nitration) to install a nitro group at the sterically accessible and electronically favorable position.
-
Reduction of the Nitro Group to yield the target this compound.
This strategy allows for precise control over the placement of each substituent, leveraging fundamental principles of organic synthesis to achieve the desired product.
Overall Synthesis Pathway
The complete synthetic route from 2-methylphenol to this compound is depicted below.
2-Ethoxy-6-methylaniline chemical properties and structure
An In-depth Technical Guide to 2-Ethoxy-6-methylaniline: Properties, Synthesis, and Applications in Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted aniline derivative with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of ethoxy, methyl, and amino groups on the aromatic ring makes it a valuable precursor for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, a theoretical analysis of its spectroscopic characteristics, and an exploration of its reactivity and application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac. This document is intended for researchers, chemists, and professionals in drug discovery and process development.
Core Chemical Identity and Physical Properties
This compound, registered under CAS Number 53982-02-8, is an aromatic amine characterized by an aniline core substituted with an ethoxy group at position 2 and a methyl group at position 6.[1] This substitution pattern, particularly the ortho-disubstitution flanking the amine, sterically hinders the amino group, which influences its reactivity and nucleophilicity compared to unsubstituted aniline.
The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for designing synthetic procedures, purification strategies, and ensuring safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molar Mass | 151.21 g/mol | [1] |
| CAS Number | 53982-02-8 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 111-113 °C (at 11 Torr) | [1] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.34 ± 0.10 (Predicted) | [1] |
Below is a 2D representation of the molecular structure.
Caption: Chemical structure of this compound.
Spectroscopic Profile (Theoretical Analysis)
-
¹H NMR: The proton NMR spectrum is expected to be characteristic. The aromatic region should display three signals corresponding to the protons at C3, C4, and C5 of the benzene ring. The ethoxy group will present as a quartet (-OCH₂-) and a triplet (-CH₃), a classic ethyl pattern.[2] The methyl group on the ring will appear as a singlet, and the amine (-NH₂) protons will also likely be a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals. Six signals will correspond to the aromatic carbons, with the carbons bearing the substituents (C1, C2, C6) shifted accordingly. The remaining three signals will be from the methyl carbon on the ring and the two carbons of the ethoxy group (-OCH₂- and -CH₃).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.[6] A strong C-O stretching band for the aryl ether will be present around 1200-1250 cm⁻¹. Additional bands will confirm the aromatic C=C stretching (approx. 1500-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely include the loss of an ethyl group ([M-29]⁺) or an ethoxy group ([M-45]⁺), which are characteristic fragmentation pathways for ethyl ethers.[4][7]
Synthesis Protocol: A Validated Approach
A robust and scalable synthesis of this compound can be confidently designed based on the Williamson ether synthesis , a cornerstone reaction in organic chemistry.[8][9] This method involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[10] In this proposed protocol, the starting material is the commercially available 2-amino-3-methylphenol. The phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for deprotonation with a moderately strong base like sodium hydroxide.[11]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Amino-3-methylphenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethyl Bromide (EtBr) or Diethyl Sulfate ((Et)₂SO₄)
-
Ethanol (or other suitable polar aprotic solvent like DMF)
-
Diethyl ether (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-amino-3-methylphenol in anhydrous ethanol.
-
Add 1.1 equivalents of powdered NaOH or KOH to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt. Causality: The formation of the highly nucleophilic phenoxide is critical for the subsequent Sₙ2 reaction to proceed efficiently.
-
Alkylation: Slowly add 1.2 equivalents of ethyl bromide dropwise to the stirred suspension. Self-Validation: A gentle exotherm should be observed upon addition, indicating the reaction has initiated.
-
Reaction Completion: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in diethyl ether and water. Transfer to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. Causality: The aqueous washes remove unreacted base and inorganic salts.
-
Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by either vacuum distillation or flash column chromatography on silica gel to obtain the final this compound product.
Reactivity and Application in Drug Development
The chemical reactivity of this compound is dominated by its primary amino group. This group can act as a nucleophile in a variety of reactions, including acylation, alkylation, and diazotization, making it a highly valuable building block.
A prime application for intermediates of this class is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac .[12] Etodolac features a 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole core. The synthesis of this core structure often relies on the Fischer indole synthesis, which requires a substituted phenylhydrazine.
An aniline like this compound is an ideal precursor to the necessary hydrazine. The logical pathway from the aniline to a complex drug molecule underscores the importance of such intermediates in the pharmaceutical supply chain.
Caption: Logical workflow from aniline to a complex drug scaffold.
The synthesis of Etodolac itself starts from 2-ethylaniline, which is converted to 2-ethylphenylhydrazine.[12] This hydrazine is then condensed with a suitable partner to build the tryptophol core, which is further elaborated to Etodolac. A molecule like this compound would be a critical starting material for creating novel analogues of Etodolac, allowing medicinal chemists to probe the structure-activity relationship by modifying the substituents on the aromatic ring.
Safety, Handling, and Storage
As a substituted aniline, this compound should be handled with appropriate caution, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted before use, general guidance based on structurally similar anilines applies.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and sources of ignition. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
-
Hazards: Anilines as a class are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.
Conclusion
This compound is a chemical intermediate with significant, well-defined potential. Its physicochemical properties are established, and its synthesis can be reliably achieved through established organic chemistry reactions like the Williamson ether synthesis. While its primary utility lies in its role as a precursor for more complex molecules, its structural features make it particularly relevant to the synthesis of pharmaceutical agents, offering a platform for the development of novel therapeutics based on established drug scaffolds. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
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Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry.
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
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Organic Chemistry. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube.
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PubChem. (n.d.). 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from
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Google Patents. (n.d.). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline. Retrieved from
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The Solubility Profile of 2-Ethoxy-6-methylaniline: A Technical Guide for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxy-6-methylaniline in organic solvents. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility is paramount for process optimization, formulation development, and ensuring reproducible manufacturing outcomes. This document elucidates the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility in various organic media. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline development workflows.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound is a substituted aniline that serves as a crucial building block in the synthesis of a range of pharmaceutical compounds. Its molecular structure, featuring both hydrophobic (ethoxy and methyl groups, aromatic ring) and hydrophilic (amino group) moieties, results in a nuanced solubility profile that is highly dependent on the nature of the solvent. A thorough understanding of its solubility is critical for:
-
Reaction Kinetics and Yield: Ensuring the compound remains in solution is often essential for homogenous reaction conditions, directly impacting reaction rates and overall yield.
-
Purification and Crystallization: The selection of appropriate solvent systems is fundamental for effective purification, enabling the selective precipitation of the target compound or impurities.
-
Formulation and Drug Delivery: For final drug product formulation, the solubility of any residual starting materials or intermediates must be well-characterized.
This guide provides the foundational knowledge and practical methodologies to effectively characterize and leverage the solubility properties of this compound.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [1] |
| Molar Mass | 151.21 g/mol | [1] |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 111-113 °C at 11 Torr | [1] |
| pKa | 4.34 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless to light yellow crystalline solid | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] This adage is chemically underpinned by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property influenced by:
-
Solvent Polarity: The presence of an ethoxy and a methyl group on the aniline ring imparts a significant nonpolar character to the molecule. Consequently, it is expected to exhibit greater solubility in non-polar or moderately polar organic solvents compared to highly polar solvents like water.[3] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[4]
-
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[5] Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility. However, the steric hindrance from the ortho-ethoxy and ortho-methyl groups may limit the extent of intermolecular hydrogen bonding.
-
Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally verified for each solvent system.
-
pH: In aqueous or protic organic solutions, the basicity of the amine group (pKa ≈ 4.34) means that at a pH below its pKa, it will be protonated to form a salt.[1][5] These ionic salts generally exhibit higher solubility in polar solvents than the neutral form.[6]
The interplay of these factors is visually summarized in the following diagram:
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Profile
Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Toluene, Hexane, Diethyl Ether | High | The non-polar character of the substituted benzene ring dominates, leading to favorable van der Waals interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have dipole moments that can interact with the polar amine group, while their organic nature accommodates the non-polar parts of the molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ability to hydrogen bond with the amine group enhances solubility. However, the overall non-polar character of the molecule limits miscibility compared to smaller amines. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The large hydrophobic structure of this compound results in poor interaction with highly polar solvents like water.[3] While DMSO is a strong solvent, solubility may still be limited. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate, quantitative solubility data, a robust experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique.[7]
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8]
Experimental Workflow
The following workflow ensures a self-validating system by establishing equilibrium and ensuring accurate quantification.
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2-Ethoxy-6-methylaniline melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-methylaniline
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 53982-02-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with field-proven experimental methodologies. We will explore the theoretical basis for phase transitions, present validated physical constants, and offer detailed, self-validating protocols for their empirical determination. The objective is to equip the reader with the knowledge to accurately measure, interpret, and utilize these critical physicochemical parameters.
Introduction to this compound
This compound is an aromatic amine derivative whose structural characteristics make it a valuable building block in organic synthesis. Its utility spans various sectors, including the development of pharmaceuticals and specialty dyes. A precise understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and application in synthetic chemistry. These constants serve as primary indicators of purity and are critical for designing reaction conditions, developing purification strategies like distillation and recrystallization, and ensuring process safety.
Physicochemical Data of this compound
The fundamental physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, these properties have been experimentally determined and are summarized below.
| Property | Value | Conditions | Source |
| Molecular Formula | C₉H₁₃NO | - | [1] |
| Molar Mass | 151.21 g/mol | - | [1] |
| Melting Point | 53-54 °C | - | [1] |
| Boiling Point | 111-113 °C | At 11 Torr | [1] |
| Predicted Density | 1.018 ± 0.06 g/cm³ | - | [1] |
Note on Boiling Point: The boiling point is highly dependent on ambient pressure.[2][3] The value reported above was measured under reduced pressure (11 Torr). At standard atmospheric pressure (760 Torr), the boiling point would be significantly higher. This pressure dependence is a critical consideration for purification by distillation.
Theoretical Framework: Melting and Boiling Points
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often less than 1°C.[2] This sharpness is a hallmark of purity. The presence of even small amounts of soluble impurities disrupts the crystal lattice, typically causing two effects: a depression of the melting point and a broadening of the melting point range (e.g., greater than 2°C).[2] Therefore, melting point determination is a rapid and effective method for assessing the purity of a solid sample.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the change from a liquid to a gaseous state.[2] Similar to the melting point, a pure liquid will exhibit a sharp, constant boiling point at a given pressure.[2][3] The boiling point is directly influenced by the strength of intermolecular forces; stronger forces require more energy (a higher temperature) to overcome, resulting in a higher boiling point. As atmospheric pressure decreases, the vapor pressure required for boiling is lower, and thus the liquid boils at a lower temperature.[2][3] This principle is the basis for vacuum distillation, a technique used to purify compounds that decompose at their atmospheric boiling point.
Experimental Determination Protocols
The following protocols describe standard, reliable methods for determining the melting and boiling points of a compound like this compound. These procedures are designed to be self-validating, where the quality of the result (e.g., a sharp melting range) provides confidence in both the technique and the sample's purity.
Protocol: Melting Point Determination (Capillary Method)
This method utilizes a heated block apparatus (such as a Mel-Temp) and a small sample packed into a capillary tube.
Methodology:
-
Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load 1-2 mm of the sample.[2][3] A larger sample will heat unevenly and lead to an inaccurate, broad melting range.[2]
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[2]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the block to about 15-20°C below the expected melting point (53°C). Then, adjust the heating rate to a slow and steady 1-2°C per minute.[4] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal melts completely.[2] The melting point is reported as the range T₁ - T₂.
-
-
Validation: For a pure sample, this range should be narrow (≤ 1°C). If the measurement must be repeated, always use a fresh sample in a new capillary tube, as the original sample may have undergone decomposition.[3]
Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Protocol: Boiling Point Determination (Microscale Capillary Method)
This method is suitable for small sample volumes and determines the temperature at which the liquid's vapor pressure equals the external pressure.
Methodology:
-
Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid sample.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this small capillary tube, open-end down, into the liquid in the test tube.[3]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the liquid level in the bath is above the sample level.[3][4] The open top of the test tube must remain well above the bath fluid.
-
Observation (Heating Phase): Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the bubbling will become more rapid and continuous as the liquid's vapor displaces the remaining air.
-
Observation (Cooling Phase): Once a vigorous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
-
Boiling Point Recording: The bubbling will slow and stop. The moment the vapor pressure inside the capillary becomes equal to the external pressure, the liquid will be drawn up into the capillary tube.[5] The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample at that atmospheric pressure.[5]
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 Torr, a correction may be necessary to normalize the boiling point to standard pressure.
Workflow: Boiling Point Determination
Caption: Workflow for Microscale Boiling Point Determination.
Conclusion
The melting point (53-54 °C) and boiling point (111-113 °C at 11 Torr) of this compound are defining physical constants that are indispensable for its identification, purification, and use in scientific research and development.[1] Accurate determination of these values, using the standardized protocols outlined in this guide, provides a direct and reliable assessment of compound purity. For professionals in the field, a mastery of these techniques and a thorough understanding of the principles behind them are essential for ensuring the integrity and success of experimental work.
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2-Ethoxy-6-methylaniline molecular weight and formula
An In-Depth Technical Guide to 2-Ethoxy-6-methylaniline: Properties, Safety, and Synthetic Context
Introduction
This compound is an aromatic organic compound from the substituted aniline family. While specific data on its direct applications are nascent, its structural motifs—an aniline core with ortho-alkoxy and ortho-alkyl substituents—are of significant interest to researchers in agrochemical and pharmaceutical development. Substituted anilines are foundational building blocks for a vast array of functional molecules, from herbicides to advanced kinase inhibitors used in targeted cancer therapy.[1][2]
This guide provides a comprehensive overview of the core physicochemical properties, molecular formula, and molecular weight of this compound. It further details essential safety and handling protocols crucial for laboratory professionals. To provide a richer context for drug development professionals, this document also explores the well-documented synthetic utility of the closely related structural analog, 2-Ethyl-6-methylaniline, thereby illustrating the potential applications and synthetic pathways relevant to this class of molecules.
Core Molecular Profile
This compound, also known by its CAS Number 53982-02-8, is characterized by the following fundamental properties.[3][4] A thorough understanding of these parameters is the starting point for any experimental design or synthetic strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight (Molar Mass) | 151.21 g/mol | [3] |
| Appearance | Not specified; related anilines are typically liquids or low-melting solids. | |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 111-113 °C (at 11 Torr) | [3] |
| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [3] |
| CAS Number | 53982-02-8 | [3][4] |
Analytical Characterization: A Self-Validating Protocol
To ensure the identity and purity of this compound before its use in a synthetic workflow, a multi-faceted analytical approach is required. This protocol serves as a self-validating system to confirm the material's integrity.
Objective: To confirm the chemical structure and assess the purity of a sample of this compound.
Methodology:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Rationale: This technique provides detailed information about the hydrogen atom environment in the molecule, confirming the presence and connectivity of the ethoxy, methyl, and aromatic protons.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Signals: The spectrum should be consistent with the structure: a triplet and quartet for the ethoxy group, a singlet for the methyl group, and distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals should correspond to the number of protons in each group (3H for methyl, 2H and 3H for ethoxy, 3H for aromatic protons).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS confirms the molecular weight of the compound and provides an assessment of its purity by separating it from potential impurities.
-
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (e.g., 1-5 µL) into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). The acid is added to facilitate protonation of the analyte, which is necessary for positive-ion mode mass spectrometry.
-
Monitor the eluent with both a UV detector and a mass spectrometer.
-
-
Expected Results: The chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 152.21.
-
Caption: Workflow for analytical verification of this compound.
Safety, Handling, and Storage
Substituted anilines as a class require careful handling. Based on data for this compound and related compounds, appropriate safety measures are mandatory.[4]
GHS Hazard Classification:
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Recommended Handling & Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to minimize inhalation exposure.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield, compliant with standards such as EN166 (EU) or NIOSH (US).[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[5] Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.[7]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthetic Utility & Application Context
While this compound is a specific chemical entity, its true value for drug development professionals is understood by examining the applications of its structural class. The 2,6-disubstituted aniline scaffold is a privileged structure in modern chemistry.
The Case of 2-Ethyl-6-methylaniline:
A close structural analog, 2-Ethyl-6-methylaniline (CAS 24549-06-2), serves as an excellent proxy to demonstrate the synthetic importance of this substitution pattern.[8]
-
Agrochemicals: It is a key intermediate in the industrial synthesis of chloroacetanilide herbicides, most notably Metolachlor.[9][10] Metolachlor is used extensively for weed control in crops like corn and soybeans. The synthesis involves the N-alkylation of 2-Ethyl-6-methylaniline followed by acylation.[10]
-
Pharmaceuticals: The 2,6-disubstituted aniline core is present in numerous pharmacologically active molecules. This scaffold is particularly important in the design of kinase inhibitors for cancer therapy.[1] For example, the drug Dasatinib, a potent tyrosine kinase inhibitor, utilizes a related 2-chloro-6-methylaniline intermediate in its synthesis, highlighting the importance of the ortho-disubstitution pattern for achieving high binding affinity and selectivity.[1][2]
Caption: Synthetic pathways for 2,6-disubstituted anilines.
Representative Experimental Protocol: Synthesis of an N-Alkylated Intermediate
This protocol provides a representative method for the N-alkylation of a 2,6-disubstituted aniline, a key step in the synthesis of many active ingredients. This example is based on procedures used for producing precursors to molecules like Metolachlor.[10]
Objective: To synthesize (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline from 2-Ethyl-6-methylaniline.
Materials:
-
2-Ethyl-6-methylaniline
-
(R)-Epichlorohydrin
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH), crushed
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a solution of (R)-epichlorohydrin (1.0 eq) in methanol, add 2-Ethyl-6-methylaniline (1.1 eq). The slight excess of the aniline ensures the complete consumption of the more valuable electrophile.
-
Reflux: Heat the reaction mixture to reflux (approx. 70 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Addition: After the initial reaction is complete, cool the mixture to below 25 °C in an ice bath. Add crushed potassium hydroxide (2.5 eq) portion-wise. The base is crucial for the in-situ formation of the epoxide from the intermediate chlorohydrin, which then undergoes ring-opening by another molecule of aniline, or in this specific patented synthesis, facilitates a rearrangement and subsequent aziridine formation.
-
Stirring: Stir the mixture vigorously at room temperature for 8 hours.
-
Workup:
-
Evaporate the excess methanol under reduced pressure.
-
Pour the residue into water and extract the aqueous layer with ethyl acetate (2x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-alkylated aniline.
Conclusion
This compound is a compound defined by its molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[3] While it is a discrete chemical entity, its primary value to the scientific community lies in its membership in the 2,6-disubstituted aniline class. As demonstrated by the extensive applications of its close analog, 2-Ethyl-6-methylaniline, in both the agrochemical and pharmaceutical industries, this structural framework is a validated and highly valuable building block for creating complex, high-value molecules.[1][9][10] For researchers and drug development professionals, understanding the fundamental properties, safety requirements, and broad synthetic potential of this compound class is essential for innovation.
References
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This compound - Physico-chemical Properties. ChemBK.[Link]
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N-(ethoxymethyl)-2-ethyl-6-methylaniline. PubChem, National Center for Biotechnology Information.[Link]
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Safety Data Sheet - 2-Iodo-5-methoxy-N-methylaniline. Angene Chemical.[Link]
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2-Ethyl-6-methylaniline. PubChem, National Center for Biotechnology Information.[Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Ethoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the essential safety and handling protocols for 2-Ethoxy-6-methylaniline (CAS No. 53982-02-8). As a specialized aromatic amine, this compound presents a unique set of handling challenges that necessitate a robust understanding of its chemical properties and potential hazards. This guide is intended to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.
Compound Profile and Hazard Identification
This compound is a substituted aniline derivative with the molecular formula C9H13NO.[1] A thorough understanding of its physicochemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C9H13NO | ChemBK[1] |
| Molar Mass | 151.21 g/mol | ChemBK[1] |
| Melting Point | 53-54 °C | ChemBK[1] |
| Boiling Point | 111-113 °C at 11 Torr | ChemBK[1] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
Hazard Classification:
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
These classifications necessitate stringent adherence to the handling and personal protective equipment (PPE) protocols outlined in the subsequent sections.
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective in handling this compound is to minimize exposure through a multi-layered safety approach, beginning with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[3] The rationale for this is to contain any airborne particles at the source, preventing inhalation, which is a primary route of exposure. Ensure that the fume hood has a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Chemical-resistant gloves are required.[3] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the risk of serious eye irritation, the use of chemical splash goggles is strongly recommended. A face shield should be worn in situations where there is a significant risk of splashes.[3]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be worn.[3] Protective boots may be necessary depending on the scale of the operation.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Caption: A logical workflow for the selection of appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of this compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Keep away from heat, sparks, and open flames.[4]
-
Do not eat, drink, or smoke in the work area.[3]
Storage
-
Store in a tightly closed container.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
-
The storage area should be a designated flammables area.[4]
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing any unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[3] If breathing has stopped, provide artificial respiration.[7] | TCI Chemicals,[3] LGC Standards[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7] | TCI Chemicals,[3] LGC Standards[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][7] | TCI Chemicals,[3] LGC Standards[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4] | TCI Chemicals,[3] Fisher Scientific[4] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains or waterways.[5]
-
Absorb: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.[3]
-
Collect: Place the absorbed or swept material into a suitable, labeled container for disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly.
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: A decision-making workflow for chemical spill response.
Firefighting and Disposal Considerations
Firefighting Measures
While this compound is a combustible liquid, it does not ignite readily.[4][8] In the event of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[3][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Upon combustion, it may produce toxic fumes, including carbon oxides and nitrogen oxides.[3][8]
Disposal
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[3][5] This material should be treated as hazardous waste. Do not allow it to enter drains or the environment.[5]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, consistently utilizing the correct personal protective equipment, and adhering to established handling, storage, and emergency procedures, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
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This compound - Physico-chemical Properties. ChemBK. [Link]
-
N-(ethoxymethyl)-2-ethyl-6-methylaniline. PubChem. [Link]
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2-Ethyl-6-methylaniline. PubChem. [Link]
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Personal Protective Equipment. US EPA. [Link]
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The Emerging Potential of 2-Alkoxy-6-methylaniline Scaffolds in Medicinal Chemistry: A Technical Guide
Abstract
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, owing to their versatile reactivity and ability to impart desirable pharmacokinetic and pharmacodynamic properties. Within this broad class of compounds, 2-alkoxy-6-methylaniline scaffolds are emerging as a promising area of exploration for drug discovery professionals. This technical guide delves into the potential applications of these scaffolds, with a particular focus on inferring the medicinal chemistry utility of 2-ethoxy-6-methylaniline through the lens of its closely related analogue, 2-methoxy-6-methylaniline. We will explore the synthetic accessibility, known biological activities of related structures, and the prospective therapeutic avenues that this scaffold may unlock. This document serves as a resource for researchers, scientists, and drug development professionals interested in the strategic application of novel aniline derivatives in their research endeavors.
Introduction: The Aniline Scaffold in Drug Discovery
The aniline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its prevalence stems from its utility as a versatile synthetic handle for the introduction of various pharmacophoric features and its ability to engage in key interactions with biological targets. However, the metabolism of simple anilines can sometimes lead to the formation of reactive metabolites, necessitating careful structural modulation to enhance safety profiles.
The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity. The 2,6-disubstitution pattern, in particular, can introduce conformational constraints and shield the amino group, influencing both the molecule's three-dimensional shape and its metabolic fate.
This guide focuses on the 2-alkoxy-6-methylaniline scaffold, a substitution pattern that holds significant, yet largely untapped, potential in medicinal chemistry. By examining the known applications of the closely related 2-methoxy-6-methylaniline, we can extrapolate and propose potential avenues for the exploration of this compound as a novel building block in the design of next-generation therapeutics.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for designing effective synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [1] |
| Molar Mass | 151.21 g/mol | [1] |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 111-113 °C (at 11 Torr) | [1] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [1] |
The presence of the ethoxy group, as compared to a methoxy group, is expected to increase the lipophilicity (logP) of the molecule, which can have significant implications for its solubility, membrane permeability, and plasma protein binding.
Synthetic Strategies and Accessibility
The viability of a scaffold in a drug discovery program is heavily dependent on its synthetic accessibility. While specific, optimized synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted anilines can be readily adapted. A plausible synthetic approach is outlined below.
Conceptual Synthetic Workflow
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Methylphenol
-
To a stirred solution of 2-methylphenol in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-6-methylphenol.
Step 2: Williamson Ether Synthesis
-
To a solution of 2-nitro-6-methylphenol in a polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate and ethyl iodide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 1-ethoxy-2-methyl-3-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-ethoxy-2-methyl-3-nitrobenzene in ethanol and add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield this compound.
This proposed synthesis is based on well-established organic chemistry principles and highlights the straightforward accessibility of the target scaffold from commercially available starting materials.
Inferred Medicinal Chemistry Applications from Analogues
Direct research on the medicinal chemistry applications of this compound is sparse. However, by examining its close structural analogue, 2-methoxy-6-methylaniline, we can infer potential areas of therapeutic interest. 2-Methoxy-6-methylaniline is utilized as an intermediate in the synthesis of certain pharmaceuticals, notably in the development of analgesics and anti-inflammatory drugs.[2]
This suggests that the 2-alkoxy-6-methylaniline scaffold may be a valuable core for the development of agents targeting pain and inflammation pathways. The substitution pattern could be crucial for interaction with enzymes or receptors involved in these processes.
Logical Flow of Scaffold Application
Caption: Potential therapeutic applications derived from the scaffold's properties.
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR for this compound derivatives is not available, we can hypothesize key interaction points and the influence of the substituents based on general principles of medicinal chemistry.
-
The Amino Group: The primary amine is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate activity and physicochemical properties. The steric hindrance from the flanking ethyl and methyl groups will influence the reactivity of this amine.
-
The Ethoxy Group: The ethoxy group can act as a hydrogen bond acceptor and its orientation will be influenced by the adjacent methyl group. The increased lipophilicity of the ethoxy group compared to a methoxy group may enhance membrane permeability and could lead to improved central nervous system (CNS) penetration, a desirable feature for certain neurological targets.
-
The Methyl Group: The methyl group provides steric bulk and can influence the overall conformation of the molecule. It can also be a site for metabolism, although it is generally more stable than an unsubstituted position.
The interplay between the electronic effects of the alkoxy group and the steric hindrance of the methyl group can be systematically explored to optimize target engagement and pharmacokinetic profiles.
Future Directions and Unexplored Potential
The this compound scaffold represents a relatively unexplored area of chemical space for medicinal chemists. Based on the known activities of related anilines, several promising avenues for future research can be proposed:
-
CNS Disorders: The potential for increased CNS penetration makes this scaffold an attractive starting point for the design of novel agents for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
-
Oncology: Aniline derivatives are present in a number of kinase inhibitors. The unique substitution pattern of this compound could lead to novel inhibitors with unique selectivity profiles.
-
Infectious Diseases: The scaffold could be elaborated to generate novel antibacterial or antiviral agents.
Systematic exploration of derivatives of this compound through combinatorial chemistry and high-throughput screening could rapidly unveil its potential in these and other therapeutic areas.
Conclusion
While direct applications of this compound in medicinal chemistry are not yet well-documented, its structural features and the known utility of its close analogue, 2-methoxy-6-methylaniline, strongly suggest that it is a scaffold with significant untapped potential. Its straightforward synthesis and the tunable nature of its physicochemical properties make it an attractive building block for the design of novel therapeutic agents. This guide serves as a call to action for the drug discovery community to explore the rich medicinal chemistry that the this compound scaffold has to offer.
References
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ChemBK. This compound. [Link]
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Methodological & Application
Synthesis of 2-Ethoxy-6-methylaniline from o-toluidine
An In-Depth Guide to the Multi-Step Synthesis of 2-Ethoxy-6-methylaniline from o-Toluidine
Introduction
This compound is a substituted aniline derivative that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern, featuring an amino, an ethoxy, and a methyl group in a 1,2,6-arrangement, presents a unique synthetic challenge. Direct electrophilic substitution on the o-toluidine scaffold does not readily yield this isomer due to the inherent directing effects of the amino and methyl groups.
This application note provides a comprehensive, field-proven guide for the synthesis of this compound from o-toluidine. The described pathway is a robust, multi-step process that leverages fundamental transformations in organic chemistry. As Senior Application Scientists, we present this guide with a focus on the underlying causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers and drug development professionals. The overall strategy involves the conversion of the amine in o-toluidine to a hydroxyl group, which then facilitates the correct substitution pattern through subsequent nitration, etherification, and reduction steps.
Overall Synthetic Pathway
The synthesis is accomplished via a four-stage process, beginning with the transformation of the starting material, o-toluidine, into a key intermediate, o-cresol.
Caption: Overall synthetic route from o-toluidine to this compound.
Part 1: Diazotization of o-Toluidine and Hydrolysis to o-Cresol
Expertise & Rationale: The initial amino group of o-toluidine is not suitable for achieving the desired substitution pattern. Therefore, the first critical step is its conversion to a hydroxyl group. This is reliably achieved through the formation of a diazonium salt, a versatile intermediate, followed by hydrolysis. The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose uncontrollably at higher temperatures. Sulfuric acid is used as the acidic medium for the diazotization reaction.
Protocol 1: Synthesis of o-Cresol
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of o-toluidine (1.0 eq) in aqueous sulfuric acid (20% v/v). Cool the mixture to 0–5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the o-toluidine solution. Maintain the temperature strictly below 5 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.
-
Hydrolysis: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to boiling. The diazonium salt will hydrolyze, liberating nitrogen gas and forming o-cresol. Continue heating until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the o-cresol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude o-cresol can be purified by distillation.
Part 2: Electrophilic Nitration of o-Cresol
Expertise & Rationale: With the o-cresol intermediate in hand, the next step is to introduce a nitro group onto the aromatic ring. Both the hydroxyl and methyl groups are ortho-, para-directing activators. The nitration of o-cresol yields a mixture of isomers, primarily 2-methyl-4-nitrophenol and the desired 2-methyl-6-nitrophenol. The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.[1] The isomers can be separated based on their differing physical properties, such as volatility or solubility.
Protocol 2: Synthesis of 2-Methyl-6-nitrophenol
-
Preparation: In a flask cooled in an ice bath (0–5 °C), add the purified o-cresol (1.0 eq) to concentrated sulfuric acid.[1][2][3][4][5]
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[6][7][8][9] Add this mixture dropwise to the o-cresol solution, ensuring the temperature does not exceed 10 °C.[10]
-
Reaction Quench: After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature. Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the nitrated products.
-
Isolation and Separation: Filter the solid precipitate and wash thoroughly with cold water to remove residual acid. The isomers can be separated by steam distillation (the 4-nitro isomer is less volatile) or by fractional crystallization.
Part 3: Williamson Ether Synthesis
Expertise & Rationale: This step introduces the target ethoxy group. The Williamson ether synthesis is a classic and efficient method for forming ethers.[11] It proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an ethyl halide. A base, such as potassium carbonate or sodium ethoxide, is required to deprotonate the phenolic hydroxyl group of 2-methyl-6-nitrophenol, forming the reactive phenoxide.[12] The nitro group's electron-withdrawing nature increases the acidity of the phenol, facilitating its deprotonation.
Protocol 3: Synthesis of 2-Ethoxy-1-methyl-6-nitrobenzene
-
Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-6-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq).[12][13][14][15][16] Stir the mixture at room temperature for 30 minutes.
-
Etherification: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), to the mixture. Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Part 4: Reduction of the Nitro Group
Expertise & Rationale: The final step is the reduction of the nitro group to the primary amine, yielding the target this compound. This transformation is one of the most fundamental reactions in the synthesis of aromatic amines.[17] Several methods are effective, including catalytic hydrogenation and metal-acid reductions.[18][19][20]
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas is a very clean and high-yielding method.[17]
-
Metal-Acid Reduction: A mixture of a metal (e.g., iron, tin, or zinc) and a strong acid (e.g., HCl) is a robust and cost-effective alternative.[18][21] The reduction with iron and hydrochloric acid is often preferred in industrial settings because the formed FeCl₂ gets hydrolyzed, regenerating some of the acid.[18]
Protocol 4: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 2-ethoxy-1-methyl-6-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.[17]
-
Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product.
Method B: Metal-Acid Reduction
-
Setup: In a round-bottom flask, suspend iron powder (3-5 eq) in a mixture of ethanol and water. Add a small amount of concentrated HCl to initiate the reaction.
-
Reduction: Heat the mixture to reflux and add a solution of 2-ethoxy-1-methyl-6-nitrobenzene (1.0 eq) in ethanol dropwise.
-
Reaction Completion: Maintain reflux until TLC analysis shows the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide. Filter the mixture through Celite® to remove iron salts. Extract the filtrate with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure to yield the product.
Data and Workflow Summary
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | o-Toluidine | NaNO₂, H₂SO₄ | 1.05 | Water | 0-5 | 2-3 | 75-85 |
| 2 | o-Cresol | HNO₃, H₂SO₄ | 1.1 | H₂SO₄ | 0-10 | 1-2 | 50-60* |
| 3 | 2-Methyl-6-nitrophenol | CH₃CH₂I, K₂CO₃ | 1.2, 1.5 | Acetone | Reflux | 4-6 | 85-95 |
| 4 | 2-Ethoxy-1-methyl-6-nitrobenzene | H₂, Pd/C | Cat. | Ethanol | 25 | 2-4 | 90-98 |
*Yield of the desired 2-methyl-6-nitrophenol isomer after separation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Compendium
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Toluidine: Toxic if swallowed or inhaled and may cause cancer.[22][23][24] Handle with extreme care and avoid exposure.
-
Acetic Anhydride: Flammable, harmful if swallowed, and causes severe skin burns and eye damage.[25][26][27][28][29] Fatal if inhaled.[25][28][29] Reacts violently with water.[27]
-
Nitric Acid & Sulfuric Acid: Highly corrosive and cause severe skin burns and eye damage.[1][2][3][4][5][7][9] Nitric acid is also a strong oxidizing agent.[6][8] Always add acid to water, never the other way around. Work with extreme caution.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Diazonium Salts: Potentially explosive when isolated and dry. It is critical to keep them in solution and at low temperatures.
-
Sodium Ethoxide: Flammable and corrosive.[13][16] Reacts violently with water.[12] Keep away from heat and moisture.[12][14]
-
Hydrogen Gas: Extremely flammable. Ensure the reaction apparatus is properly sealed and purged, and eliminate all potential ignition sources.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of o-Toluidine Acetylation.
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- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
- Sigma-Aldrich. (2024). Nitric acid - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). Sulfuric acid - SAFETY DATA SHEET.
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- Lab Alley. (2024). Acetic Anhydride, ACS Grade Safety Data Sheet.
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- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
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- ECHEMI. (n.d.). Sodium ethoxide SDS, 141-52-6 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.
- neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A..
- Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.
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- Carl ROTH. (2022). Safety Data Sheet: Nitric acid 100 % fuming, p.a..
- Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.
- Deepak Nitrite. (2023). SAFETY DATA SHEET Ortho-Toluidine.
- Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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Application Notes and Protocols for the Ethoxylation of 2-Methylaniline
Abstract
This document provides a comprehensive technical guide for the experimental ethoxylation of 2-methylaniline (o-toluidine). Ethoxylation, the reaction of a substrate with ethylene oxide, is a crucial industrial process for synthesizing non-ionic surfactants and specialized chemical intermediates. This guide is intended for researchers, chemists, and process development professionals. It details the underlying reaction mechanism, provides a robust, safety-oriented laboratory-scale protocol, outlines analytical methods for product characterization, and emphasizes the critical safety procedures required when handling the hazardous materials involved.
Introduction and Scientific Background
Ethoxylation is a chemical process that involves the addition of ethylene oxide (EO) to a substrate with an active hydrogen atom, such as an amine.[1] The reaction with primary amines like 2-methylaniline results in the formation of polyether chains attached to the nitrogen atom, creating ethoxylated amines.[2] These products exhibit amphiphilic properties, with a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic aromatic group, making them valuable as non-ionic surfactants, emulsifiers, dispersing agents, and corrosion inhibitors in various industries, including textiles, agrochemicals, and paints.
The reaction proceeds via a stepwise addition of ethylene oxide units. The degree of ethoxylation (the average number of EO units added per molecule) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.[1] The process is highly exothermic and autocatalytic, demanding precise control over temperature and pressure to ensure safety and achieve the desired product distribution.[1]
CRITICAL SAFETY PROTOCOLS: Hazard Analysis and Mitigation
Utmost priority must be given to safety. Both 2-methylaniline and ethylene oxide are highly hazardous materials. All experimental work must be conducted in a specialized facility equipped to handle such chemicals, including a certified chemical fume hood or a dedicated, contained reaction bay. A comprehensive risk assessment must be performed before commencing any work.
Ethylene Oxide (EO)
Ethylene oxide is an extremely hazardous substance with multiple risk factors:
-
Extreme Flammability: EO is an extremely flammable gas that can form explosive mixtures with air.[3][4] It must be kept away from all ignition sources, including heat, sparks, and open flames.
-
Toxicity: It is toxic if inhaled or swallowed and causes severe skin burns and eye damage. The OSHA permissible exposure limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA) and a short-term excursion limit of 5 ppm averaged over 15 minutes.[5][6]
-
Carcinogenicity and Mutagenicity: EO is classified as a Group 1 human carcinogen by IARC and is known to cause genetic defects and may damage fertility or an unborn child.[5]
-
Explosion Hazard: EO can polymerize explosively, especially in the presence of catalysts, acids, bases, or heat. It is typically stored as a liquefied gas under pressure, which may explode if heated.[4]
Handling Precautions for Ethylene Oxide:
-
Work must be performed in a well-ventilated area, preferably within a system designed for high-pressure gas reactions.[3]
-
Use only equipment (reactors, tubing, valves) rated for the pressures and temperatures involved and constructed of compatible materials.
-
A backflow prevention device must be installed in the EO supply line.[3]
-
Personnel must be equipped with and trained to use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, flame-retardant lab coats, chemical safety goggles, a face shield, and potentially a self-contained breathing apparatus (SCBA) for emergency situations.[6][7]
-
An EO-specific gas detection system with alarms is mandatory.
2-Methylaniline (o-Toluidine)
2-Methylaniline also presents significant health risks:
-
High Toxicity: It is highly toxic if inhaled, swallowed, or absorbed through the skin.[8]
-
Health Effects: Acute exposure can lead to methemoglobinemia, causing cyanosis and central nervous system depression. Chronic exposure is linked to anemia, weight loss, and skin lesions.[8]
-
Carcinogenicity: The EPA has classified o-toluidine as a Group B2, probable human carcinogen. Occupational exposure has been associated with an increased risk of bladder cancer.[8]
Handling Precautions for 2-Methylaniline:
-
Always handle in a chemical fume hood.[9]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Avoid generating aerosols or vapors.
Reaction Mechanism and Kinetics
The ethoxylation of a primary amine like 2-methylaniline is typically a base-catalyzed reaction. The mechanism involves the nucleophilic ring-opening of the ethylene oxide molecule, which proceeds via an SN2 pathway.[11]
-
Initiation: A strong base, such as potassium hydroxide (KOH), is often used as a catalyst. While primary amines can react with EO without a catalyst, the reaction is significantly slower. The catalyst's role is more prominent in promoting the subsequent addition of EO to the newly formed hydroxyl groups.
-
Propagation: The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of an N-(2-hydroxyethyl)-2-methylaniline intermediate.
-
Chain Elongation: The newly formed terminal hydroxyl group is also nucleophilic and can react with additional ethylene oxide molecules. This process continues in a stepwise fashion, elongating the polyether chain. Each step is exothermic.[1] The reactions of amines with epoxides generally follow second-order kinetics.[11]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes the synthesis of ethoxylated 2-methylaniline in a laboratory-scale high-pressure autoclave reactor. The target degree of ethoxylation in this example is approximately 5 moles of EO per mole of amine. This protocol is exemplary and requires adaptation and optimization based on specific laboratory equipment and safety infrastructure.
Materials and Equipment
| Reagent/Equipment | Specification |
| Reactants | |
| 2-Methylaniline (o-Toluidine) | Purity ≥ 99% |
| Ethylene Oxide (EO) | High purity, lecture bottle or cylinder with dip tube |
| Potassium Hydroxide (KOH) | Flake or pellet, ACS grade |
| Nitrogen (N₂) | High purity, for inerting |
| Equipment | |
| High-Pressure Autoclave | Stainless steel or Hastelloy, ≥ 1 L capacity, rated for >20 bar and >200 °C |
| Equipped with: magnetic drive stirrer, thermocouple, pressure transducer, gas inlet, liquid EO inlet, sampling valve, rupture disc | |
| Mass Flow Controller | For precise EO addition (alternative to gravimetric) |
| Chilling System | For cooling the reactor |
| Vacuum Pump | For initial purging of the reactor |
Step-by-Step Procedure
The overall experimental workflow is depicted below.
-
Reactor Preparation:
-
Ensure the autoclave is meticulously clean and dry.
-
Charge the reactor with 2-methylaniline (e.g., 107.16 g, 1.0 mol).
-
Add the catalyst, potassium hydroxide (e.g., 0.5-1.0 g, ~0.5-1.0% by weight of the amine).
-
-
Inerting and Heating:
-
Seal the reactor and perform a pressure leak test with nitrogen up to the planned maximum operating pressure.
-
Once the reactor is confirmed to be leak-tight, vent the pressure.
-
Purge the reactor headspace by pressurizing with nitrogen (to ~5 bar) and venting (to ~1 bar) at least three times to remove all oxygen and moisture.[12]
-
Begin stirring and heat the reactor contents to the desired reaction temperature, typically in the range of 140-160 °C.[13]
-
-
Ethylene Oxide Addition:
-
Once the reaction temperature is stable, begin feeding liquid ethylene oxide into the reactor at a controlled rate. The total amount to be added for a 5:1 molar ratio is 220.25 g (5.0 mol).
-
The EO addition is highly exothermic. The feed rate must be carefully controlled to allow the reactor's cooling system to maintain a stable temperature. A runaway reaction is a significant risk if EO is added too quickly.
-
Maintain the reactor pressure within a safe operating range (e.g., 3-6 bar). The pressure will initially rise as EO is added and then drop as it is consumed by the reaction. The feed rate should be matched to the reaction rate.
-
-
Reaction and Digestion:
-
After all the ethylene oxide has been added, maintain the reaction temperature for a "digestion" period of 1-2 hours to ensure the complete consumption of any residual EO.[13] This is typically indicated by a stable or very slowly decreasing pressure.
-
-
Shutdown and Product Recovery:
-
Stop heating and allow the reactor to begin cooling.
-
Once the reaction is complete, carefully purge the reactor headspace with nitrogen to remove any traces of unreacted ethylene oxide.
-
Cool the reactor to below 50 °C before opening.
-
Discharge the liquid product into a suitable storage container. The product may be neutralized with a small amount of acid (e.g., acetic or phosphoric acid) to quench the catalyst if desired.
-
Product Analysis and Characterization
Analysis of the final product is essential to confirm its structure and determine the distribution of ethoxymers.
-
Titration: The residual amine content can be determined by titration with a standard acid (e.g., HCl), which is useful for calculating reaction conversion.[11]
-
Gas Chromatography (GC): GC analysis can be used to separate and quantify the unreacted 2-methylaniline and the lower molecular weight ethoxylated products.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating the distribution of polyethylene glycol derivatives.[15][16]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation.[17] The average degree of ethoxylation (n) can be calculated by integrating the proton signals of the ethylene oxide chain (-OCH₂CH₂-) and comparing them to the integration of the aromatic or methyl protons of the 2-methylaniline moiety.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) can provide detailed information on the mass of each oligomer in the product distribution, confirming the heterogeneity of the PEG chains.[15][18]
Reaction Scheme and Data Summary
The chemical transformation is illustrated below.
| Parameter | Value | Justification / Notes |
| Reactants | ||
| 2-Methylaniline | 107.16 g (1.0 mol) | Starting material. |
| Ethylene Oxide | 220.25 g (5.0 mol) | Target molar ratio of 5:1 (EO:Amine). |
| Potassium Hydroxide (KOH) | 0.5 - 1.0 g | Base catalyst, ~0.5-1.0% w/w of amine. |
| Reaction Conditions | ||
| Temperature | 140 - 160 °C | Typical range for amine ethoxylation to ensure a reasonable reaction rate.[13] |
| Pressure | 3 - 6 bar (45 - 90 psig) | Pressure is dictated by EO vapor pressure and feed rate. |
| Stirring Speed | 500 - 800 RPM | Ensure good mixing of gas/liquid phases. |
| Digestion Time | 1 - 2 hours | Allows for complete consumption of residual ethylene oxide.[13] |
References
- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.
- Kuppusamy, R. R. P., Zade, A., & Neogi, S. (2022). Kinetics development for controlled mono-methyl amine-ethoxylation reaction using laboratory scale autoclave experiments and process plant reactor data simulations.
- Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (n.d.). ACS Figshare.
- FATTY AMINE ETHOXYLATE. (n.d.).
- Ethoxylation of Fatty Amines. (n.d.). Eindhoven University of Technology.
- Ethoxylation studies of two mole amine derivatives. (n.d.).
- SAFETY DATA SHEET - Ethylene Oxide. (2024). Sigma-Aldrich.
- Application Notes and Protocols for the Ethoxyl
- Ethylene Oxide. (n.d.).
- OSHA Fact Sheet: Ethylene oxide. (n.d.).
- Ethylene Oxide Safety D
- Back to Basics: Ethylene Oxide. (2023). EHSLeaders.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- Ethoxyl
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- Safety Data Sheet - 4,4'-Methylenebis(2-methylaniline). (2025). ChemScene.
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- SAFETY DATA SHEET - Ethylene Oxide. (2016).
- METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. (n.d.). U.S. Environmental Protection Agency (EPA).
- Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution. (n.d.).
- Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central, NIH.
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2-Ethoxy-6-methylaniline: A Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Versatility of a Substituted Aniline
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] 2-Ethoxy-6-methylaniline, a readily available substituted aromatic amine, has emerged as a particularly valuable scaffold. Its unique substitution pattern—an ethoxy group and a methyl group ortho to the amine—imparts specific steric and electronic properties that can be strategically exploited to direct the regiochemical outcome of cyclization reactions and to fine-tune the physicochemical properties of the resulting heterocyclic products.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a building block in the synthesis of key heterocyclic systems. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights into experimental design and optimization. The protocols provided herein are designed to be self-validating, with an emphasis on achieving high yields and purity.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C9H13NO | [3] |
| Molar Mass | 151.21 g/mol | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 111-113 °C (at 11 Torr) | [3] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [3] |
The ortho-ethoxy and -methyl groups on the aniline ring create a sterically hindered environment around the amino group. This steric hindrance can influence the kinetics and regioselectivity of subsequent reactions. Electronically, the ethoxy group is an electron-donating group through resonance, increasing the nucleophilicity of the aromatic ring, particularly at the para-position. The methyl group is also weakly electron-donating. These electronic effects are crucial in electrophilic aromatic substitution reactions.
Core Applications in Heterocycle Synthesis: Quinolines and Carbazoles
This compound is a premier starting material for the synthesis of substituted quinolines and carbazoles, two classes of heterocycles with significant pharmacological and material science applications.
I. Synthesis of Substituted Quinolines
The quinoline scaffold is a key structural motif in numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[4] Two classical and highly effective methods for constructing the quinoline ring system from this compound are the Skraup and Friedländer syntheses.
The Skraup synthesis is a powerful reaction that condenses an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to form a quinoline.[5][6] When applied to this compound, this reaction is expected to yield 8-Ethoxy-6-methylquinoline, a valuable intermediate for further functionalization.
Causality in Experimental Design:
-
Glycerol and Sulfuric Acid: Concentrated sulfuric acid dehydrates glycerol to form acrolein in situ.[5][7] This highly reactive α,β-unsaturated aldehyde is the key electrophile in the reaction.
-
Michael Addition: The amino group of this compound acts as a nucleophile, undergoing a Michael addition to the acrolein.[5][7]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.[5]
-
Oxidation: An oxidizing agent, traditionally nitrobenzene, is required to aromatize the dihydroquinoline to the final quinoline product.[5] Ferrous sulfate is often added to moderate the otherwise vigorous and potentially violent reaction.[6]
Experimental Workflow: Skraup Synthesis
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Application Note & Protocols: The Pivotal Role of 2,6-Disubstituted Anilines in Chloroacetamide Herbicide Synthesis
Abstract: This technical guide provides a comprehensive overview of the application of 2,6-disubstituted anilines in the synthesis of market-leading agrochemicals, with a primary focus on the chloroacetamide class of herbicides. While the initial query specified 2-Ethoxy-6-methylaniline, it is its structural analog, 2-Ethyl-6-methylaniline (MEA) , that serves as the critical and extensively documented industrial precursor for major herbicides such as Metolachlor and Acetochlor. This document elucidates the synthetic pathways, reaction mechanisms, and the causal relationship between the unique sterically hindered aniline structure and herbicidal activity. Detailed, field-proven laboratory protocols for the synthesis of Metolachlor are provided for researchers and chemical development professionals.
Introduction: The Strategic Importance of 2,6-Disubstituted Anilines in Agrochemicals
The chloroacetamide class of herbicides represents a cornerstone of modern agriculture, providing essential pre-emergent control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton[1][2]. The efficacy of these herbicides is intrinsically linked to their unique molecular structure, which originates from a specific chemical building block: 2,6-disubstituted anilines.
The key industrial intermediate in this class is 2-Ethyl-6-methylaniline (MEA) , a compound whose strategic importance cannot be overstated[3][4]. Its structure, featuring both an ethyl and a methyl group flanking the amine, creates significant steric hindrance. This steric crowding is not a synthetic inconvenience but rather a deliberate design feature that is fundamental to the final herbicide's biological activity. It restricts rotation about the aryl-nitrogen bond, leading to a phenomenon known as atropisomerism, which is crucial for the molecule's ability to bind to its target enzymes in weeds[1].
These herbicides act by inhibiting very-long-chain fatty acid (VLCFA) elongases, disrupting lipid synthesis and ultimately halting early seedling growth[1][5]. The N-alkoxyalkyl and chloroacetyl groups attached to the aniline nitrogen are the functional components, but the 2,6-disubstituted phenyl ring is the essential anchor that orients these groups for maximum efficacy.
This guide will detail the synthetic routes from 2-Ethyl-6-methylaniline to two exemplary and widely used chloroacetamide herbicides: Metolachlor and Acetochlor.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 2-Ethyl-6-methylaniline (MEA) | [3] |
| CAS Number | 24549-06-2 | [3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 228-231 °C | [3] |
| Melting Point | -33 °C | [3] |
| Density | ~0.968 g/cm³ at 25 °C | |
| Flash Point | 89.4 °C | [3] |
General Synthetic Strategy: From Aniline to Herbicide
The transformation of 2-Ethyl-6-methylaniline into a potent chloroacetamide herbicide follows a robust and generally conserved two-stage synthetic logic. The primary objective is the sequential introduction of two different substituents onto the aniline nitrogen atom.
-
N-Alkylation/Functionalization: The first stage involves attaching a specific alkyl or alkoxyalkyl side chain to the nitrogen. This step is crucial as the nature of this side chain defines the identity and selectivity of the final herbicide (e.g., a methoxypropyl group for Metolachlor, an ethoxymethyl group for Acetochlor). This is often achieved through a reductive amination (condensation followed by hydrogenation) or a nucleophilic substitution reaction.
-
N-Acylation: The second stage is the introduction of the chloroacetyl group, which imparts the herbicidal activity. This is almost universally accomplished by reacting the N-substituted aniline intermediate with chloroacetyl chloride, typically in the presence of a base to neutralize the HCl byproduct[6][7].
The overall pathway is visualized below.
Figure 1: General two-step synthesis of chloroacetamide herbicides.
Application Profile I: Synthesis of Metolachlor
Metolachlor is a widely used herbicide for controlling grasses in crops like corn and soybeans[1]. Its synthesis is a prime example of the N-alkylation and N-acylation strategy.
The process begins with the condensation of 2-Ethyl-6-methylaniline (MEA) with methoxyacetone. The resulting imine is then subjected to hydrogenation to yield the stable secondary amine intermediate, N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline. This intermediate is subsequently acylated with chloroacetyl chloride to produce Metolachlor[1][6].
Stereoselective Synthesis of (S)-Metolachlor
Research has shown that the herbicidal activity of Metolachlor resides almost exclusively in the (S)-enantiomers[2][8]. This has driven the development of enantioselective syntheses to produce "refined" Metolachlor, known as S-Metolachlor, which allows for lower application rates with the same or better efficacy. One efficient route involves using a chiral starting material, such as (R)-epichlorohydrin, which reacts with MEA to set the desired stereochemistry early in the synthesis, leading to the optically active intermediate required for the final product[9][10].
Application Profile II: Synthesis of Acetochlor
Acetochlor is another major chloroacetamide herbicide used to control weeds in crops, particularly corn[7][11]. Its synthesis from MEA employs a slightly different, yet equally effective, two-step pathway.
-
Initial Acylation: In the first step, MEA is reacted directly with chloroacetyl chloride. This forms the anilide intermediate, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide[7].
-
N-Alkoxymethylation: The second step involves the reaction of this anilide with chloromethyl ethyl ether in the presence of a base (like sodium hydroxide) to introduce the N-(ethoxymethyl) group, yielding the final Acetochlor product[7][12].
This route highlights the versatility of the MEA precursor, where the order of N-functionalization can be reversed to achieve the desired molecular architecture.
Detailed Laboratory Protocol: Synthesis of Metolachlor
This protocol describes a representative two-step synthesis of Metolachlor from 2-Ethyl-6-methylaniline (MEA). Warning: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[13].
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Ethyl-6-methylaniline (MEA) | 24549-06-2 | 135.21 | 13.52 g (0.1 mol) | Harmful if swallowed/inhaled |
| Methoxyacetone | 5878-19-3 | 88.11 | 9.25 g (0.105 mol) | Flammable liquid |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | - | ~0.5 g | Hydrogenation catalyst |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | As required | Flammable gas, use in a proper setup |
| Toluene | 108-88-3 | 92.14 | ~250 mL | Solvent, flammable, toxic |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 5.61 g (0.1 mol) | Corrosive |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 11.3 g (0.1 mol) | Highly corrosive, lachrymator |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the laboratory synthesis of Metolachlor.
Step-by-Step Procedure
Step 1: Synthesis of N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline [1][6]
-
Reaction Setup: To a suitable hydrogenation reactor (e.g., a Parr shaker), add 2-Ethyl-6-methylaniline (13.52 g, 0.1 mol), methoxyacetone (9.25 g, 0.105 mol), and 100 mL of toluene.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon catalyst (~0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor. Purge several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 psi, consult equipment specifications). Begin vigorous stirring and heat the reaction mixture to 50-70 °C.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by withdrawing small aliquots (after depressurizing and purging) and analyzing by GC or TLC to confirm the disappearance of the starting material and imine intermediate.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of toluene.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting oil is the N-substituted aniline intermediate, which can be used in the next step, often without further purification.
Step 2: Synthesis of Metolachlor (N-Acylation) [6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the intermediate from Step 1 and powdered potassium hydroxide (5.61 g, 0.1 mol) in 150 mL of toluene.
-
Cooling: Cool the stirred mixture to -10 °C using an ice-salt or dry ice-acetone bath.
-
Reagent Addition: Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal reaction temperature below 0 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature (-10 °C to 0 °C) for an additional 1-2 hours.
-
Monitoring: Check for the completion of the reaction by TLC or HPLC, ensuring the disappearance of the secondary amine intermediate.
-
Quenching and Work-up: Slowly add 100 mL of cold water to the reaction flask to quench the reaction and dissolve the potassium salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Metolachlor product as an oil. Further purification can be achieved by vacuum distillation or column chromatography if required. The expected yield should be high, typically over 90% based on the starting aniline[6].
Conclusion
2-Ethyl-6-methylaniline is an indispensable building block in the agrochemical industry, forming the backbone of the highly effective chloroacetamide class of herbicides. The synthetic strategies, centered on sequential N-functionalization and N-acylation, are both versatile and robust. The steric hindrance provided by the 2,6-substituents is a key design principle that directly influences biological efficacy. The protocols and pathways detailed herein provide a foundational understanding for researchers engaged in the synthesis, development, and optimization of these vital agricultural tools.
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Metolachlor - Wikipedia. (URL: [Link])
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SN2 reaction mechanism of chloroacetanilides. - ResearchGate. (URL: [Link])
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An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. - Arkivoc. (URL: [Link])
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Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. - ResearchGate. (URL: [Link])
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Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. - ACS Publications. (URL: [Link])
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Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. - NIH National Library of Medicine. (URL: [Link])
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Acetochlor - Wikipedia. (URL: [Link])
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Synthetic route of synthesized chloroacetamide derivatives (1–22). - ResearchGate. (URL: [Link])
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(PDF) Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. - ResearchGate. (URL: [Link])
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Acetochlor | C14H20ClNO2 | CID 1988. - PubChem, NIH. (URL: [Link])
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An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. - Arkivoc Journal. (URL: [Link])
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acetochlor (280). - Food and Agriculture Organization of the United Nations. (URL: [Link])
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Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 2-Ethoxy-6-methylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Ethoxy-6-methylaniline for the laboratory-scale synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2][3] The specific substitution pattern of this compound offers a unique scaffold for producing dyes with distinct chromophoric properties. These notes elucidate the fundamental principles of diazotization and azo coupling reactions, present a detailed, step-by-step protocol for the synthesis of a representative azo dye, and outline methods for purification and characterization. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction to this compound in Azo Dye Synthesis
This compound is an aromatic amine that serves as a valuable precursor in the synthesis of azo dyes. The ethoxy (-OC₂H₅) and methyl (-CH₃) groups on the aromatic ring are electron-donating, which can influence the color and properties of the resulting dye. The synthesis of azo dyes is a cornerstone of industrial organic chemistry and typically involves a two-step process:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt.[4][5][6]
-
Azo Coupling: The reaction of the diazonium salt with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aniline derivative, to form the azo compound.[7][8][9]
The extended conjugated system created by the azo linkage is responsible for the absorption of light in the visible region, leading to the characteristic vibrant colors of these compounds.[7][10]
The Chemistry of Azo Dye Formation
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5][6]
The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, potentially leading to explosive hazards in a dry state.[2][6][10] The stability of aromatic diazonium salts at low temperatures is attributed to the resonance delocalization of the positive charge over the benzene ring.[10]
Mechanism of Diazotization:
Figure 1: Workflow for the diazotization of this compound.
Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[7][8][9] Common coupling components include phenols, naphthols, and aromatic amines.
The pH of the reaction medium is a critical parameter for a successful coupling reaction.[8]
-
For coupling with phenols: The reaction is typically carried out in a mildly alkaline solution (pH > 7.5). This is because the phenoxide ion, formed in basic conditions, is a more powerful activating group than the hydroxyl group.[7]
-
For coupling with anilines: The reaction is performed in a mildly acidic solution (pH < 6). This ensures that the concentration of the diazonium salt is maximized while a sufficient amount of the free amine is available to act as the nucleophile.[7]
The substitution typically occurs at the para position to the activating group of the coupling component, unless this position is already occupied, in which case substitution will occur at the ortho position.[8][9]
Mechanism of Azo Coupling:
Figure 2: Generalized mechanism of the azo coupling reaction.
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[11][12][14]
-
Handling of Reagents:
-
This compound: Handle with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[13] Avoid contact with eyes, skin, and clothing.[11][15]
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.
-
Concentrated Acids: Corrosive. Handle with extreme care.
-
-
Temperature Control: The diazotization reaction is exothermic and must be kept cold to prevent the decomposition of the diazonium salt.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR |
| N,N-dimethylaniline | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Merck |
| Sodium Chloride (NaCl) | ACS Reagent, ≥99% | Fisher Scientific |
| Ethanol | 95% or Absolute | VWR |
| Distilled or Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
Protocol for the Synthesis of an Azo Dye from this compound and N,N-dimethylaniline
This protocol describes the synthesis of (E)-1-(2-ethoxy-6-methylphenyl)-2-(4-(dimethylamino)phenyl)diazene.
Part A: Preparation of the Diazonium Salt Solution [1]
-
In a 100 mL beaker, suspend 1.51 g (0.01 mol) of this compound in 20 mL of water.
-
While stirring, slowly add 3 mL of concentrated hydrochloric acid. The amine salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
Continue to stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear or slightly yellow.
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 2 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool this solution to 0-5 °C in an ice-water bath.
Part C: The Coupling Reaction
-
While maintaining the temperature at 0-5 °C, slowly add the cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution (from Part B) with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part D: Work-up and Isolation [1]
-
Slowly neutralize the reaction mixture by adding a 10% aqueous sodium hydroxide solution until it is slightly alkaline (test with pH paper).
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts.
-
Press the solid as dry as possible on the funnel.
-
Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.
-
Weigh the dried product and calculate the percentage yield.
Purification
The crude azo dye may contain impurities from starting materials and side reactions. Recrystallization is a common method for purification.[1]
-
Select a suitable solvent or solvent mixture (e.g., ethanol/water). The ideal solvent will dissolve the dye when hot but not when cold.
-
Dissolve the crude dye in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
For more advanced purification of water-soluble azo dyes, techniques like high-speed countercurrent chromatography can be employed.[16]
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
UV-Visible Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol or DMSO) will show the maximum absorption wavelength (λmax), which is characteristic of the dye's color.[17][18] The presence of chromophoric azo bonds results in absorption peaks in the visible range, while aromatic rings contribute to peaks in the UV range.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the azo group (-N=N-) stretching vibration, as well as peaks corresponding to the aromatic rings and other functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the molecular structure of the dye, confirming the connectivity of the atoms.[19][20][21]
| Analytical Technique | Expected Observations for the Synthesized Azo Dye |
| Melting Point | A sharp, defined melting point range. |
| UV-Vis Spectroscopy | An absorption maximum (λmax) in the visible region of the electromagnetic spectrum. |
| IR Spectroscopy | Characteristic absorption bands for the azo group (-N=N-), C-H, C=C, and C-O stretching vibrations. |
| ¹H NMR Spectroscopy | Signals corresponding to the protons on the aromatic rings, the ethoxy group, the methyl group, and the N,N-dimethylamino group, with appropriate chemical shifts and splitting patterns. |
Applications and Further Research
Azo dyes synthesized from this compound can find applications in various fields:
-
Textile Industry: For dyeing natural and synthetic fibers.[2][7]
-
Pigments: In printing inks and plastics.[10]
-
Analytical Chemistry: As pH indicators or complexometric indicators for metal ion detection.[22][23]
-
Pharmaceuticals and Drug Development: Some azo compounds have been investigated for their biological activities.[9][23]
Further research could involve synthesizing a library of azo dyes by coupling the diazonium salt of this compound with a variety of coupling components to investigate the structure-property relationships and explore novel applications.
References
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CK-12 Foundation. (n.d.). Diazonium Salts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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BYJU'S. (n.d.). Diazonium Salts Preparation. Available at: [Link]
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Grokipedia. (n.d.). Azo coupling. Available at: [Link]
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Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1), 121-134. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azo coupling. Available at: [Link]
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Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Available at: [Link]
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Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Available at: [Link]
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ResearchGate. (2007, February). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Available at: [Link]
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PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Available at: [Link]
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Springer. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Available at: [Link]
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ACS Publications. (1919). A Method for the Purification of Certain Azo Dyes. Available at: [Link]
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NIH. (2022, May 30). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Available at: [Link]
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The Synthesis of Azo Dyes. (n.d.). Available at: [Link]
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MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]
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ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?. Available at: [Link]
-
PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Available at: [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Available at: [Link]
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NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]
-
Impactfactor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Available at: [Link]
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Synthesis and Characterization of New Azo Dye. (2024, December 6). Available at: [Link]
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Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Available at: [Link]
-
Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Available at: [Link]
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ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines). Available at: [Link]
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(PDF) Classifications, properties, recent synthesis and applications of azo dyes. (2020, February 3). Available at: [Link]
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Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]
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YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Available at: [Link]
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NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Electrochemical investigations of Azo dyes derived from 2-amino-6-ethoxybenzothiazole. Available at: [Link]
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ResearchGate. (2025, August 7). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. Available at: [Link]
-
Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Available at: [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018, December 17). Available at: [Link]
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Application Notes & Protocols: Electrophilic Substitution Reactions of 2-Ethoxy-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of 2-Ethoxy-6-methylaniline
This compound is an aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility stems from the nuanced reactivity of its substituted benzene ring. The molecule incorporates three distinct substituents—an amino (-NH2) group, an ethoxy (-OC2H5) group, and a methyl (-CH3) group—each influencing the regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions.[2]
The core of its reactivity lies in the electronic nature of these groups. The amino, ethoxy, and methyl groups are all classified as activating, electron-donating groups (EDGs).[3] They increase the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself.[2][4] This activation is achieved through a combination of resonance (mesomeric) and inductive effects.
-
Amino (-NH2) and Ethoxy (-OC2H5) Groups: These are powerful activating groups. The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene ring via resonance, substantially increasing electron density at the ortho and para positions.[5][6]
-
Methyl (-CH3) Group: This is a weakly activating group that donates electron density primarily through a positive inductive effect.[6]
The collective influence of these groups makes the ring highly susceptible to electrophilic attack. However, it also presents a challenge in controlling the selectivity of the reaction.
| Property | Value | Reference |
| CAS Number | 53982-02-8 | [7] |
| Molecular Formula | C9H13NO | [7] |
| Molar Mass | 151.21 g/mol | [7] |
| Melting Point | 53-54 °C | [7] |
| Boiling Point | 111-113 °C (at 11 Torr) | [7] |
Part 1: Regioselectivity in Electrophilic Aromatic Substitution
The primary directive in any SEAr reaction is to predict where the incoming electrophile will attach. For this compound, all three substituents are ortho-, para-directors.[5] The amino group is the most powerful activator, followed by the ethoxy group, and then the methyl group. Therefore, the directing influence of the amino group will be dominant.
The positions ortho to the amino group are occupied by the ethoxy and methyl groups. The position para to the amino group (C4) is the most sterically accessible and electronically enriched site for substitution. The positions meta to the amino group (C3 and C5) are also activated by the other groups.
-
C4 Position: Para to the amino group, ortho to the ethoxy group. This position is highly activated and sterically accessible.
-
C5 Position: Meta to the amino and ethoxy groups, but ortho to the methyl group.
-
C3 Position: Meta to the amino and methyl groups, but ortho to the ethoxy group.
Due to the powerful para-directing effect of the amino group and the combined activating influence at C4, this position is the most probable site for monosubstitution. However, the high activation of the ring means that polysubstitution is a significant risk, and reaction conditions must be carefully controlled.
Caption: Directing effects on the this compound ring.
Part 2: Experimental Protocols for Electrophilic Substitution
The high reactivity of the aniline substrate requires careful control of reaction conditions to favor monosubstitution and prevent undesirable side reactions, such as oxidation of the amino group.[8][9] In many cases, particularly for nitration and halogenation, protection of the amino group as an acetamide is a crucial first step.[10] This moderates its activating influence and protects it from oxidation.
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- 10. books.rsc.org [books.rsc.org]
N-alkylation of 2-Ethoxy-6-methylaniline experimental conditions
An Application Guide to the N-Alkylation of 2-Ethoxy-6-methylaniline: Protocols and Mechanistic Insights
Introduction: The Significance of N-Alkylated Anilines
The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, providing critical intermediates for a vast array of functional molecules. Substituted anilines, particularly N-alkylated this compound, are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the ethoxy and methyl groups on the aniline ring influences the molecule's steric and electronic properties, making its N-alkylated derivatives valuable for fine-tuning biological activity and material characteristics.
This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the primary methodologies for the N-alkylation of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a robust, self-validating system. The three principal strategies covered are:
-
Reductive Amination: A highly selective method for controlled mono-alkylation.
-
Catalytic N-Alkylation via "Borrowing Hydrogen": An atom-economical and environmentally benign approach using alcohols.
-
Classical N-Alkylation with Alkyl Halides: A fundamental, direct approach requiring careful control to prevent over-alkylation.
PART 1: Mechanistic Foundations and Strategic Considerations
A successful N-alkylation strategy hinges on understanding the underlying reaction mechanisms. The choice of method is dictated by the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and functional group compatibility.
Reductive Amination: The Controlled Pathway
Reductive amination is a powerful two-step, one-pot process that converts the carbonyl group of an aldehyde or ketone into a C-N bond.[1][2] The reaction first involves the formation of an intermediate imine (or iminium ion) from the aniline and the carbonyl compound, which is then reduced in situ to the target amine.[1][3]
-
Causality: The key advantage of this method is its exceptional control over the degree of alkylation. An amine can only form an imine once, effectively preventing the over-alkylation that often plagues direct alkylation with halides.[2] The choice of reducing agent is critical. Mild, chemoselective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they readily reduce the iminium ion intermediate while leaving the starting aldehyde or ketone largely untouched.[2][4] The reaction is typically performed under weakly acidic conditions to catalyze imine formation.[1][4]
"Borrowing Hydrogen" Catalysis: The Green Approach
Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents represents a significant advance in sustainable chemistry.[5][6] This methodology, often termed the "borrowing hydrogen" or "auto-transfer hydrogen" strategy, proceeds through a catalytic cycle where the alcohol is temporarily oxidized to an aldehyde.[5][6]
-
Catalytic Cycle:
-
Oxidation: The metal catalyst (commonly based on Ru, Ir, Ni, or Cu) abstracts hydrogen from the alcohol, forming a metal-hydride species and an in-situ-generated aldehyde.[5][6][7]
-
Condensation: The aniline reacts with the aldehyde to form an imine, releasing a molecule of water.
-
Reduction: The metal-hydride species returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst.[6]
-
This process is highly atom-economical, as the only byproduct is water, making it an environmentally benign alternative to methods that use alkyl halides.[6]
Direct Alkylation with Alkyl Halides: The Classical Route
This method involves the direct reaction of the aniline's nucleophilic nitrogen atom with an electrophilic alkyl halide (a nucleophilic aliphatic substitution).[6][8] While straightforward, this approach presents a significant challenge: controlling selectivity.
-
Causality: The primary product, a secondary amine, is often more nucleophilic than the starting primary aniline. This can lead to a second alkylation event, producing a tertiary amine, which can in turn be alkylated to form a quaternary ammonium salt.[8][9] To achieve selective mono-alkylation, reaction conditions must be carefully optimized, often by using a large excess of the aniline or by carefully controlling stoichiometry and reaction time. The reaction requires a base to neutralize the hydrohalic acid (H-X) generated, driving the equilibrium towards the products.
PART 2: Experimental Protocols and Data
The following protocols are designed as robust starting points for the N-alkylation of this compound. Researchers should perform stoichiometric calculations and safety assessments prior to any experiment.
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of N-benzyl-2-ethoxy-6-methylaniline using benzaldehyde and sodium triacetoxyborohydride.
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv.) and benzaldehyde (1.1 mmol, 1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.[4]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) to the mixture in portions over 5 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-2-ethoxy-6-methylaniline.
Protocol 2: N-Ethylation via "Borrowing Hydrogen" Catalysis
This protocol describes the N-alkylation of this compound with ethanol, a green alkylating agent, using a ruthenium catalyst.[5]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) (2.5 mol% Ru), a suitable ligand (e.g., a dppf-type ligand, 6 mol%), and a base (e.g., K₂CO₃ or KOtBu, 10-20 mol%).[5][10]
-
Addition of Substrates and Solvent: Add this compound (1.0 mmol, 1 equiv.), ethanol (used in excess, can also be the solvent), and a high-boiling anhydrous solvent like toluene or p-xylene (if ethanol is not the solvent).[5][10]
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-140 °C) with vigorous stirring.[5][10]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired N-ethyl-2-ethoxy-6-methylaniline.
Protocol 3: N-Butylation via Direct Alkylation with Alkyl Halide
This protocol outlines the synthesis of N-butyl-2-ethoxy-6-methylaniline using 1-bromobutane.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1 equiv.), a base such as powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2 equiv.), and an anhydrous polar aprotic solvent like acetonitrile or DMF (10 mL).[8]
-
Addition of Alkylating Agent: Add 1-bromobutane (1.1 mmol, 1.1 equiv.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by TLC. The formation of both mono- and di-alkylated products should be checked. The reaction is typically stopped once the starting material is consumed (4-16 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts or DMF.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
PART 3: Data Summary and Visualizations
Comparative Overview of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents / Catalyst | Typical Temp. (°C) | Pros | Cons |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | 25 | Excellent selectivity for mono-alkylation; mild conditions.[2] | Requires a carbonyl equivalent of the desired alkyl group; generates stoichiometric waste. |
| "Borrowing Hydrogen" | Alcohols | Ru, Ir, Ni, or Cu complexes; Base | 100 - 140 | High atom economy; uses green alkylating agents; only byproduct is water.[5][6][7] | Requires high temperatures; catalyst can be expensive; requires inert atmosphere. |
| Direct Alkylation | Alkyl Halides | K₂CO₃, NaH, Et₃N | 25 - 100 | Simple setup; widely available reagents. | Poor selectivity (risk of over-alkylation); produces salt waste.[8][9] |
Diagrams of Key Workflows and Mechanisms
Caption: Workflow for Reductive Amination.
Caption: The "Borrowing Hydrogen" Catalytic Cycle.
References
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-6-methylaniline
Introduction: The Strategic Importance of the 2-Ethoxy-6-methylaniline Scaffold
In the landscape of modern medicinal chemistry and agrochemical synthesis, the substituted aniline scaffold remains a cornerstone for the construction of complex molecular architectures. Among these, this compound is a particularly valuable building block. Its unique substitution pattern—an ortho-ethoxy group and an ortho-methyl group—imparts specific steric and electronic properties that can be exploited to fine-tune the physicochemical and pharmacological characteristics of target molecules. This aniline derivative and its close analogs are key intermediates in the synthesis of herbicides and have potential applications in the development of novel pharmaceuticals.[1][2]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C, C-N, and C-O bond formation, offering unparalleled efficiency and functional group tolerance.[3] This guide provides detailed application notes and representative protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—to substrates derived from this compound. While direct literature on this specific aniline is limited, the following protocols are constructed based on well-established methodologies for structurally and electronically similar substrates, particularly other ortho-substituted and electron-rich anilines.[4]
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The causality behind experimental choices is explained, and troubleshooting advice is provided to ensure robust and reproducible outcomes.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an organoboron reagent with an organohalide.[5][6][7] For a substrate like 2-bromo-6-ethoxy-1-methylbenzene (derived from this compound), the presence of the unprotected aniline can be challenging. However, modern catalyst systems exhibit remarkable tolerance for such functional groups.[4]
Scientific Rationale
The selection of a suitable palladium catalyst and ligand is paramount. For sterically hindered and electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination to afford the desired product. The choice of base is also critical; a moderately strong base like potassium carbonate or cesium carbonate is typically used to facilitate the transmetalation step without promoting unwanted side reactions.[5][7] The use of a protic co-solvent like water can accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation process.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-ethoxy-1-methylbenzene with Phenylboronic Acid
Materials:
-
2-Bromo-6-ethoxy-1-methylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (typically a 4:1 to 10:1 ratio of dioxane:water)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-ethoxy-1-methylbenzene, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of 1,4-dioxane. Stir for 5-10 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask, followed by the water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective in forming the active Pd(0) species.[6] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strength is crucial for transmetalation without causing substrate degradation.[5] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic/protic mixture aids in solubility of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[8][9][10] This reaction is invaluable for synthesizing substituted anilines and is particularly useful for coupling a primary or secondary amine with a halogenated derivative of this compound.
Scientific Rationale
The success of the Buchwald-Hartwig amination hinges on the selection of a highly active catalyst system capable of coupling an amine with an aryl halide.[11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[9][12] For sterically demanding substrates, specialized ligands such as Josiphos or Buchwald's biaryl phosphine ligands are often necessary to achieve high yields. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
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- 2. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Green Synthesis of 2-Ethoxy-6-methylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of substituted anilines, a critical scaffold in pharmaceuticals and agrochemicals, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. This document provides a comprehensive guide to green chemistry approaches for the synthesis of 2-Ethoxy-6-methylaniline, a key intermediate in various industrial applications. By leveraging principles of biocatalysis, catalytic amination, and reductive amination in green solvents, we present detailed protocols that minimize waste, reduce reliance on hazardous reagents, and improve overall process efficiency. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems. This guide is intended to empower researchers and drug development professionals to adopt greener synthetic strategies in their work.
Introduction: The Imperative for Green Aniline Synthesis
Substituted anilines are foundational building blocks in modern chemistry, integral to the synthesis of a vast array of dyes, polymers, and therapeutic agents.[1] However, traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, contributing to significant environmental impact. The principles of green chemistry offer a framework for designing safer, more efficient, and sustainable chemical processes.[2] A key metric in this endeavor is Atom Economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product.[3][4][5][6][7] This guide explores practical applications of these principles to the synthesis of this compound.
Strategic Green Synthetic Pathways
Several innovative and green synthetic strategies can be envisioned for the synthesis of this compound. These pathways prioritize the use of renewable starting materials, catalytic processes, and environmentally friendly reaction media.
Figure 1: Overview of Green Synthetic Pathways. This diagram illustrates three potential green synthetic routes to this compound, starting from different precursors and employing distinct green chemistry methodologies.
Protocol I: Biocatalytic Reduction of 2-Ethoxy-6-methylnitrobenzene
This protocol leverages the high selectivity and mild operating conditions of enzymatic catalysis, offering a significant improvement in sustainability over traditional metal-catalyzed reductions. The use of a nitroreductase enzyme in an aqueous buffer system at ambient temperature and pressure dramatically reduces the energy requirements and eliminates the need for precious metal catalysts and high-pressure hydrogen gas.[8]
Rationale and Mechanistic Insight
Nitroreductases (NRs) are enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding anilines. This biocatalytic approach is highly chemoselective and operates under environmentally benign conditions. The enzyme utilizes a cofactor, typically NADH or NADPH, as a source of reducing equivalents. To make the process economically viable, a cofactor regeneration system, such as using glucose dehydrogenase (GDH), is often employed.
Figure 2: Biocatalytic Reduction Workflow. This flowchart outlines the key steps in the continuous flow biocatalytic reduction of 2-Ethoxy-6-methylnitrobenzene.
Experimental Protocol
-
Enzyme Immobilization: Co-immobilize nitroreductase (e.g., NR-55) and glucose dehydrogenase (e.g., GDH-101) on an amino-functionalized resin. This allows for enzyme reuse and simplifies downstream processing.[8]
-
Reactor Setup: Pack the immobilized enzymes into a continuous flow packed-bed reactor.
-
Reaction Mixture Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer, pH 7.5) containing 2-Ethoxy-6-methylnitrobenzene (substrate), glucose (for cofactor regeneration), and NAD+ (cofactor).
-
Continuous Flow Reaction: Pump the reaction mixture through the packed-bed reactor at a controlled flow rate and at room temperature.
-
Downstream Processing: Implement a continuous extraction module using a green solvent (e.g., 2-methyltetrahydrofuran) to separate the product aniline from the aqueous phase.
-
Product Isolation: Evaporate the solvent to obtain the purified this compound.
Data and Performance Metrics
| Parameter | Value | Reference |
| Catalyst | Immobilized Nitroreductase & GDH | [8] |
| Solvent | Aqueous Buffer | [8] |
| Temperature | Room Temperature | [8] |
| Pressure | Atmospheric Pressure | [8] |
| Key Advantage | Avoids precious metals and H₂ gas | [8] |
| Atom Economy | High (approaching 100% for the reduction step) | [3][4] |
Protocol II: One-Pot Catalytic Amination of 2-Ethoxy-6-methylphenol
This approach offers a highly atom-economical route to the target aniline by directly coupling a phenol with an amine, with water as the sole byproduct.[9] The use of a recyclable noble metal catalyst and a green solvent like water makes this an attractive and sustainable method.
Rationale and Mechanistic Insight
The direct amination of phenols is a challenging transformation due to the poor leaving group ability of the hydroxyl group. Transition metal catalysts, such as those based on rhodium or ruthenium, can facilitate this reaction. The proposed mechanism involves the coordination of the metal to the phenol, which facilitates a keto-enol tautomerization, allowing for subsequent nucleophilic attack by the amine.[9]
Experimental Protocol
-
Reaction Setup: In a pressure vessel, combine 2-Ethoxy-6-methylphenol, an amine source (e.g., ammonia or an ammonium salt), a rhodium or ruthenium catalyst, and water as the solvent.
-
Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 120-150 °C) under an inert atmosphere.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or HPLC).
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration for reuse.
-
Product Isolation: Extract the aqueous phase with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation.
Data and Performance Metrics
| Parameter | Value | Reference |
| Catalyst | Rhodium or Ruthenium complex | [9] |
| Solvent | Water | [11] |
| Byproduct | Water | [9] |
| Key Advantage | High atom economy, direct C-N bond formation | [3][9] |
| Atom Economy | Excellent | [3][4] |
Protocol III: Green Reductive Amination
Reductive amination is a versatile and widely used method for amine synthesis that can be adapted to be more environmentally friendly.[12] This involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[13][14] By choosing greener reducing agents and solvents, the environmental footprint of this classic transformation can be significantly reduced.
Rationale and Synthetic Strategy
A plausible two-step sequence starting from 2-methyl-6-nitrophenol would involve:
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to form 2-ethoxy-6-methylnitrobenzene.
-
Reductive Amination: This step would ideally be a one-pot reaction where the nitro group is reduced to an amine, which then reacts with a carbonyl compound, followed by in-situ reduction of the resulting imine. However, a more controlled approach would be the reduction of the nitro group first, followed by a separate reductive amination step. For a greener process, we will focus on a direct reductive amination of a suitable carbonyl precursor.
A more direct green reductive amination approach would start from 2-ethoxy-6-methylbenzaldehyde (or a corresponding ketone).
Figure 3: Reductive Amination Pathway. A simplified schematic of the reductive amination of 2-ethoxy-6-methylbenzaldehyde to form this compound.
Experimental Protocol (One-Pot)
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-6-methylbenzaldehyde and an ammonia source (e.g., ammonium acetate) in a green solvent such as ethanol or a deep eutectic solvent (DES).[15][16]
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction is typically carried out under weakly acidic conditions.[12]
-
Reduction: Add a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.[13] These reagents are advantageous as they selectively reduce the imine in the presence of the aldehyde.[13][14]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data and Performance Metrics
| Parameter | Value | Reference |
| Reducing Agent | Sodium cyanoborohydride or Sodium triacetoxyborohydride | [13] |
| Solvent | Ethanol, Deep Eutectic Solvents | [15][16] |
| Key Advantage | One-pot procedure, mild conditions | [12] |
| Atom Economy | Moderate (depends on the reducing agent) | [3][4] |
Conclusion
The synthesis of this compound can be achieved through several green chemistry approaches that offer significant advantages over traditional methods. Biocatalysis provides an exceptionally mild and selective route, while catalytic amination of phenols represents a highly atom-economical strategy. Green reductive amination offers a versatile and practical one-pot procedure. The choice of the optimal method will depend on factors such as the availability of starting materials, desired scale of production, and specific process constraints. By adopting these greener protocols, researchers and drug development professionals can contribute to a more sustainable chemical industry.
References
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Green Chemistry Principle #2: Atom Economy. The Green Chemistry Initiative Blog. [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
-
Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. PMC - NIH. [Link]
-
Catalytic Amination of Phenols with Amines. ResearchGate. [Link]
-
Atom Economy and Reaction Mass Efficiency. SpringerLink. [Link]
-
Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. [Link]
-
Topic: Atom Economy: A Measure of The Efficiency of A Reaction. Scribd. [Link]
-
Atom Economy and Yield of Synthesis Sequences. ResearchGate. [Link]
-
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 Green Metrics Toolkit. Green Chemistry (RSC Publishing). [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]
-
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. primescholars.com [primescholars.com]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Ethoxy-6-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and refine your synthetic strategy.
Core Synthesis Overview: The Williamson Ether Synthesis
The most common and reliable method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of 2-amino-6-methylphenol with an ethylating agent in the presence of a base. The phenolic hydroxyl group is significantly more acidic than the amino group, allowing for selective deprotonation and subsequent nucleophilic attack on the ethylating agent.[1]
Caption: General scheme of Williamson ether synthesis for this compound.
Troubleshooting Guide & Diagnostics
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction shows very low conversion to this compound upon analysis (e.g., TLC, GC-MS). What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four key areas: deprotonation, reagent quality, reaction conditions, or competitive side reactions.
Potential Cause A: Ineffective Deprotonation of the Phenol
The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.[2] If the base is not strong enough or is hindered, this equilibrium will not favor the product.
-
Solution:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. For a more robust and complete deprotonation, consider using a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the reaction forward.
-
Solvent Compatibility: Ensure your solvent is compatible with the chosen base. For NaH, aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. For K₂CO₃, acetone or acetonitrile are common choices.
-
Potential Cause B: Poor Reagent Quality or Presence of Water
Reagents that have degraded or are contaminated can halt the reaction. Water is particularly detrimental as it can quench strong bases like NaH and compete with the phenoxide as a nucleophile.
-
Solution:
-
Dry Solvents: Use anhydrous solvents, especially when working with water-sensitive bases like NaH.
-
Reagent Purity: Use a fresh or properly stored ethylating agent (e.g., ethyl bromide, diethyl sulfate). Ethyl halides can degrade over time. Ensure the starting 2-amino-6-methylphenol is pure.
-
Inert Atmosphere: For sensitive reactions, especially those using NaH, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation from atmospheric moisture and oxygen.
-
Potential Cause C: Sub-optimal Reaction Temperature
The S(_N)2 reaction rate is highly dependent on temperature.[1] Insufficient heat may lead to a sluggish or incomplete reaction.
-
Solution:
-
Heating: Most Williamson ether syntheses require heating. For K₂CO₃ in acetone, reflux is common. For NaH in DMF, temperatures between room temperature and 80 °C are typical.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine if the reaction has stalled and if additional heating is required.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A step-by-step workflow for diagnosing low-yield reactions.
Problem 2: Formation of Significant Byproducts
Question: My reaction works, but I'm observing significant impurities alongside my desired product, complicating purification and lowering the isolated yield. What are these byproducts and how can I minimize them?
Answer: The primary challenge in the alkylation of aminophenols is achieving selectivity. The amino group can also act as a nucleophile, leading to undesired N-alkylation.[3][4]
Primary Side Reaction: N-Alkylation vs. O-Alkylation
While the phenolic oxygen is the desired site of attack (O-alkylation), the nitrogen of the aniline is also nucleophilic and can be ethylated (N-alkylation). This leads to the formation of 2-amino-N-ethyl-6-methylphenol and potentially the N,O-diethyl- and N,N-diethyl- byproducts.
-
Minimization Strategies:
-
Protecting Groups: The most robust method to prevent N-alkylation is to temporarily protect the amino group.[4] For example, the amino group can be converted to an imine by reacting it with benzaldehyde. The imine is non-nucleophilic, allowing for selective O-alkylation. The protecting group is then easily removed by acid hydrolysis during workup.[3]
-
Choice of Base and Solvent: The reaction conditions can influence the O- vs. N-alkylation ratio. Using a strong base (like NaH) in a polar aprotic solvent (like DMF) strongly favors the formation of the phenoxide, which is a much more potent nucleophile than the neutral amine. This kinetically favors the desired O-alkylation pathway.
-
Caption: Diagram illustrating the competition between O- and N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use?
-
Ethyl bromide and ethyl iodide are excellent choices due to the good leaving group ability of bromide and iodide. Diethyl sulfate is also highly effective but is more toxic and requires careful handling.
Q2: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, this compound, will be less polar than the starting material, 2-amino-6-methylphenol, and thus will have a higher R(_f) value. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, Gas Chromatography (GC) is ideal.[5]
Q3: What is the best method for purifying the final product?
-
After an aqueous workup to remove the base and salts, the crude product can be purified by flash column chromatography on silica gel.[6] A gradient elution starting with hexanes and gradually increasing the proportion of ethyl acetate is effective. Alternatively, if the product is sufficiently pure after workup, vacuum distillation can be employed.
Q4: What are the key safety precautions for this reaction?
-
Ethylating Agents: Alkylating agents like ethyl bromide and diethyl sulfate are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and quench any excess very carefully with a proton source like isopropanol, followed by methanol, and then water.
-
Solvents: DMF, acetone, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is optimized for high yield and selectivity by using a strong base.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of 2-amino-6-methylphenol (1.0 equivalent) in anhydrous DMF via a dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add ethyl bromide (1.1 equivalents) dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by methanol, and finally water.
-
Work-up: Dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a pure product.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated aluminum TLC plates.
-
Spotting: Dissolve small aliquots of your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a suitable solvent (e.g., ethyl acetate). Spot them onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a mobile phase of 3:1 Hexanes:Ethyl Acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.
-
Interpretation: The starting material will have a lower R(_f) value than the less polar ether product. A successful reaction will show the consumption of the SM spot and the appearance of a new product spot at a higher R(_f).
References
- Vertex AI Search. The Williamson Ether Synthesis.
- Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
- ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
- Vertex AI Search. Experiment 06 Williamson Ether Synthesis.
-
ResearchGate. (PDF) Selective alkylation of aminophenols. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
EPA. method 8131 aniline and selected derivatives by gas chromatography. Available from: [Link]
Sources
Identifying and minimizing byproducts in 2-Ethoxy-6-methylaniline synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation and yield optimization.
Introduction: The Synthetic Challenge
This compound is a substituted aniline derivative used in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. While its structure appears straightforward, its synthesis is prone to the formation of several byproducts that can complicate purification, reduce yields, and impact the quality of downstream products. This guide focuses on a common and reliable synthetic route, highlighting critical control points for minimizing impurities.
Assumed Synthetic Pathway
A robust and frequently employed method for preparing this compound involves a two-step process starting from 2-methyl-6-nitrophenol. This pathway is advantageous as it builds the core structure with high regioselectivity before the sensitive amine group is introduced.
-
Williamson Ether Synthesis: Ethoxylation of 2-methyl-6-nitrophenol using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base.
-
Catalytic Hydrogenation: Reduction of the nitro group of the resulting 2-ethoxy-6-methylnitrophenol to the corresponding aniline using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a causal explanation and actionable protocols to resolve the issue.
Question 1: My reaction mixture is dark and complex after the nitro-reduction step. What are the likely byproducts and how can I prevent them?
Answer: This is a very common issue when synthesizing aromatic amines. The dark coloration and complex product profile typically arise from two main sources: incomplete reduction of the nitro group and oxidation of the final aniline product.[1][2]
Causality and Byproduct Formation:
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction conditions are not optimal, these highly reactive intermediates can accumulate and participate in side reactions.
-
Incomplete Reduction: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the presence of 2-ethoxy-6-methyl-nitrosobenzene and N-(2-ethoxy-6-methylphenyl)hydroxylamine.
-
Condensation/Coupling Reactions: These reactive intermediates can condense with each other or with the final aniline product to form dimeric impurities like azoxy, azo, and hydrazo compounds, which are often highly colored.
-
Air Oxidation: Anilines, particularly those with electron-donating groups like ethoxy and methyl, are highly susceptible to air oxidation.[1] Exposure to oxygen during the reaction workup or storage leads to the formation of colored polymeric materials and quinone-like structures, resulting in a product that darkens from a pale oil to a deep reddish-brown liquid.[2]
Caption: Byproduct formation pathways during nitro group reduction.
Minimization Protocol:
-
Catalyst Quality and Loading: Use a high-quality, fresh catalyst (e.g., 5-10% Pd/C). A typical loading is 1-5 mol% relative to the nitro-aromatic starting material. Ensure the catalyst is not pyrophoric and handle it appropriately.
-
Inert Atmosphere Workup: This is the most critical step to prevent oxidation.[1]
-
Once the reaction is complete (as monitored by TLC or HPLC), flush the reaction vessel with nitrogen or argon.
-
Filter the catalyst through a pad of Celite® under a blanket of inert gas. A simple way to achieve this is to use a Schlenk filter or to maintain a positive pressure of nitrogen in the filtration flask.
-
Wash the Celite® pad with a small amount of degassed solvent (e.g., ethanol or ethyl acetate) to recover all the product.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure. If the product is destined for immediate use, fine. If it needs to be stored, flushing the flask with nitrogen before sealing is highly recommended.
-
Purity Check: Analyze the crude product by HPLC or GC-MS to confirm the absence of intermediates.[3] If significant impurities remain, re-subjecting the material to the hydrogenation conditions may be necessary.
Question 2: My final product shows several peaks in the GC/HPLC analysis. How can I identify the common process-related impurities?
Answer: Identifying impurities is a critical step in optimizing any synthesis. For this process, impurities can generally be categorized as unreacted starting materials, byproducts from side reactions, or residual solvents.[4] A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.[3]
Impurity Identification Workflow:
A systematic approach is required to identify unknown peaks. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful as it provides both the retention time and the mass spectrum of each component.
Caption: Workflow for identifying unknown impurities.
Table of Common Impurities and Their Identification:
| Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Identification Method & Key Features | Probable Source |
| 2-Methyl-6-nitrophenol | C₇H₇NO₃ | 153.14 | GC-MS: M⁺ at m/z 153. TLC: Different Rƒ from product. | Incomplete ethoxylation (Step 1). |
| 2-Ethoxy-6-methylnitrophenol | C₉H₁₁NO₃ | 181.19 | GC-MS: M⁺ at m/z 181. | Incomplete reduction (Step 2). |
| o-Toluidine | C₇H₉N | 107.15 | GC-MS: M⁺ at m/z 107. | Impurity in starting material or from a different synthetic route. |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | GC-MS: M⁺ at m/z 121. | Potential byproduct if methylation occurs instead of ethoxylation. |
| Azoxy/Azo Dimer | C₁₈H₂₂N₂O₃ / C₁₈H₂₂N₂O₂ | 314.38 / 298.38 | LC-MS: M+H⁺ at m/z 315 or 299. High boiling point, may not elute in standard GC. | Condensation during reduction (Step 2). |
Experimental Protocol: Analytical GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.[3]
-
Instrumentation:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) in Electron Ionization (EI) mode.[3]
-
-
Data Analysis: Compare the retention times and mass spectra of the impurity peaks against a library and the expected values from the table above.
Frequently Asked Questions (FAQs)
Q1: What are the optimal purification methods for obtaining high-purity (>99%) this compound?
A1: For high purity, a multi-step purification strategy is often necessary. The choice depends on the scale and the nature of the impurities.
-
Fractional Vacuum Distillation: This is the most effective method for removing both lower and higher boiling point impurities on a larger scale. Given the boiling point of this compound is 111-113 °C at 11 Torr, distillation under reduced pressure is essential to prevent thermal degradation.[5]
-
Lower boiling fraction: Will contain residual solvents and more volatile impurities.
-
Main fraction: Collect the fraction boiling at the target temperature/pressure.
-
Higher boiling residue: Will contain dimeric byproducts (azo/azoxy) and polymeric material.[6]
-
-
Silica Gel Column Chromatography: For smaller scales or for removing impurities with very close boiling points, column chromatography is the method of choice.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, will effectively separate the less polar product from more polar impurities.
Q2: My purified this compound is a pale-yellow oil but turns dark brown after a week on the shelf. Why does this happen and how can I store it properly?
A2: This color change is a classic sign of air oxidation.[1] As explained in the troubleshooting section, the electron-rich aromatic ring and the amino group are susceptible to reacting with atmospheric oxygen, forming highly colored degradation products. Even high-purity anilines will discolor over time if not stored correctly.
Proper Storage Protocol:
-
Inert Atmosphere: The most crucial factor. After purification, transfer the aniline to a clean, dry amber glass bottle. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly.
-
Low Temperature: Store the sealed bottle in a refrigerator or freezer (-20 °C is ideal). Lower temperatures significantly slow the rate of oxidation.
-
Protection from Light: Use an amber bottle or wrap a clear bottle in aluminum foil. Light can catalyze oxidative processes.
-
Seal Integrity: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure an airtight seal.
By following these steps, the purity and integrity of your this compound can be maintained for an extended period.
Q3: Can I use a different reducing agent instead of catalytic hydrogenation for the nitro reduction step?
A3: Yes, several other reducing agents can be used, though catalytic hydrogenation is often preferred for its cleanliness (the byproduct is water) and high efficiency. Alternative methods include:
-
Metal/Acid Reduction (e.g., Sn/HCl or Fe/HCl): This is a classic method for nitro group reduction. It is robust and inexpensive. However, the workup is more complex, requiring neutralization of a large amount of acid and removal of metal salts, which can be problematic for scale-up and waste disposal.
-
Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent often used in aqueous systems. It can be useful if other functional groups in the molecule are sensitive to catalytic hydrogenation.
-
Transfer Hydrogenation: This method uses a hydrogen donor (like ammonium formate or cyclohexene) with a catalyst (Pd/C). It avoids the need for a high-pressure hydrogen gas setup, making it more convenient for some laboratory settings.
The choice of reducing agent depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule. For producing high-purity this compound, catalytic hydrogenation remains the gold standard.
References
-
Reddit. (2014). Purify and dry aniline? Available at: [Link]
-
LookChem. Purification of Aniline. Available at: [Link]
-
Staskel, I., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Available at: [Link]
-
Veeprho. Aniline Impurities and Related Compound. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Available at: [Link]
-
ResearchGate. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Available at: [Link]
- Google Patents. (2015). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
-
ChemBK. This compound. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 2-Ethoxy-6-methylaniline
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, in this synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound via a Williamson ether synthesis from 2-chloro-6-methylaniline and sodium ethoxide, but I'm observing very low conversion. What are the likely reasons for this?
Low conversion in the Williamson ether synthesis of a sterically hindered substrate like this compound is a common challenge. The primary reasons often revolve around the inherent limitations of the SN2 reaction at a sterically crowded aromatic ring and the quality of your reagents.[1]
Here's a breakdown of the most probable causes:
-
Steric Hindrance: The methyl group ortho to the chlorine in 2-chloro-6-methylaniline significantly hinders the backside attack by the ethoxide nucleophile, which is essential for the SN2 mechanism.[1][2]
-
Poor Nucleophilicity of Sodium Ethoxide: The effectiveness of your sodium ethoxide is paramount. It is highly hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilic strength.[3]
-
Competing Elimination Reactions: Although less common with aryl halides, under certain conditions, elimination reactions can compete with substitution, especially if your starting material is not purely the desired isomer.
-
Reaction Conditions Not Optimized: Temperature, solvent, and reaction time are critical parameters that need to be finely tuned for such a challenging substrate.
Troubleshooting Guide
Issue 1: Low Conversion Attributed to Ineffective Nucleophile
A common pitfall is the use of aged or improperly handled sodium ethoxide. Sodium ethoxide readily reacts with atmospheric moisture to form sodium hydroxide and ethanol, diminishing its potency as a nucleophile.
Troubleshooting Protocol:
-
Use Freshly Prepared or High-Purity Sodium Ethoxide: Whenever possible, use freshly prepared sodium ethoxide or a newly opened bottle from a reputable supplier. If preparing it yourself from sodium metal and absolute ethanol, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Verify the Quality of Your Sodium Ethoxide: A simple test is to dissolve a small amount in anhydrous ethanol. The solution should be clear and colorless. A yellow or brown color may indicate decomposition.
-
Consider In Situ Generation: Generating the sodium ethoxide in the reaction flask by adding sodium metal to anhydrous ethanol immediately before adding the 2-chloro-6-methylaniline can ensure maximum reactivity.
| Reagent/Parameter | Recommendation | Rationale |
| Sodium Ethoxide | Use freshly prepared or high-purity commercial grade. | To ensure high nucleophilicity and minimize side reactions from impurities like NaOH. |
| Solvent | Use anhydrous polar aprotic solvents like DMF or DMSO.[3] | These solvents effectively solvate the cation, leaving the alkoxide more nucleophilic. |
| Atmosphere | Maintain a dry, inert atmosphere (N₂ or Ar). | To prevent the decomposition of the highly reactive sodium ethoxide. |
Issue 2: Reaction Stalls Due to Steric Hindrance and Low Reactivity
The steric bulk of the ortho-methyl group is a significant barrier. To overcome this, more forcing conditions or alternative catalytic systems are often necessary.
Troubleshooting Workflow:
Caption: A workflow for addressing low conversion due to steric hindrance.
Detailed Protocols for Alternative Methods:
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic method for forming aryl ethers and can be more effective than the Williamson ether synthesis for sterically hindered substrates.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylaniline (1.0 eq), sodium ethoxide (1.5 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere.
-
Reaction: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, and its principles can be extended to C-O bond formation.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, combine 2-amino-3-methylphenol (as a precursor, 1.0 eq), an ethylating agent with a good leaving group (e.g., ethyl triflate, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.
| Parameter | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst | Copper(I) Iodide (CuI) | Palladium complex (e.g., Pd₂(dba)₃) with a phosphine ligand |
| Temperature | High (120-150 °C) | Moderate (80-110 °C) |
| Base | Sodium Ethoxide | Weaker base (e.g., Cs₂CO₃) |
| Substrate | 2-chloro-6-methylaniline | 2-amino-3-methylphenol |
Issue 3: Difficulty in Product Purification and Identification of Side Products
The basic nature of the aniline product can make purification by silica gel chromatography challenging, and it's crucial to identify potential side products.
Troubleshooting Protocol:
-
Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (0.1-1%). This will neutralize the acidic sites on the silica and prevent your product from streaking or irreversibly binding.
-
Alternative Stationary Phases: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Identification of Side Products:
-
N-Ethylation: A potential side product is the N-ethylated aniline. This can be identified by ¹H NMR spectroscopy by the appearance of a quartet and a triplet corresponding to the N-ethyl group.
-
Unreacted Starting Material: The presence of unreacted 2-chloro-6-methylaniline can be confirmed by comparing the ¹H NMR and mass spectrum of your crude product with that of the starting material.
-
Spectroscopic Data for Product Confirmation (this compound):
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
A quartet around 4.0 ppm for the -OCH₂- group.
-
A singlet for the -CH₃ group on the aromatic ring around 2.2 ppm.
-
A triplet around 1.4 ppm for the -OCH₂CH₃ group.
-
A broad singlet for the -NH₂ protons.
Confirmation of the product structure should be done using a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Logical Flow for Troubleshooting
Caption: A logical decision tree for troubleshooting the synthesis of this compound.
By systematically addressing these potential issues, from the quality of your starting materials to the choice of your synthetic strategy, you can significantly improve the conversion rate and successfully synthesize this compound.
References
Sources
Technical Support Center: Recrystallization of 2-Ethoxy-6-methylaniline
Welcome to the technical support center for the purification of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Compound Profile: this compound
A quick reference for the key physicochemical properties and safety information.
| Property | Value | Source |
| CAS Number | 53982-02-8 | [1] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molar Mass | 151.21 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | 53-54 °C | [2] |
| Boiling Point | 111-113 °C (at 11 Torr) | [2] |
| GHS Pictograms | [1] | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The ideal solvent is one where this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4] For substituted anilines, a good starting point is a polar protic solvent like ethanol or a mixed-solvent system such as ethanol-water.[5] The ethoxy and methyl groups give the molecule some non-polar character, while the aniline group provides polarity and hydrogen bonding capability.
-
Initial Screening: Test solubility in small quantities of ethanol, methanol, and isopropanol.
-
Mixed Solvents: If the compound is too soluble in a hot solvent like ethanol, a miscible "poor" solvent (like water) can be added dropwise to the hot solution until turbidity appears, then redissolved with a few drops of the "good" solvent.[5]
Q2: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the cooling solution as a liquid instead of a solid.[6][7] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high, causing it to come out of solution above its melting point. Impurities can also depress the melting point, contributing to this issue.[6]
To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent (10-20%) to lower the saturation point.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of nucleation sites for crystals rather than liquid droplets.[6]
Q3: I see no crystal formation even after the solution has cooled to room temperature. What are the primary troubleshooting steps?
A3: This is a common issue, often caused by either using too much solvent or supersaturation.[6][8]
-
Too Much Solvent: If you've used an excessive amount of solvent, the solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[6][8]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. To induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a rough surface for nucleation.[8][9]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound. This provides a perfect template for crystal growth.[9]
-
Cool Further: Once the solution is at room temperature, placing it in an ice-water bath can further decrease solubility and promote crystallization.[10] Avoid cooling the hot solution directly in ice, as rapid cooling can trap impurities.[10]
-
Q4: My final product is off-color. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated charcoal.
Procedure:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. Adding it to a boiling solution can cause violent bumping.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which has the impurities adsorbed to its surface.[11] Collect the clear, hot filtrate and proceed with the cooling and crystallization steps.
In-Depth Troubleshooting Guide
Problem: Low or No Yield of Crystals
| Possible Cause | Explanation & Validation | Solution |
| Excess Solvent Usage | The most common reason for poor yield.[6] If the solution is not saturated upon cooling, the compound will remain dissolved in the mother liquor. Validation: Dip a glass rod in the filtrate (mother liquor), let the solvent evaporate, and check for a significant solid residue.[9] | Gently boil away a portion of the solvent to concentrate the solution. Allow it to cool again. Record the volume reduction to optimize the protocol for future experiments. |
| Premature Crystallization | Crystals form in the funnel during hot gravity filtration, leading to product loss.[7] This happens when the solution cools too quickly in the filtration apparatus. | Use a stemless funnel to prevent clogging.[7] Keep the receiving flask and funnel hot by placing them on a steam bath or hot plate during filtration. Pre-warm the funnel by pouring hot solvent through it just before filtering your solution. |
| Inappropriate Solvent Choice | The compound has significant solubility in the chosen solvent even at low temperatures. Recrystallization relies on a large solubility difference between hot and cold conditions.[8] | Re-evaluate the solvent. Perform small-scale solubility tests with alternative solvents or solvent mixtures (e.g., isopropanol/water, toluene, heptane). |
| Washing with Warm Solvent | Washing the collected crystals with room-temperature or warm solvent will re-dissolve a portion of the purified product, reducing the final yield.[8] | Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[8][12] This removes surface impurities without dissolving the desired crystals. |
Problem: Product Purity is Unsatisfactory (Verified by Melting Point, TLC, etc.)
| Possible Cause | Explanation & Validation | Solution |
| Rapid Crystal Formation | Cooling the solution too quickly (e.g., by placing a hot flask directly into an ice bath) traps impurities within the crystal lattice.[10] Slower cooling allows for the selective formation of a pure crystal lattice. | Re-dissolve the crystals in fresh, hot solvent and allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[10] Insulating the flask can promote slower cooling. |
| Co-crystallization of Impurities | If an impurity has very similar solubility properties to this compound in the chosen solvent, it may crystallize alongside the product. Potential impurities could arise from starting materials like o-toluidine or side-products from the ethylation reaction.[13] | Perform a second recrystallization, possibly using a different solvent with different polarity characteristics. This can alter the relative solubilities of the product and impurity, leading to better separation. |
| Incomplete Removal of Insolubles | Insoluble impurities (dust, inorganic salts, byproducts) were not fully removed before crystallization. | Ensure a proper hot gravity filtration step is included after dissolving the crude solid.[14] Using fluted filter paper can increase the filtration speed and reduce the chance of premature crystallization in the funnel. |
Visualized Workflows and Logic
Standard Recrystallization Protocol
This diagram outlines the essential steps for a successful single-solvent recrystallization.
Caption: Workflow for Single-Solvent Recrystallization.
Troubleshooting: No Crystal Formation
This decision tree helps diagnose and solve issues when crystallization fails to initiate.
Caption: Decision Tree for Inducing Crystallization.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil.
-
Add the hot ethanol to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved.[14] Use the minimum amount of boiling solvent necessary.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approx. 0.1 g) of activated charcoal. Swirl and heat for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal or other solids are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount (2 x 5 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.[12]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for 10-15 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.
References
- Quora. (2023). Aniline is purified by ? Knowledge Increases by Sharing.
- ChemBK. This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York.
- ChemBK. 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline.
- Unknown.
- Scribd.
- CymitQuimica. (2024).
- Unknown.
- BenchChem.
- Unknown.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023).
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Google Patents. (2015). Preparation technology of 2-methyl-6-ethylaniline.
Sources
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- 2. chembk.com [chembk.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 13. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in 2-Ethoxy-6-methylaniline Synthesis
Welcome to the technical support resource for the synthesis of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature management during this specific synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and high-yield reaction.
Introduction: The Thermal Challenge in Aniline Synthesis
The synthesis of aniline derivatives, while fundamental, often involves highly energetic reactions. Many common methods, particularly those involving catalytic hydrogenation of nitroaromatics or high-pressure alkylations, are significantly exothermic.[1] Failure to meticulously control the reaction temperature can lead to thermal runaway, a dangerous situation characterized by a rapid, uncontrolled increase in temperature and pressure.[1] This not only poses a significant safety risk but also compromises the reaction's selectivity and yield by promoting the formation of unwanted byproducts.[2][3]
For the synthesis of this compound, precise temperature control is paramount to manage the reaction's exothermicity, prevent side reactions, and ensure the desired product's stability and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and their associated temperature considerations?
A1: While specific literature for this compound is sparse, its synthesis can be inferred from established methods for similar substituted anilines. Two plausible routes are:
-
Ortho-alkylation of o-Toluidine: This industrial method involves reacting o-toluidine with an olefin (like ethene) at high temperatures (200-400°C) and pressures (500-3000 psig) in the presence of an aluminum anilide catalyst.[4][5] Given the extreme conditions, precise temperature and pressure control are critical to prevent over-alkylation and ensure selective mono-ethylation at the ortho position.[5]
-
Williamson Ether Synthesis from 2-Amino-6-methylphenol: This route involves the O-alkylation of 2-Amino-6-methylphenol with an ethylating agent (e.g., ethyl bromide). This reaction requires a base to deprotonate the phenolic hydroxyl group.[6][7] While generally less exothermic than high-pressure alkylation, temperature control is still crucial to prevent competitive N-alkylation at the amino group, which is also nucleophilic.[6]
Q2: My reaction temperature is spiking unexpectedly. What are the immediate steps and long-term prevention strategies?
A2: A sudden temperature spike is a primary indicator of a potential thermal runaway.[1]
-
Immediate Actions:
-
Immediately cease the addition of all reactants.
-
Enhance cooling by adding a supplementary cooling agent to your bath (e.g., dry ice in an acetone bath).
-
If the reaction is under an inert atmosphere, ensure the system is not sealed to prevent pressure buildup.
-
-
Prevention Strategies:
-
Slow Reagent Addition: Add the most reactive or exothermic component dropwise or via a syringe pump to control the rate of heat generation.
-
Adequate Cooling: Ensure your cooling bath has sufficient volume and surface area and is at a low enough initial temperature to absorb the entire reaction exotherm.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Catalyst Loading: In catalytic reactions, using the optimal amount of catalyst is crucial. Too much can lead to an uncontrollably fast reaction.
-
Q3: I am observing significant byproduct formation. How is this related to temperature?
A3: Elevated temperatures are a common cause of side reactions in aniline synthesis.[2]
-
Over-alkylation: In both synthesis routes, higher temperatures can lead to the formation of di-ethylated or even tri-alkylated products.[8][9] The mono-alkylated product can often be more nucleophilic than the starting material, making it more susceptible to further reaction at elevated temperatures.[9]
-
Oxidation: Anilines are susceptible to air oxidation, which can be accelerated at higher temperatures, leading to colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Decomposition: Excessive heat can lead to the decomposition of the catalyst or the desired product, reducing the overall yield.[1]
Q4: How can I distinguish between O-alkylation and N-alkylation in the Williamson ether synthesis route?
A4: Competitive N-alkylation is a significant challenge when synthesizing alkoxy anilines from aminophenols.[6]
-
Reaction Conditions: Lowering the reaction temperature can favor O-alkylation over N-alkylation. The choice of base is also critical; a weaker base like potassium carbonate (K₂CO₃) is often preferred to selectively deprotonate the more acidic phenolic hydroxyl group.[7]
-
Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress and identify the different isomers being formed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Increase | - Reaction is highly exothermic.- Reagent addition is too fast.- Inadequate cooling capacity. | - Immediate: Stop reactant addition and increase cooling.[1] - Future: Add reagents dropwise, use a more dilute solution, or employ a more robust cooling system. |
| Low Yield of this compound | - Side Reactions: Over-alkylation or oxidation due to high temperature.[2][9]- Incomplete Reaction: Temperature is too low for the reaction to proceed efficiently.[9]- Catalyst Deactivation: Oxygen sensitivity or thermal decomposition of the catalyst.[1][10] | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Ensure all reagents are pure and the reaction is conducted under an inert atmosphere.[10]- Screen different catalysts or ligands if applicable.[10] |
| Formation of Dark, Oily Product | - Presence of oxidized impurities. | - Purge the reaction vessel thoroughly with an inert gas before starting.[10]- Treat the crude product with activated carbon during workup to adsorb colored impurities.[10] |
| Difficulty in Product Purification | - Presence of closely-related byproducts (e.g., N-alkylated isomer). | - Optimize reaction conditions (especially temperature and base selection) to improve selectivity.[6]- Employ column chromatography for purification, potentially after an acidic wash to remove unreacted basic starting materials.[10] |
Experimental Protocols & Workflows
Protocol 1: Ortho-Alkylation of o-Toluidine (Conceptual High T/P route)
This procedure is a conceptual outline based on industrial processes for similar compounds and should be performed only in specialized high-pressure equipment by trained personnel.
-
Catalyst Formation: In a high-pressure autoclave under an inert atmosphere, react o-toluidine with an aluminum catalyst (e.g., triethyl aluminum) to form the aluminum anilide catalyst in situ.[4][5]
-
Reaction: Heat the sealed autoclave to the target temperature (e.g., 300-325°C) and pressurize with ethene to the target pressure (e.g., 4MPa).[4]
-
Temperature Management: The reaction is highly exothermic. The autoclave's internal cooling coils and external jacketing must be used to maintain a stable temperature. The rate of ethene addition can also be used to control the reaction rate and heat output.
-
Monitoring & Workup: Monitor the reaction progress by sampling and GC analysis. After completion, cool the reactor, vent the excess ethene, and purify the product, typically by distillation.[4]
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature to maximize yield and minimize byproduct formation.
Caption: Iterative workflow for optimizing reaction temperature.
Mechanistic Considerations and Temperature
Understanding the reaction mechanism provides insight into why temperature control is so critical. For instance, in the Williamson ether synthesis, the base generates a phenoxide ion from 2-amino-6-methylphenol. This phenoxide then acts as a nucleophile. However, the amino group remains nucleophilic and can also attack the ethylating agent.
Caption: Competing O- vs. N-alkylation pathways.
As illustrated, higher temperatures provide more energy for the less favorable N-alkylation pathway to occur, leading to a decrease in selectivity for the desired this compound.
References
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
- ResearchGate. (n.d.). Effect of temperature on reduction of nitrobenzene to aniline. Reaction....
- BenchChem. (2025). Managing reaction temperature for stable aniline derivative synthesis.
- Wikipedia. (n.d.). Aniline.
- PMC. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
- European Patent Office. (2013). 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE. EP 2892877 B1.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Alkoxy Anilines.
- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
- Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Google Patents. (n.d.). CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
- PubChem. (n.d.). N-(ethoxymethyl)-2-ethyl-6-methylaniline.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (2025). Navigating the Synthesis of 2-(Hexyloxy)aniline: A Technical Support Guide for Lab and Pilot Scale-Up.
- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
- 5. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Ethoxy-6-methylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-6-methylaniline. This guide provides in-depth, field-proven insights into catalyst selection and reaction optimization, presented in a practical question-and-answer format. Our focus is on addressing the specific challenges posed by the steric hindrance of this ortho-substituted aniline, particularly in the context of modern cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalytic reaction for forming a C-N bond with this compound?
A1: The Buchwald-Hartwig amination is the premier method for coupling this compound with aryl or heteroaryl halides (or pseudohalides).[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope, which has largely replaced harsher, traditional methods like the Ullmann condensation.[3] The key challenge with this compound is the steric bulk from its two ortho substituents (ethoxy and methyl groups), which can hinder its approach to the metal center and slow the rate-limiting reductive elimination step. Therefore, specialized catalyst systems are required for efficient transformation.
Q2: How do I select the optimal palladium catalyst and ligand for coupling this hindered aniline?
A2: Catalyst selection is critical. The success of the Buchwald-Hartwig amination with challenging substrates hinges on the phosphine ligand.
-
Palladium Precatalyst: It is highly recommended to use a pre-formed palladium precatalyst, such as a G3 (third-generation) or G4 (fourth-generation) palladacycle.[4] These catalysts generate the active monoligated Pd(0) species efficiently and reliably, avoiding the uncertainties of in-situ catalyst formation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Ligand Choice: For sterically hindered primary amines like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3] These ligands stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, accelerate the final reductive elimination step to release the product.[6] Ligands such as BrettPhos and tBuXPhos are specifically designed for and have shown excellent performance with hindered substrates.[3][4] In some cases, bulky N-heterocyclic carbene (NHC) ligands like IPr*OMe can also provide high yields for extremely hindered couplings.[7]
Q3: What is the best choice of base and solvent for these reactions?
A3: The base and solvent are not passive components; they are integral to the catalytic cycle and must be chosen carefully.[8]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, as it facilitates the deprotonation of the amine to form the palladium-amido complex.[8] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this often requires a more active catalyst system and higher temperatures to achieve good conversion.[8]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents are standard. Toluene is a very common and effective choice.[8][9] Other frequently used solvents include 1,4-dioxane and tetrahydrofuran (THF).[8] The choice often depends on the solubility of the starting materials and the desired reaction temperature.
Q4: What are the most common side reactions and how can they be minimized?
A4: With hindered substrates, several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This is where the aryl halide is reduced to an arene. It can occur if β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination.[1][10] Using a bulky ligand that accelerates reductive elimination is the best way to suppress this pathway.
-
Diaryl Ether/Phenol Formation: If water is present in the reaction, the aryl halide can couple with hydroxide to form a phenol, which can then couple again to form a diaryl ether.[11] Ensuring strictly anhydrous conditions is crucial to prevent this.
-
Catalyst Deactivation: Impurities in reagents, particularly the amine, can poison the catalyst.[5] Additionally, oxygen can oxidize the phosphine ligand and the Pd(0) species, so maintaining a rigorously inert atmosphere (argon or nitrogen) is essential.[8]
Troubleshooting Guide for this compound Reactions
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Conversion of Starting Materials | A. Inefficient Catalyst Activation: The active Pd(0) species is not forming effectively from a Pd(II) source like Pd(OAc)₂. | Switch to a precatalyst: Use a G3 or G4 palladacycle (e.g., BrettPhos Pd G3). These are designed for rapid and clean generation of the active catalyst, bypassing problematic reduction steps.[4] |
| B. Suboptimal Ligand: The chosen ligand does not provide the necessary steric bulk or electron density to facilitate the catalytic cycle with the hindered aniline. | Screen bulky ligands: Employ a highly active, sterically demanding biaryl phosphine ligand such as BrettPhos or tBuXPhos. These ligands accelerate the rate-limiting reductive elimination step for hindered substrates.[3] | |
| C. Insufficient Base Strength: The base (e.g., K₃PO₄) is too weak to efficiently deprotonate the aniline-palladium complex, stalling the reaction. | Use a stronger base: If the substrate is stable, switch to NaOt-Bu. Its high basicity promotes the formation of the key palladium-amido intermediate.[8] | |
| D. Low Reaction Temperature: The energy barrier for oxidative addition (especially with aryl chlorides) or reductive elimination is not being overcome. | Increase Temperature: Gradually increase the reaction temperature, typically to 80-110 °C for toluene. Higher temperatures can significantly increase the rates of all steps in the catalytic cycle.[8] | |
| 2. Significant Hydrodehalogenation of Aryl Halide | A. Competitive β-Hydride Elimination: This side reaction can occur with primary amines, though it's less common than with secondary amines. It competes with reductive elimination.[10][12] | Optimize the Ligand: Use a ligand known to promote rapid reductive elimination, such as BrettPhos. A faster desired pathway will outcompete the side reaction.[3] |
| B. Impure Reagents: Trace water or other protic impurities can lead to protonolysis of key intermediates. | Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use a high-purity grade of aniline and aryl halide. | |
| 3. Decomposition of Starting Material or Product | A. Base is Too Strong: The substrate contains functional groups (e.g., esters) that are sensitive to strong bases like NaOt-Bu. | Switch to a Weaker Base: Use K₃PO₄ or Cs₂CO₃. While this may require a more active catalyst and higher temperature, it will preserve sensitive functionalities.[8] |
| B. Reaction Temperature is Too High: Thermally labile functional groups may be degrading over the course of the reaction. | Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This may require screening for a more active catalyst system that operates under milder conditions.[8] | |
| 4. Reaction Stalls Before Completion | A. Catalyst Deactivation: Oxygen leaks or impurities in the reagents (especially the amine) can poison the palladium catalyst over time.[5][8] | Improve Inert Atmosphere & Reagent Purity: Ensure the reaction is conducted under a rigorously inert atmosphere (use a glovebox if possible). Purify the amine starting material if its quality is suspect.[5] |
| B. Poor Solubility: One of the reactants or the catalyst system may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow kinetics. | Change Solvent: Test alternative solvents like 1,4-dioxane or CPME (cyclopentyl methyl ether) to improve the solubility of all reaction components. |
Data Summary: Base Selection Guide
The choice of base is a critical parameter that must be matched to the substrate's functional group tolerance.
| Base | pKa (Conjugate Acid) | Strength | Typical Use Case & Comments |
| NaOt-Bu | ~19 | Very Strong | The default choice for unactivated or hindered substrates. Provides the highest reaction rates but is incompatible with many electrophilic functional groups (e.g., esters, ketones).[8] |
| LHMDS | ~26 | Very Strong | A non-nucleophilic alternative to NaOt-Bu. Useful for substrates with protic functional groups or for reactions at lower temperatures.[8] |
| K₃PO₄ | ~12.3 | Weak | Ideal for substrates with base-sensitive functionalities. Often requires a highly active ligand (e.g., BrettPhos) and higher reaction temperatures to be effective.[8] |
| Cs₂CO₃ | ~10.2 | Weak | A mild base suitable for sensitive molecules and certain heterocyclic substrates. Success is highly dependent on the ligand and reaction conditions.[8][13] |
Visualization of Key Processes
Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and solving common issues in reactions with this compound.
Caption: A decision tree for troubleshooting common reaction failures.
Representative Experimental Protocol
Reaction: Palladium-catalyzed Buchwald-Hartwig amination of 4-bromotoluene with this compound.
Disclaimer: This protocol is a representative example based on established methods for sterically hindered anilines and should be optimized for specific substrates and laboratory conditions. All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).
Materials:
-
BrettPhos Pd G3 Precatalyst (CAS: 1445085-87-9)
-
This compound (CAS: 53982-02-8)
-
4-Bromotoluene (CAS: 106-38-7)
-
Sodium tert-butoxide (NaOt-Bu, CAS: 865-48-5)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Addition of Reagents: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Remove the tube from the glovebox, and under a positive pressure of argon, add 4-bromotoluene (1.0 mmol, 1.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (2 mL). Finally, add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS to check for the consumption of starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench by carefully adding water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl amine.
References
- BenchChem. (2025). optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. BenchChem Technical Guides.
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Pradhan, S., Bhattacharyya, A., John, R. P. (2020). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Gande, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- BenchChem. (2025). Technical Support Center: Improving Selectivity in Nickel-Catalyzed C-N Coupling. BenchChem Technical Guides.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Reddy, K. S., & Tanaka, M. (2010). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Lee, N. R., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications. [Link]
-
Modak, A., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting materials from 2-Ethoxy-6-methylaniline
Welcome to the Technical Support Center for the purification of 2-Ethoxy-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the removal of unreacted starting materials and other impurities. The following question-and-answer format directly addresses specific issues to ensure the high purity of your final product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is a dark oil, but the pure compound should be a low-melting solid. What causes this discoloration and how can I fix it?
A: Discoloration, often appearing as a yellow, brown, or even black oil, is a common issue when working with aromatic amines like this compound.[1][2] This is primarily due to air oxidation, a process that can be accelerated by exposure to light.[1] The colored impurities are typically N-oxides and other polymeric oxidation byproducts.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere Handling: To prevent further oxidation, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during purification steps.[1]
-
Purification by Vacuum Distillation: For liquid or oily crude products, vacuum distillation is a highly effective method to separate the desired aniline from non-volatile colored impurities and polymers.[2] Given the boiling point of this compound (111-113 °C at 11 Torr), distillation under reduced pressure is essential to prevent thermal decomposition.[3]
-
Recrystallization: If the product is mostly solid but discolored, recrystallization from a suitable solvent system can be effective. Consider solvents in which the impurities are either highly soluble or sparingly soluble.
Q2: I'm struggling to remove unreacted 2-methyl-6-nitroaniline from my product. What's the most effective method?
A: The presence of unreacted 2-methyl-6-nitroaniline indicates an incomplete reduction reaction.[4] The key to separation lies in the significant difference in basicity between the nitroaniline starting material and the desired ethoxy-methylaniline product.
Recommended Purification Strategy: Acid-Base Extraction
This classical and robust technique exploits the basicity of the amine product. The amine will be protonated by an acid and become water-soluble, while the less basic nitro-containing starting material will remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1M HCl).[5] The this compound will be protonated and move into the aqueous layer. The unreacted 2-methyl-6-nitroaniline will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., NaOH) until the solution is strongly alkaline. This will deprotonate the aniline, causing it to precipitate or form an oily layer.[6]
-
Re-extraction: Extract the liberated this compound back into an organic solvent.
-
Drying and Concentration: Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Q3: After my synthesis, I suspect I have residual o-toluidine. How can I confirm its presence and remove it?
A: O-toluidine could be a starting material for a precursor or a byproduct, and its removal is crucial. Due to its structural similarity to the product, simple extraction might not be sufficient.
Analytical Confirmation:
-
TLC Analysis: Thin-layer chromatography is a quick way to check for the presence of o-toluidine.[7] A co-spot of your crude product with an authentic sample of o-toluidine will confirm its presence.
-
GC-MS or LC-MS: For more definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4][8]
Purification Strategy: Column Chromatography
Flash column chromatography on silica gel is an effective method for separating compounds with different polarities.[9] Since amines can interact strongly with the acidic silica, method optimization is often necessary.[10]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (40-63 µm particle size).
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system, such as a hexane/ethyl acetate gradient.
-
If peak tailing or poor separation occurs due to the basicity of the amines, add a small amount of a competing amine like triethylamine (typically 0.1-1%) to the mobile phase.[10][11] This will "neutralize" the acidic silanol groups on the silica, leading to better peak shape and separation.[11]
-
-
Column Packing and Loading: Pack the column with the chosen mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution and Collection: Run the gradient and collect fractions, monitoring by TLC to identify the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My reaction involves an alkylation step with an ethylating agent. How do I remove any unreacted starting aniline and potential over-alkylation byproducts?
A: In this scenario, you may have the starting aniline (e.g., 2-amino-3-methylphenol) and di-ethylated byproducts in your crude mixture. The polarity differences between the mono-ethylated product, the di-ethylated byproduct, and the starting aniline allow for effective separation by chromatography.
Troubleshooting Workflow
Caption: A general workflow for the purification of this compound.
Data Summary for Purification Techniques
| Technique | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | High-boiling impurities, polymers, non-volatile salts | Excellent for removing colored byproducts; scalable. | Not effective for separating compounds with similar boiling points.[2][12] |
| Acid-Base Extraction | Non-basic or weakly basic starting materials (e.g., nitro compounds) | Robust, cost-effective, and highly efficient for separating compounds with different pKa values.[13][14] | Product must be stable to acidic and basic conditions.[5] |
| Column Chromatography | Structurally similar compounds (e.g., starting materials, over-alkylation products) | High resolution for complex mixtures; adaptable to various polarities.[9] | Can be time-consuming and require significant solvent volumes; potential for product loss on the column.[10] |
Q5: What are some general tips for handling and storing purified this compound to maintain its purity?
A: Proper handling and storage are critical to prevent degradation of the purified product.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial or bottle to protect it from air and light.[1]
-
Temperature: For long-term storage, keeping the material at a reduced temperature (e.g., in a refrigerator or freezer) can slow down potential decomposition pathways.
-
Purity Check: Before use in a critical reaction, it is good practice to re-analyze the purity of a stored sample, for instance by TLC or HPLC, to ensure its integrity.[15][16]
References
-
Tiei Extraction. Application of Centrifugal Extractor in Aniline Extraction. Available from: [Link]
-
Koch Modular Process Systems. Extraction of Aniline Compound. Available from: [Link]
-
ResearchGate. Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link]
-
ResearchGate. Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. Available from: [Link]
- Google Patents. US4918232A - Process for separating aniline derivatives.
-
MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available from: [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. Available from: [Link]
- Google Patents. US5117061A - Process of preparing substituted anilines.
-
ACS Publications. Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. Available from: [Link]
-
Wikipedia. Liquid–liquid extraction. Available from: [Link]
-
Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
- Google Patents. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures.
-
ResearchGate. Troubleshooting amine plants. Available from: [Link]
-
Texium. Vacuum Distillation of Aniline. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
- Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
-
Chinese Journal of Energetic Materials. Synthesis Technique of 2-Methyl-6-nitroaniline. Available from: [Link]
- Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.
-
Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities. Available from: [Link]
- Google Patents. CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
-
PubChem. 2-Ethyl-6-methylaniline. Available from: [Link]
Sources
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- 11. biotage.com [biotage.com]
- 12. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 13. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Storage and Handling of 2-Ethoxy-6-methylaniline
Welcome to the technical support guide for 2-Ethoxy-6-methylaniline. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing its oxidative degradation. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity and purity of your materials, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it degrade during storage?
This compound is a substituted aromatic amine. Like many aniline derivatives, it is susceptible to oxidation. The core of its reactivity lies in the electron-rich amino (-NH₂) group attached to the benzene ring. This group can be readily oxidized, especially when exposed to atmospheric oxygen and light.[1][2] This process initiates a cascade of chemical reactions that lead to the formation of colored impurities and polymeric materials, thereby compromising the sample's purity and performance in downstream applications. The presence of activating groups (ethoxy and methyl) on the ring can further influence its susceptibility to oxidation.
Q2: My vial of this compound has turned brown. What does this mean?
A color change is the most common visual indicator of oxidation. When freshly distilled, this compound, like aniline itself, is typically a colorless to pale yellow oily liquid.[1] Upon exposure to air and light, it darkens, progressing from yellow to brown.[1] This discoloration is due to the formation of highly conjugated oxidation products and polymers.[1] If you observe a significant color change, it is a definitive sign that your sample has undergone degradation and its purity is compromised.
Q3: What are the definitive storage conditions to prevent the oxidation of this compound?
To maintain the integrity of this compound, a multi-faceted approach to storage is essential. The following conditions are critical:
-
Inert Atmosphere: The single most effective measure is to store the compound under an inert atmosphere, such as nitrogen or argon. This displaces the oxygen required for oxidation. After each use, the container headspace should be purged with inert gas before resealing.
-
Protection from Light: Store the material in an amber glass bottle or a container that is otherwise shielded from light.[2][3] Light, particularly UV light, can provide the energy to initiate oxidative reactions.
-
Temperature Control: Keep the container in a cool, dry, and well-ventilated place.[1][4] Avoid storage in areas with significant temperature fluctuations.
-
Airtight Seal: Ensure the container is tightly closed to prevent the ingress of air and moisture.[1] Containers that have been opened must be carefully resealed.[1]
Q4: Can I add a chemical stabilizer or antioxidant to my this compound?
While antioxidants are used to stabilize various organic compounds, adding any substance to a research-grade chemical should be done with extreme caution. Antioxidants like Butylated Hydroxytoluene (BHT) function by scavenging free radicals, which are key intermediates in oxidation pathways.
However, the addition of an antioxidant fundamentally alters the composition of your material. This can interfere with subsequent reactions or analytical characterizations. If you choose to explore this route, it is imperative to:
-
Select an antioxidant that is soluble in your aniline and chemically compatible.
-
Use the lowest effective concentration.
-
Validate that the antioxidant does not interfere with your specific application. For most research applications, stringent storage under an inert atmosphere is a superior and cleaner method of preservation.
Q5: I suspect my sample is oxidized. How can I verify its purity and is it possible to repurify it?
Visual inspection is a good first step, but quantitative analysis is necessary to confirm purity.
-
Purity Verification: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] An oxidized sample will show the main this compound peak along with several smaller peaks corresponding to impurities. Gas Chromatography (GC) can also be utilized for this purpose.[7]
-
Repurification: If the oxidation is not severe, the compound can often be repurified. For an oily liquid like this compound, vacuum distillation is the most effective method. This technique separates the desired compound from non-volatile, colored polymeric impurities based on their boiling point differences. The purified product should be a much lighter color, ideally near-colorless.
Troubleshooting Guide: Degradation of this compound
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Sample color has darkened (yellow to brown) | 1. Exposure to atmospheric oxygen. 2. Exposure to light. | 1. Immediately purge the container with an inert gas (N₂ or Ar) and reseal tightly. 2. Transfer to an amber vial or wrap the container in aluminum foil. 3. For future use, follow the strict Inert Atmosphere Storage Protocol. |
| Inconsistent or unexpected experimental results | The starting material contains unknown quantities of oxidation byproducts, affecting stoichiometry and reaction pathways. | 1. Do not assume purity. Analyze the sample using the QC Protocol (HPLC) before use. 2. If purity is below your experimental threshold, repurify via vacuum distillation. |
| Formation of a viscous residue or solid precipitate | Advanced oxidation and polymerization have occurred.[1] | The sample is likely beyond simple purification and should be discarded. Follow appropriate hazardous waste disposal procedures for chemical waste.[4] |
Visual Logic and Workflow Diagrams
The following diagrams illustrate the chemical degradation pathway and a recommended workflow for handling potentially oxidized samples.
Caption: Simplified pathway of aniline oxidation.
Caption: Decision-making workflow for sample handling.
Key Experimental Protocols
Protocol 1: Inert Atmosphere Storage Procedure
This protocol describes the standard procedure for storing air- and light-sensitive reagents like this compound.
Materials:
-
Vial of this compound with a septum-lined cap.
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator.
-
Needles and tubing for gas transfer.
-
Schlenk line or a similar manifold (optional, but recommended).
-
Parafilm or electrical tape.
Procedure:
-
Preparation: Ensure your work area is clean and dry. If using a new bottle, wrap it with aluminum foil or black electrical tape to protect it from light.
-
Gas Line Setup: Set up your inert gas line. Insert a needle connected to the gas line through the septum of the vial cap. This will be your gas inlet.
-
Venting: Insert a second, shorter needle through the septum to act as a gas outlet. This allows the air in the headspace to be displaced.
-
Purging: Gently flow the inert gas into the vial for 1-2 minutes. The gentle, positive pressure will flush out the oxygen-containing atmosphere.
-
Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This maintains a positive pressure of inert gas inside the vial.
-
Final Seal: Immediately wrap the cap and neck of the vial securely with Parafilm to provide an additional barrier against air ingress.
-
Storage: Place the sealed vial in a designated cool, dark, and well-ventilated storage area.[4]
Protocol 2: Quality Control (QC) by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for assessing the purity of this compound. Method optimization may be required.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Sample of this compound.
-
Class A volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, 70:30 (v/v) Acetonitrile:Water.[6] Degas the mobile phase thoroughly before use.
-
Standard Preparation: Accurately prepare a standard solution of this compound (if a high-purity reference is available) at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be tested at a similar concentration.
-
HPLC Method Setup:
-
Column: C18 reverse-phase.
-
Mobile Phase: 70:30 Acetonitrile:Water (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to a wavelength where anilines absorb strongly, such as 254 nm or 280 nm. A photodiode array (PDA) detector is useful to see the full UV spectrum.
-
Column Temperature: 30 °C.[6]
-
-
Analysis: Inject the standard and the sample.
-
Data Interpretation:
-
The peak corresponding to this compound should be the major peak in the chromatogram.
-
Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Oxidized samples will typically show one or more earlier-eluting (more polar) impurity peaks.
-
References
- Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing).
- Safety Data Sheet - this compound. CymitQuimica.
- Aniline | C6H5NH2 | CID 6115. PubChem - NIH.
- 2-Ethyl-6-methylaniline | C9H13N | CID 32485. PubChem.
- Aniline Storage and Handling Guidelines. Washington State University Environmental Health & Safety.
- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. Sigma-Aldrich.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. Fisher Scientific.
- Aniline SDS (Safety Data Sheet). Flinn Scientific.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Quantification of aniline and N-methylaniline in indigo. PubMed Central - NIH.
- SAFETY DATA SHEET - Aniline. Sigma-Aldrich.
- Oxidation of aniline using different reaction pathways. ResearchGate.
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- 7. researchgate.net [researchgate.net]
Addressing solubility issues of 2-Ethoxy-6-methylaniline in reaction media
Welcome to the technical support center for 2-Ethoxy-6-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
This compound is an aromatic amine with the molecular formula C9H13NO.[1] Understanding its basic properties is the first step in troubleshooting solubility.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1] |
| Melting Point | 53-54 °C | [1] |
| Boiling Point | 111-113 °C (at 11 Torr) | [1] |
| Appearance | Varies; can be a low melting point solid or liquid | [2] |
| General Solubility | Generally soluble in organic solvents; poorly soluble in water. | [3][4][5] |
Q2: My this compound is not dissolving in my chosen solvent. What are the immediate potential causes?
Initial solubility failure typically stems from a few core issues:
-
Solvent-Solute Mismatch: The polarity of your solvent may not be compatible with this compound. Aromatic amines have moderate polarity; they possess a nonpolar benzene ring and a more polar amine group capable of hydrogen bonding.[5]
-
Concentration: You may be attempting to create a supersaturated solution. Check the concentration against any known solubility limits for your solvent system.
-
Temperature: Solubility is temperature-dependent. If you are working at a low temperature, increasing it may enhance dissolution.
-
Purity: Impurities in either the solute or the solvent can significantly impact solubility.
Q3: Is this compound acidic or basic? How does this affect solubility?
Like other anilines, the lone pair of electrons on the nitrogen atom makes this compound basic.[5] This property is critical for solubility manipulation. The amine group can be protonated by an acid to form a water-soluble salt (an ammonium salt).[5][6] This principle is a cornerstone of solubility enhancement in aqueous or protic media.
Part 2: Systematic Troubleshooting Guide
When facing persistent solubility issues, a structured approach is necessary. This guide provides a logical workflow from initial diagnosis to advanced intervention.
Workflow for Troubleshooting Solubility
This diagram outlines the decision-making process for addressing solubility challenges.
Caption: A step-by-step workflow for diagnosing and resolving solubility issues.
Step 1: Solvent Selection and Screening
The most direct path to solving a solubility problem is to ensure you are using the optimal solvent. Aromatic amines are typically soluble in polar organic solvents.[5]
Commonly Used Solvents (In Order of Decreasing Polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent solvent for highly polar compounds, but can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Good general-purpose polar aprotic solvent. |
| Acetonitrile (ACN) | 5.8 | 82 | Common in chromatography and as a reaction solvent; less polar than DMF. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A less polar ether, good for reactions where protic solvents are undesirable. |
| Dichloromethane (DCM) | 3.1 | 40 | A common, moderately polar solvent for a wide range of organic compounds. |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent, useful if the reaction requires nonpolar conditions. |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense 1-2 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., 100 µL increments).
-
Observation: After each addition, gently agitate the vial (vortex or stir) and observe for dissolution.
-
Quantification (Optional): Continue adding solvent until the solute completely dissolves. Record the volume to estimate the approximate solubility (e.g., mg/mL).
-
Selection: Choose the solvent that provides the desired solubility with the smallest volume and is compatible with your reaction conditions.
Step 2: Advanced Solubility Enhancement Techniques
If a single solvent system is not sufficient, more advanced methods may be required.
Causality: A co-solvent is a secondary solvent added to the primary medium to modify its overall properties, such as polarity.[7][8] For this compound, adding a small amount of a highly compatible polar organic solvent (like THF or acetone) to a less compatible primary solvent can disrupt the solvent's self-association, creating a more favorable environment for the solute to dissolve.[9][10][]
Experimental Protocol: Co-Solvent Screening
-
Primary System: Prepare a slurry of this compound in your primary reaction solvent (the one in which it has poor solubility).
-
Co-Solvent Addition: Add a potential co-solvent (e.g., THF, acetone, ethanol) dropwise, representing 1-5% of the total volume.[9]
-
Agitation & Observation: After each addition, stir or vortex the mixture vigorously for 1-2 minutes. Observe for any visual signs of improved dissolution.
-
Incremental Increase: If partial dissolution is observed, continue adding the co-solvent in small increments (e.g., 1-2% at a time) until complete dissolution is achieved or a maximum desired co-solvent concentration (typically 10-25%) is reached.[9]
-
Validation: Ensure the chosen co-solvent does not negatively interfere with your downstream reaction chemistry or product isolation.
Causality: The basic amine group of this compound can be protonated in an acidic medium to form a cationic salt.[6][12] This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar protic solvents like water or ethanol.[13][14] This is a highly effective technique for reactions performed in aqueous or alcoholic media.[][15]
Caption: Protonation of the amine in acidic conditions increases polarity and solubility.
Experimental Protocol: Acidification for Solubilization
-
Safety First: Always add acid to the solvent, not the other way around. Wear appropriate PPE.
-
Slurry Formation: Create a slurry of the this compound in your protic solvent (e.g., water, ethanol).
-
Acid Selection: Choose a dilute acid (e.g., 1M HCl, 1M H₂SO₄) that will not interfere with your reaction.
-
Titration: While stirring vigorously, add the dilute acid dropwise to the slurry.
-
Monitor pH & Dissolution: Monitor the pH of the mixture with a calibrated pH meter or pH paper. Observe for dissolution as the pH decreases. For most anilines, a pH of 2-4 is sufficient to achieve protonation and dissolution.[6]
-
Stoichiometry: Be mindful of the stoichiometry. You need at least one equivalent of acid for each equivalent of the amine to ensure full protonation.
-
Post-Reaction Neutralization: Remember that after the reaction is complete, you will need to add a base (e.g., NaHCO₃, NaOH) during the workup to deprotonate the amine salt and extract the neutral product into an organic solvent.
Part 3: Safety & Handling
-
Hazard Profile: this compound is harmful if swallowed and can cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always handle this chemical wearing safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not let the product enter drains.
References
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Hauk, J., et al. (2021). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Request PDF. Retrieved from [Link]
-
Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu. Retrieved from [Link]
-
Cosolvent. (n.d.). ScienceDirect. Retrieved from [Link]
-
A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. (2021). National Institutes of Health (PMC). Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. Retrieved from [Link]
-
solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Ethyl-6-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
N-(ethoxymethyl)-2-ethyl-6-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health (PMC). Retrieved from [Link]
-
Properties of amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
How does branching increase the solubility in amines? (2018). Quora. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
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- 4. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 17. fishersci.com [fishersci.com]
Validation & Comparative
A Tale of Two Anilines: A Comparative Guide to 2-Ethoxy-6-methylaniline and 2-Ethyl-6-methylaniline in Organic Synthesis
In the nuanced landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction outcomes, influencing everything from yield and selectivity to the overall efficiency of a synthetic route. Among the myriad of available building blocks, substituted anilines represent a cornerstone for the construction of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides an in-depth, comparative analysis of two structurally similar yet electronically distinct anilines: 2-Ethoxy-6-methylaniline and 2-Ethyl-6-methylaniline. Through an examination of their synthesis, electronic and steric properties, and reactivity in key organic transformations, we aim to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
At first glance, this compound and 2-ethyl-6-methylaniline appear as close cousins, differing only by a single oxygen atom in one of the ortho substituents. However, this seemingly minor structural alteration imparts significant differences in their physicochemical properties and, consequently, their reactivity.
| Property | This compound | 2-Ethyl-6-methylaniline |
| CAS Number | 53982-02-8[1] | 24549-06-2[2] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃N |
| Molecular Weight | 151.21 g/mol | 135.21 g/mol |
| Appearance | Likely a solid at room temperature | Clear liquid |
| Melting Point | 53-54 °C | -33 °C |
| Boiling Point | 111-113 °C at 11 Torr | 231 °C at 760 mmHg |
| Density | ~1.018 g/cm³ (predicted) | 0.969 g/cm³ at 20 °C |
| Refractive Index | Not readily available | n20/D 1.552 |
The most striking difference is the physical state at room temperature, with the ethoxy derivative being a solid and the ethyl analog a liquid. This is attributable to the potential for intermolecular hydrogen bonding and dipole-dipole interactions involving the ether oxygen in this compound, leading to a more ordered crystal lattice and a higher melting point.
Synthesis Strategies: Accessing the Building Blocks
The synthetic accessibility of a starting material is a crucial consideration in any chemical process. Both anilines are typically prepared via ortho-alkylation of a simpler aniline precursor, though the specific methodologies differ.
Synthesis of 2-Ethyl-6-methylaniline
The industrial synthesis of 2-ethyl-6-methylaniline is well-established and primarily involves the ortho-alkylation of o-toluidine with ethylene. This reaction is typically carried out at high temperatures (250-350 °C) and pressures (3.8-5.6 MPa) using a catalyst, such as triethylaluminum or an aluminum anilide.[3][4] The use of these catalysts ensures high selectivity for the desired 2,6-disubstituted product.
Figure 2: A potential synthetic workflow for this compound.
The Decisive Duo: Electronic and Steric Effects
The subtle difference between an ethoxy (-OCH₂CH₃) and an ethyl (-CH₂CH₃) group at the ortho position profoundly impacts the electronic environment and steric hindrance around the aniline's amino group. These factors are paramount in dictating the course of organic reactions.
The ethoxy group is considered an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect (-I effect). In the case of alkoxy groups, the resonance effect typically outweighs the inductive effect, leading to an overall activation of the aromatic ring towards electrophilic substitution.
The ethyl group , on the other hand, is a weak electron-donating group primarily through an inductive effect (+I effect) and hyperconjugation.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. While specific Hammett constants for these exact substitution patterns are not readily available, we can infer from general values for ethoxy and ethyl groups. For the para position, the σp value for -OCH₂CH₃ is approximately -0.24, while for -CH₂CH₃ it is around -0.15, indicating that the ethoxy group is a stronger electron-donating group. [5] From a steric perspective, both groups are bulky and will hinder access to the ortho positions and the amino group. The freely rotating ethyl group and the slightly more constrained ethoxy group will influence the approach of reagents, potentially directing reactions to less hindered positions or affecting the rate of reactions involving the amino group.
Reactivity in Key Organic Reactions: A Comparative Outlook
The differences in electronic and steric profiles of this compound and 2-ethyl-6-methylaniline are expected to manifest in their reactivity in common organic transformations.
Acylation and Alkylation of the Amino Group
Both anilines will readily undergo acylation and alkylation at the nitrogen atom. However, the nucleophilicity of the amino group is expected to be slightly higher in this compound due to the stronger electron-donating nature of the ethoxy group. This could translate to faster reaction rates in, for example, the formation of amides or secondary/tertiary amines.
Experimental Protocol: Acylation of 2-Ethyl-6-methylaniline
A representative procedure for the acylation of a sterically hindered aniline like 2,6-dimethylaniline to form an acetanilide is as follows, which can be adapted for 2-ethyl-6-methylaniline. [6][7]
-
Dissolution: Dissolve 2.0 g of 2-ethyl-6-methylaniline in 25 mL of glacial acetic acid in a suitable flask.
-
Addition of Acylating Agent: Add 1.5 mL of chloroacetyl chloride to the solution and stir.
-
Neutralization: Add a solution of sodium acetate (2.5 g in 10 mL of water) to neutralize the HCl formed during the reaction.
-
Precipitation and Isolation: Stir the mixture, and upon precipitation of the product, cool the flask in an ice bath.
-
Filtration and Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent like ethanol/water to obtain the pure α-chloro-2-ethyl-6-methylacetanilide.
The increased electron density on the nitrogen of this compound might allow for slightly milder reaction conditions or the use of less reactive acylating agents compared to its ethyl counterpart.
Electrophilic Aromatic Substitution
The activating and ortho-, para-directing nature of the amino group, in conjunction with the electronic effects of the other substituents, will govern the outcome of electrophilic aromatic substitution reactions. In both molecules, the positions ortho and para to the amino group are sterically hindered. The remaining unsubstituted position (position 4) is para to the methyl group and meta to the ethoxy/ethyl group.
For this compound, the strong activating effect of the ethoxy group, combined with the amino group, will likely direct electrophiles to the 4-position. In the case of 2-ethyl-6-methylaniline, the combined activating effects of the amino and ethyl groups will also favor substitution at the 4-position. A direct comparison of reaction rates would likely show this compound to be more reactive towards electrophiles due to the superior electron-donating ability of the ethoxy group.
Palladium-Catalyzed Cross-Coupling Reactions
Anilines are important substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The steric hindrance around the amino group in both this compound and 2-ethyl-6-methylaniline will play a significant role. The bulky ortho substituents can make the oxidative addition of the corresponding aryl halide (formed via diazotization followed by Sandmeyer reaction) to the palladium center more challenging. However, specialized bulky phosphine ligands are often employed to facilitate such transformations with sterically demanding substrates.
The electronic differences may also play a role. The more electron-rich aromatic ring of this compound could potentially facilitate the oxidative addition step in some cross-coupling reactions. Conversely, in reactions where the aniline itself acts as a nucleophile (e.g., Buchwald-Hartwig amination), the slightly higher nucleophilicity of the ethoxy derivative could be advantageous.
Applications: Where Do These Anilines Shine?
The primary documented application of 2-ethyl-6-methylaniline is as a key intermediate in the synthesis of chloroacetanilide herbicides, most notably metolachlor and butachlor. [8]Its specific structure is crucial for the biological activity of these widely used agricultural chemicals.
The applications of This compound are not as extensively reported in the public domain. However, based on the reactivity of similar ortho-alkoxy anilines, it holds potential as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals where the specific electronic and steric properties of the 2-ethoxy-6-methylphenyl moiety are desired. For instance, alkoxy anilines are found in a variety of bioactive molecules.
Conclusion: Making the Right Choice
The choice between this compound and 2-ethyl-6-methylaniline in an organic synthesis campaign will ultimately depend on the specific requirements of the target molecule and the reaction chemistry involved.
-
Choose 2-Ethyl-6-methylaniline when:
-
The synthetic target is a known agrochemical, such as a metolachlor analog.
-
A well-established, industrially scalable synthesis of the starting material is a priority.
-
The weaker electron-donating properties of the ethyl group are desired to modulate the reactivity of the final product.
-
-
Consider this compound when:
-
A more electron-rich aniline is required to enhance reactivity in certain transformations.
-
The presence of the ether linkage is a key structural feature of the target molecule, potentially for modulating solubility or for its involvement in biological interactions.
-
Fine-tuning of electronic properties is critical for the desired outcome, and the stronger electron-donating nature of the ethoxy group is advantageous.
-
References
-
Hammett equation. In Wikipedia; 2023. Accessed January 17, 2026. [Link]
- Process for producing 2,6-dialkylanilines. US Patent 4,219,503, filed August 26, 1980. Accessed January 17, 2026.
- Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline. EP2892877B1, filed September 6, 2013. Accessed January 17, 2026.
-
Acetylation of Aniline (Experiment). Chemistry LibreTexts. Last updated August 16, 2021. Accessed January 17, 2026. [Link]
-
2-Ethyl-6-methylaniline. PubChem. Accessed January 17, 2026. [Link]
- Preparation technology of 2-methyl-6-ethylaniline. CN104910021A, filed March 13, 2014. Accessed January 17, 2026.
-
Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. The Journal of Organic Chemistry. 2013, 78(1), 338-345. Accessed January 17, 2026. [Link]
-
The 2-Step Synthesis of Lidocaine. Accessed January 17, 2026. [Link]
Sources
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- 3. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
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Analytical methods for the characterization of 2-Ethoxy-6-methylaniline
An authoritative guide to the analytical characterization of 2-Ethoxy-6-methylaniline, designed for researchers and drug development professionals. This document provides a comparative analysis of key analytical methods, supported by experimental insights and detailed protocols.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialty dyes. As with any synthetic intermediate, its purity and structural integrity are paramount. The presence of impurities, such as isomers, starting materials, or degradation products, can significantly impact the yield, safety, and efficacy of the final product.[1][2] Therefore, a robust and multi-faceted analytical strategy is not merely a quality control measure but a foundational component of process development and regulatory compliance.
This guide provides a comparative overview of the principal analytical techniques for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the unique strengths each technique brings to the analytical workflow. The methods discussed are designed to function as self-validating systems, ensuring data integrity and reproducibility.
Core Analytical Methodologies: A Comparative Overview
The complete characterization of this compound relies on a synergistic combination of chromatographic and spectroscopic techniques. Chromatography excels at separation and quantification (purity), while spectroscopy provides definitive structural elucidation and identification.
| Technique | Primary Application | Strengths | Limitations | Typical Sensitivity |
| HPLC-UV | Purity determination, impurity profiling, quantification. | Highly versatile for non-volatile impurities; robust and reproducible quantification.[3] | Requires chromophore for UV detection; moderate sensitivity compared to MS. | Low ng to µg range |
| GC-FID/NPD | Purity of volatile components, residual solvent analysis. | High resolution for volatile compounds; FID offers universal carbon response; NPD is highly selective for nitrogen-containing compounds like anilines.[4][5] | Requires analyte to be thermally stable and volatile; potential for peak tailing with polar amines.[6] | pg to low ng range |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation, impurity identification. | High sensitivity and specificity; provides molecular weight and fragmentation data for structural insights.[7][8] | Primarily a qualitative tool unless coupled with chromatography and appropriate standards. | pg to fg range |
| NMR Spectroscopy | Unambiguous structure confirmation and elucidation. | Provides detailed information on the molecular skeleton (¹H, ¹³C); definitive for isomer differentiation.[9] | Relatively low sensitivity; requires higher sample concentration. | High µg to mg range |
| FTIR Spectroscopy | Rapid identity confirmation (fingerprinting). | Fast, non-destructive, and excellent for functional group identification.[8][10] | Limited use for quantification or complex mixture analysis. | High µg to mg range |
Workflow for Comprehensive Characterization
A logical workflow ensures that all aspects of the analyte's identity, purity, and structure are confirmed. The following diagram illustrates a standard approach for characterizing a new batch of this compound.
Caption: Figure 1: General Analytical Workflow.
Method Selection Guide
Choosing the right analytical tool depends on the specific question being asked. This decision tree helps guide the selection process.
Caption: Figure 2: Method Selection Decision Tree.
Experimental Protocols & Methodologies
The following protocols are robust starting points for the analysis of this compound. They are based on established methods for similar aniline derivatives and should be fully validated for specific applications.[3][5][11]
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the premier technique for purity analysis of moderately polar, non-volatile compounds like substituted anilines.[3] A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, allows for the elution of compounds with a wide range of polarities. A phosphate buffer is used to maintain a consistent pH, which is critical for the ionization state and, therefore, the retention time of the basic aniline moiety. UV detection is selected due to the strong chromophore of the benzene ring.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability (Self-Validation):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The USP tailing factor for the main peak should be ≤ 1.5.
-
-
Data Analysis:
-
Calculate the purity using the area percent method. The percentage of any single impurity and the total impurities are reported relative to the main peak area.
-
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[3] The choice of a low-polarity DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is strategic; it provides excellent separation of aromatic isomers based on boiling points and subtle polarity differences. The temperature program is designed to first elute highly volatile components like residual solvents at a lower temperature, then ramp up to elute the main analyte and any higher-boiling impurities. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (like NIST) and confirming the molecular ion.[8][12]
Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 450 amu.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a high-purity solvent (e.g., methylene chloride or methanol) to a concentration of approximately 1 mg/mL.
-
-
System Suitability (Self-Validation):
-
Inject a known standard to verify retention time and spectral match.
-
Acceptance Criteria: The retention time should be within ± 2% of the expected time. The mass spectrum should have a library match score of >90% against a reference spectrum.
-
-
Data Analysis:
-
Identify impurity peaks by searching their mass spectra against the NIST/Wiley spectral library. The combination of retention time and spectral match provides a high degree of confidence in identification.
-
References
- SIELC Technologies. (2018). 2-Ethyl-6-methylaniline.
- NIST. (n.d.).
-
Osada, Y., & Shibamoto, T. (2006). Antioxidative activity of volatile extracts from Maillard model systems. Food Chemistry, 98(3), 522-528. [Link]
- Sigma-Aldrich. (n.d.). 2-Ethyl-6-methylaniline >=98%.
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A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Ethoxy-6-methylaniline and its Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of aromatic amines is a cornerstone of quality control, impurity profiling, and metabolic studies. 2-Ethoxy-6-methylaniline, a substituted aniline, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its analysis, grounded in fundamental principles and supported by experimental data from closely related analogues. We will explore the causality behind experimental choices, from column selection to mass spectrometric parameters, and compare GC-MS with alternative techniques to provide a holistic analytical perspective.
Understanding the Analyte: Physicochemical Properties and Analytical Implications
This compound (C₉H₁₃NO, Molar Mass: 151.21 g/mol ) is a substituted aromatic amine. Its structure, featuring a basic amine group, an aromatic ring, and ether and alkyl substitutions, dictates its behavior in a GC-MS system.
-
Volatility and Thermal Stability: With a boiling point of 111-113 °C at 11 Torr, it is sufficiently volatile and thermally stable for GC analysis.
-
Basicity and Chromatographic Challenges: The lone pair of electrons on the nitrogen atom makes the molecule basic. This property is the primary cause of a common chromatographic issue: peak tailing. Basic analytes can interact strongly with acidic silanol groups present on the surface of conventional silica-based GC columns, leading to poor peak shape, reduced sensitivity, and inaccurate quantification.[1] Therefore, column selection and deactivation are critical considerations.
-
Potential for Isomeric Impurities: The synthesis of substituted anilines can often result in isomeric impurities. For instance, the synthesis of the closely related 2-ethyl-6-methylaniline involves the ortho-selective alkylation of o-toluidine.[1] Incomplete selectivity could lead to the presence of other isomers, which may have similar mass spectra, making chromatographic separation paramount for accurate identification and quantification.
Core Methodology: A Comparative Look at GC-MS Approaches
A robust GC-MS method for this compound must address the challenges of peak shape, resolution from potential impurities, and sensitivity. We will compare two primary capillary column choices that represent different selectivity options.
The Workhorse: Non-Polar vs. Mid-Polar Capillary Columns
The choice of the GC column's stationary phase is the most critical parameter for achieving a successful separation.
-
Method A: Non-Polar Column (e.g., DB-5MS, HP-5MS): These columns, featuring a 5% phenyl-methylpolysiloxane phase, are excellent general-purpose columns that separate analytes primarily based on their boiling points. They are robust and provide good resolution for a wide range of compounds. For many routine analyses of aromatic amines, a standard DB-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.[2]
-
Method B: Mid-to-High Polarity Column (e.g., DB-WAX, ZB-Wax): Polyethylene glycol (PEG) or "wax" columns separate analytes based on polarity. These can be particularly effective for resolving compounds with similar boiling points but different functional groups. For aromatic amines, a wax column can sometimes offer improved peak shape due to different interactions with the stationary phase compared to the acidic sites on a non-polar column.[3]
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: General experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
Below are detailed, self-validating protocols for the two proposed methods. The key difference lies in the GC column and the corresponding temperature program, which must be optimized for the specific stationary phase.
Sample Preparation (Common for Both Methods):
-
Alkalinization: To 5 mL of an aqueous sample, adjust the pH to >10 with 2M sodium hydroxide. This ensures the aniline is in its free base form, maximizing extraction efficiency into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Extract the alkalinized sample three times with 5 mL of dichloromethane (DCM). DCM is a common choice for its volatility and ability to dissolve a wide range of organic compounds.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water, which can be detrimental to the GC column and MS system.
-
Solvent Exchange & Final Volume: Gently evaporate the DCM under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate. Ethyl acetate is often a more suitable solvent for GC injection than DCM.
GC-MS Instrumentation and Conditions:
| Parameter | Method A: Non-Polar Column | Method B: Mid-Polar Column | Rationale & Causality |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | ZB-WAXplus (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Method A is a robust, general-purpose column separating by boiling point. Method B provides alternative selectivity based on polarity, which can resolve isomers and improve peak shape for polar analytes.[3][4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas compatible with MS. A constant flow ensures reproducible retention times. |
| Inlet Temperature | 250 °C | 250 °C | Must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless, 1 µL | Splitless, 1 µL | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[5] |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | 100 °C (hold 2 min), ramp 8 °C/min to 240 °C (hold 10 min) | The temperature program is optimized for the column's thermal stability and to ensure good separation and peak shape. Wax columns have a lower maximum temperature limit. |
| MS Transfer Line | 280 °C | 250 °C | Must be hot enough to prevent analyte condensation before entering the ion source. |
| Ion Source Temp. | 230 °C | 230 °C | A standard temperature for electron ionization that balances ionization efficiency with minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.[6] |
| Acquisition Mode | Full Scan (m/z 40-250) for qualitative, SIM for quantitative | Full Scan (m/z 40-250) for qualitative, SIM for quantitative | Full scan is used for identification and impurity profiling. Selected Ion Monitoring (SIM) significantly increases sensitivity for targeted quantitative analysis by monitoring only specific ions.[2] |
Mass Spectral Fragmentation: Predicting the Behavior of this compound
dot graphdot { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Predicted major fragmentation pathways for this compound.
-
Molecular Ion (M⁺•, m/z 151): Aromatic rings stabilize the molecular ion, so a prominent peak at m/z 151 is expected.
-
Loss of an Ethyl Radical ([M-29]⁺, m/z 122): Alpha-cleavage of the C-O bond in the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅), is a highly probable fragmentation pathway. This would result in a stable ion at m/z 122.
-
Loss of Ethene ([M-28]⁺•, m/z 123): A McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl group to the oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄), is also very likely. This would produce a radical cation at m/z 123.
-
Loss of a Methyl Radical ([M-15]⁺, m/z 136): Benzylic cleavage of the methyl group from the aromatic ring is another expected fragmentation, leading to an ion at m/z 136.
-
Loss of an Ethoxy Radical ([M-45]⁺, m/z 106): Cleavage of the bond between the aromatic ring and the ethoxy group would result in the loss of an ethoxy radical (•OC₂H₅) and an ion at m/z 106.
For quantitative analysis using SIM, the most intense and specific ions should be chosen. Based on this prediction, promising ions to monitor would be m/z 151, 122, and 136.
Analysis of Derivatives: The Case for N-Acetylation
In some cases, particularly with complex matrices or when dealing with severe peak tailing, derivatization can significantly improve chromatographic performance. Acetylation of the primary amine group is a common and effective strategy.
N-(2-ethoxy-6-methylphenyl)acetamide:
-
Reaction: this compound can be easily derivatized by reacting it with acetic anhydride or acetyl chloride.
-
Analytical Benefits: The resulting N-acetyl derivative is less polar and less basic than the parent amine. This reduces the interaction with active sites in the GC system, leading to sharper, more symmetrical peaks and improved sensitivity.
-
Expected Mass Spectrum: The molecular weight increases to 193 g/mol . The fragmentation pattern would change significantly. A key fragment would likely arise from the loss of a ketene molecule (CH₂=C=O, 42 Da) via a McLafferty rearrangement, resulting in a fragment at m/z 151 (the original molecular ion). A strong peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, would also be expected.
Performance Comparison: GC-MS vs. HPLC
While GC-MS is an excellent technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when dealing with thermally labile derivatives or when a laboratory is more heavily invested in LC instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Applicability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Prep | Often requires extraction into a volatile organic solvent. Derivatization may be needed to improve chromatography. | Can often involve simple "dilute-and-shoot" for clean samples. Less need for derivatization for volatility. |
| Selectivity | Very high, with identification based on both retention time and a highly specific mass fragmentation pattern. | Good with UV detection, but relies heavily on chromatographic resolution. Coupling with MS (LC-MS) provides selectivity comparable to GC-MS.[8] |
| Sensitivity | Excellent, especially in SIM mode, allowing for trace-level quantification (low ppb). | Good with UV detection (ppm level). Can achieve ppb or sub-ppb sensitivity when coupled with a mass spectrometer.[9] |
| Key Advantage | Unambiguous compound identification through extensive, standardized EI mass spectral libraries (e.g., NIST). | Broader applicability, simpler sample preparation for aqueous matrices, and better suited for polar or heat-sensitive compounds. |
| Key Limitation | Not suitable for non-volatile or thermally unstable compounds. Potential for peak tailing with basic analytes. | Isomer separation can be challenging. UV detection is less specific than MS. Mobile phase consumption can be high. |
Conclusion and Expert Recommendations
For the definitive identification and sensitive quantification of this compound and its related volatile impurities, GC-MS is the superior technique. Its combination of high-resolution chromatographic separation and the structural information provided by mass spectrometry offers unparalleled specificity and confidence in the results.
Recommendations for Method Development:
-
Start with a non-polar (5% phenyl) column as it is robust and versatile. If isomer resolution or peak shape is problematic, evaluate a mid-polar wax-type column.
-
Use an inlet liner with deactivation to minimize analyte interaction and prevent peak tailing.
-
Develop a temperature program that ensures baseline resolution between the main analyte and any potential process-related impurities or isomers.
-
For identification, rely on full-scan data and compare the fragmentation pattern to the predicted pathways and spectra of analogous compounds.
-
For quantification, develop a SIM method using at least three characteristic ions (e.g., m/z 151, 122, 136) to ensure both sensitivity and selectivity.
-
Consider N-acetylation if poor peak shape persists or if the sample matrix is particularly complex, as this can significantly improve chromatographic performance.
By understanding the physicochemical properties of the analyte and systematically optimizing the chromatographic and mass spectrometric conditions, a robust, reliable, and sensitive GC-MS method for this compound can be developed and validated to meet the stringent requirements of the pharmaceutical and chemical industries.
References
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Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(21), 5227–5237. Available at: [Link]
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National Institute of Standards and Technology. (2021). 2-Methoxy-6-methylaniline in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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Bryan Research & Engineering, LLC. (2006). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
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University of California, Los Angeles. (Date N/A). Mass Spectrometry: Fragmentation. Available at: [Link]
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National Institute of Standards and Technology. (2021). 2-Ethyl-6-methylaniline in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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El-Feraly, F. S., & O'Neal, J. M. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Journal of Heterocyclic Chemistry, 8(4), 629-635. Available at: [Link]
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Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075. Available at: [Link]
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Reddy, G. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 184, 113188. Available at: [Link]
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Fijałek, Z., et al. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 913-918. Available at: [Link]
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Agilent Technologies. (Date N/A). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
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A Review on GC-MS and Method Development and Validation. (2015). International Journal of Pharmaceutical Quality Assurance, 6(3), 59-64. Available at: [Link]
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A Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Ethoxy-6-methylaniline: A Comparative Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical and chemical research, the accurate interpretation of NMR spectra is paramount for the verification of newly synthesized molecules and for understanding their chemical environment. This guide focuses on the spectral interpretation of 2-Ethoxy-6-methylaniline, a substituted aniline of interest in various chemical syntheses.
Due to the limited availability of experimental spectra for this compound in public databases, this guide will utilize high-quality predicted ¹H and ¹³C NMR spectra as a foundational dataset. The validity and interpretation of these predicted spectra will be substantiated through a rigorous comparative analysis with experimentally acquired NMR data of structurally analogous compounds: 2,6-dimethylaniline, 2,6-diethylaniline, and 2-isopropylaniline. This approach not only facilitates a detailed understanding of the spectral features of the target molecule but also highlights the nuanced effects of alkyl and alkoxy substituents on the NMR spectra of aniline derivatives.
Principles of NMR Spectral Interpretation
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In aromatic systems like aniline, the electron-donating or electron-withdrawing nature of substituents significantly influences the shielding and deshielding of protons and carbons, leading to characteristic shifts in their NMR signals. The ethoxy group (-OCH₂CH₃) in this compound is an electron-donating group through resonance and electron-withdrawing through induction, while the methyl group (-CH₃) is a weak electron-donating group. The interplay of these effects, along with steric hindrance, dictates the final chemical shifts.
Predicted NMR Spectra of this compound
The predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced NMR prediction software, which employs a combination of hierarchical organization of spherical environments (HOSE) codes, neural networks, and incremental methods. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 6.85 | t | 1H | H-4 |
| 2 | 6.65 | d | 2H | H-3, H-5 |
| 3 | 4.05 | q | 2H | -OCH₂CH₃ |
| 4 | 3.80 | s (br) | 2H | -NH₂ |
| 5 | 2.25 | s | 3H | -CH₃ |
| 6 | 1.40 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 145.0 | C-2 |
| 2 | 142.5 | C-6 |
| 3 | 128.0 | C-4 |
| 4 | 122.0 | C-1 |
| 5 | 115.0 | C-3, C-5 |
| 6 | 63.5 | -OCH₂CH₃ |
| 7 | 18.0 | -CH₃ |
| 8 | 15.0 | -OCH₂CH₃ |
Interpretation of the Predicted Spectra
¹H NMR Spectrum:
-
Aromatic Region (6.5-7.0 ppm): The aromatic protons are expected to appear in this region. The proton at the para-position (H-4) is predicted to be a triplet due to coupling with the two equivalent meta-protons (H-3 and H-5). The two meta-protons are predicted to be a doublet, coupling with the para-proton.
-
Ethoxy Group (4.05 and 1.40 ppm): The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and appear as a quartet around 4.05 ppm, coupled with the methyl protons. The terminal methyl protons (-CH₃) of the ethoxy group appear as a triplet around 1.40 ppm.
-
Amino Group (3.80 ppm): The protons of the amino group (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl Group (2.25 ppm): The methyl group attached to the aromatic ring is predicted to be a singlet around 2.25 ppm.
¹³C NMR Spectrum:
-
Aromatic Carbons (115-145 ppm): The carbon atoms of the benzene ring resonate in this range. The carbons directly attached to the electron-donating ethoxy and amino groups (C-2 and C-1, respectively) are expected to be shielded, while the carbons ortho and para to these groups will also be affected. The presence of two different substituents at positions 2 and 6 breaks the symmetry, leading to distinct signals for all aromatic carbons.
-
Alkoxy and Alkyl Carbons (15-70 ppm): The methylene carbon of the ethoxy group is found around 63.5 ppm, while its methyl carbon is at approximately 15.0 ppm. The ring-attached methyl carbon is predicted around 18.0 ppm.
Comparative Analysis with Structurally Similar Anilines
To validate the predicted spectra and understand the substituent effects, a comparison with the experimental NMR data of 2,6-dimethylaniline, 2,6-diethylaniline, and 2-isopropylaniline is presented below.
Comparative ¹H NMR Data
| Compound | Ar-H (ppm) | -NH₂ (ppm) | Alkyl Protons (ppm) |
| This compound (Predicted) | 6.85 (t, 1H), 6.65 (d, 2H) | 3.80 (s, br) | 4.05 (q, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.40 (t, 3H, OCH₂CH₃) |
| 2,6-Dimethylaniline | 6.89 (t, 1H), 6.70 (d, 2H) | 3.75 (s, br) | 2.15 (s, 6H) |
| 2,6-Diethylaniline | 6.95 (t, 1H), 6.75 (d, 2H) | 3.78 (s, br) | 2.55 (q, 4H, CH₂), 1.25 (t, 6H, CH₃) |
| 2-Isopropylaniline | 7.05-6.70 (m, 4H) | 3.70 (s, br) | 3.20 (sept, 1H, CH), 1.25 (d, 6H, CH₃) |
Comparative ¹³C NMR Data
| Compound | Ar-C (ppm) | Alkyl/Alkoxy Carbons (ppm) |
| This compound (Predicted) | 145.0, 142.5, 128.0, 122.0, 115.0 | 63.5 (OCH₂), 18.0 (CH₃), 15.0 (OCH₂CH₃) |
| 2,6-Dimethylaniline | 143.2, 128.5, 121.5, 117.9 | 17.8 |
| 2,6-Diethylaniline | 141.8, 128.2, 126.3, 121.7 | 24.5 (CH₂), 13.1 (CH₃) |
| 2-Isopropylaniline | 145.8, 126.5, 126.3, 118.6, 115.1 | 27.8 (CH), 22.5 (CH₃) |
Analysis of Spectral Differences
The comparison reveals key trends:
-
Aromatic Protons: The chemical shifts of the aromatic protons in all four compounds are in a similar range, with the para proton appearing as a triplet and the meta protons as a doublet in the symmetrically substituted anilines. The introduction of the ethoxy group in this compound is predicted to cause a slight upfield shift of the aromatic protons compared to the dialkyl-substituted anilines, due to its stronger electron-donating resonance effect.
-
Alkyl/Alkoxy Protons: The chemical shifts of the alkyl protons directly attached to the aromatic ring (e.g., the -CH₂- of the ethyl group in 2,6-diethylaniline and the -CH- of the isopropyl group in 2-isopropylaniline) are deshielded due to the ring current effect. The methylene protons of the ethoxy group in the target molecule are significantly deshielded due to the adjacent oxygen atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent. The carbon bearing the ethoxy group (C-2) in this compound is predicted to be significantly downfield compared to the methyl-bearing carbon in 2,6-dimethylaniline, a consequence of the oxygen's electronegativity.
Experimental Protocol for NMR Spectroscopy
For the acquisition of high-quality ¹H and ¹³C NMR spectra of compounds like this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Visualizing the Interpretation
To aid in the understanding of the spectral assignments, the following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Molecular structure of this compound with numbered carbons.
Caption: Workflow for ¹H and ¹³C NMR spectral interpretation.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral interpretation of this compound. By combining high-quality predicted data with experimental data from analogous compounds, a detailed and reliable assignment of the NMR signals has been achieved. The comparative analysis underscores the predictable and rational influence of substituents on the NMR spectra of aromatic compounds. The methodologies and interpretations presented herein serve as a valuable resource for chemists in research and development, aiding in the confident structural characterization of novel molecules.
References
-
NMRDB: An online database of predicted ¹H and ¹³C NMR spectra. [Link]
-
Spectral Database for Organic Compounds (SDBS): A comprehensive database of experimental spectra, including NMR data for various aniline derivatives. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ChemicalBook: A resource for chemical information and spectral d
Navigating the Terrain of Steric and Electronic Effects: A Comparative Guide to the Reactivity of Ortho-Alkoxy Anilines in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, ortho-alkoxy anilines represent a class of building blocks that are both valuable and challenging. Their unique structural motif, featuring an electron-donating alkoxy group adjacent to a nucleophilic amino group, offers a handle for intricate molecular design. However, this very proximity introduces a complex interplay of steric and electronic effects that can significantly influence their performance in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of these substrates in key C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Ortho-Alkoxy Conundrum: A Double-Edged Sword in Catalysis
The reactivity of an aniline derivative in cross-coupling is fundamentally governed by the electronic nature and steric profile of its substituents.[1] In ortho-alkoxy anilines, the alkoxy group (-OR) exerts two primary, often competing, influences:
-
Electronic Effect : As a strong electron-donating group through resonance (+R effect), the alkoxy moiety increases the electron density of the aromatic ring. This can enhance the nucleophilicity of the aniline nitrogen in C-N couplings and can influence the oxidative addition step in C-C couplings, though the latter is a complex relationship.[1]
-
Steric Hindrance : The physical bulk of the alkoxy group, positioned directly adjacent to the reactive center (either the C-X bond for Suzuki-type reactions or the N-H bond for Buchwald-Hartwig aminations), can impede the approach of the bulky palladium catalyst. This steric clash is a major hurdle that often necessitates carefully optimized reaction conditions.[2][3]
A subtle but critical third factor is the potential for the alkoxy oxygen to act as a coordinating atom. This chelation effect , where the oxygen atom can interact with the palladium center, can stabilize catalytic intermediates and influence the regioselectivity and efficiency of the reaction.
This guide will dissect these effects within the context of two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Sterically Encumbered Anilines
The Suzuki-Miyaura reaction is a pillar of modern synthesis for constructing biaryl structures.[4][5] When employing ortho-alkoxy anilines, the primary challenge is overcoming the steric hindrance around the carbon-halogen bond to facilitate the rate-limiting oxidative addition step to the Pd(0) catalyst.[6]
Causality Behind Experimental Choices
Successful coupling of these substrates hinges on a catalytic system that is both highly active and sterically tailored. The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class (e.g., SPhos, XPhos), are frequently required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more capable of accessing the sterically shielded C-X bond.[3][7] The use of pre-formed palladacycle precatalysts, such as CataCXium A Pd G3, can also provide a more active and stable catalyst system, leading to improved yields.[8]
Comparative Experimental Data: Suzuki-Miyaura Coupling
A recent study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines provides valuable comparative data.[8] The following table summarizes the performance of various substituted anilines, including an ortho-methoxy derivative, under optimized conditions.
| Aniline Substrate (1.0 eq) | Boronic Ester (1.5 eq) | Yield (%) | Notes |
| 2-Bromo-3-methoxyaniline | Benzylboronic acid pinacol ester | 82 | Demonstrates high efficiency even with an additional ortho substituent.[8] |
| 2-Bromo-5-methoxyaniline | Benzylboronic acid pinacol ester | 91 | Methoxy group at the meta position relative to bromine poses less steric hindrance.[8] |
| 2-Bromo-4,6-difluoroaniline | Benzylboronic acid pinacol ester | 90 | Electron-withdrawing groups are well-tolerated.[8] |
| 2,6-Dibromoaniline | Benzylboronic acid pinacol ester | 40 | Significant steric hindrance from two ortho-bromo groups drastically reduces yield.[8] |
Reaction Conditions: CataCXium A Pd G3 (10 mol%), K₃PO₄ (2.0 eq), 2-Methyltetrahydrofuran (2-MeTHF), 80 °C.
Analysis : The data clearly indicates that ortho-alkoxy anilines can be effective coupling partners, with 2-bromo-3-methoxyaniline providing a high yield of 82%.[8] This success underscores the efficacy of the modern catalytic system in overcoming steric challenges. The reduced yield for the di-ortho-substituted 2,6-dibromoaniline highlights the cumulative negative impact of steric bulk. While direct comparative data for larger alkoxy groups like ethoxy or isopropoxy is scarce, it is mechanistically sound to predict a decrease in reaction efficiency as the steric profile of the alkoxy group increases, likely requiring more specialized ligands or higher catalyst loadings.
Experimental Protocol: Suzuki-Miyaura Coupling of an Ortho-Alkoxy Bromoaniline
The following protocol is adapted from a validated procedure for the coupling of unprotected ortho-bromoanilines.[8]
Materials:
-
ortho-Alkoxy bromoaniline derivative (e.g., 2-bromo-3-methoxyaniline) (1.0 eq)
-
Boronic ester (e.g., Benzylboronic acid pinacol ester) (1.5 eq)
-
CataCXium A Pd G3 (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (to achieve 0.3 M concentration)
Procedure:
-
In a nitrogen-flushed glovebox, combine the ortho-alkoxy bromoaniline, boronic ester, CataCXium A Pd G3, and K₃PO₄ in a reaction vial equipped with a magnetic stir bar.
-
Add the required volume of 2-MeTHF to the vial.
-
Seal the vial securely with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: General Catalytic Cycle for the Suzuki-Miyaura Reaction.
II. Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for forming C(sp²)-N bonds, enabling the synthesis of a vast range of arylamines.[9][10] For ortho-alkoxy anilines, the reaction can be conceptualized in two ways:
-
As the Aryl Halide Component : Coupling an ortho-alkoxy aryl halide with an amine. Here, the challenges mirror those in the Suzuki reaction—steric hindrance at the C-X bond.
-
As the Amine Component : Coupling an ortho-alkoxy aniline with an aryl halide. In this scenario, the steric bulk is adjacent to the N-H bond, which must coordinate to the palladium center.
In both cases, steric hindrance is a dominant factor.
Causality Behind Experimental Choices: The Power of Bulky Ligands
The development of sterically demanding, electron-rich phosphine ligands has been the key to unlocking challenging Buchwald-Hartwig couplings.[9][10] Ligands such as XPhos, RuPhos, and BrettPhos are designed with bulky substituents (e.g., cyclohexyl, tert-butyl) that create a sterically crowded environment around the palladium atom.[10] This has several crucial effects:
-
It promotes the formation of monoligated Pd(0) species, which are more reactive in oxidative addition.[9]
-
It facilitates the final reductive elimination step, which is often the turnover-limiting step, to release the product and regenerate the catalyst.[11]
-
The ligand's bulk can enforce a specific geometry at the metal center that is favorable for the desired bond formation.
The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the aniline or the intermediate palladium-amine complex to form the crucial palladium-amido species.[12][13]
The Chelating Effect of the Ortho-Alkoxy Group
A key mechanistic consideration for ortho-alkoxy substrates is the potential for the alkoxy oxygen to coordinate to the palladium center. This can form a five-membered palladacycle intermediate, which can stabilize the complex and potentially lower the activation energy for subsequent steps. This chelation-assistance can be particularly beneficial in promoting the C-N reductive elimination.
Visualization: Chelation-Assisted C-N Reductive Elimination
Caption: Chelating effect of an ortho-methoxy group in C-N coupling.
Comparative Data: Buchwald-Hartwig Amination
| Aryl Chloride | Amine | Catalyst System | Yield (%) | Reference |
| 2-Chlorotoluene | Aniline | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 95 | [14] |
| Chlorobenzene | 2,6-Diisopropylaniline | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 85 | [14] |
| 2-Chloro-1,3-dimethylbenzene | Aniline | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 96 | [14] |
Conditions typically involve a strong base (e.g., NaOt-Bu) in a solvent like toluene or dioxane.
Analysis : The successful coupling of the highly hindered 2,6-diisopropylaniline (85% yield) demonstrates that modern catalysts can overcome significant steric barriers.[14] This provides strong evidence that ortho-alkoxy anilines, which are generally less hindered than a 2,6-di-isopropyl arrangement, are viable substrates for Buchwald-Hartwig amination, provided a suitable bulky phosphine ligand is employed. The choice of ligand is crucial and often requires screening to identify the optimal choice for a specific substrate combination.[1][15]
Experimental Protocol: Buchwald-Hartwig Amination with an Ortho-Alkoxy Aniline
This generalized protocol is based on established methods for coupling sterically hindered amines.[10][16]
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
ortho-Alkoxy aniline (e.g., 2-methoxyaniline) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and the ortho-alkoxy aniline.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water carefully.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Outlook
Ortho-alkoxy anilines present a distinct set of challenges and opportunities in palladium-catalyzed cross-coupling. Their reactivity is a delicate balance between the electron-donating nature of the alkoxy group, the steric hindrance it imposes, and its potential to engage in chelation.
-
For Suzuki-Miyaura couplings , success relies on highly active catalysts, often featuring bulky biarylphosphine ligands, that can penetrate the sterically congested environment of the C-X bond. Yields are generally good for ortho-methoxy derivatives, but are expected to decrease with increasing steric bulk of the alkoxy group.
-
For Buchwald-Hartwig aminations , the use of modern, sterically demanding phosphine ligands is essential to facilitate C-N bond formation with these hindered substrates. The potential for chelation assistance from the alkoxy oxygen may play a beneficial role in the key reductive elimination step.
For the practicing scientist, the key takeaway is that while these substrates are challenging, they are by no means prohibitive. The extensive development of specialized ligands and precatalysts over the past two decades has provided a powerful toolkit to address the issues of steric hindrance. When approaching a synthesis involving an ortho-alkoxy aniline, careful selection of a bulky, electron-rich phosphine ligand in combination with a robust palladium precatalyst and a strong, non-nucleophilic base is the most reliable path to success.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
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Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008–15018. [Link]
-
Csonka, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3556–3567. [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17150. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Molnár, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1194–1201. [Link]
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Nett, A. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10597–10604. [Link]
-
Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 454. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2014). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. The Journal of Organic Chemistry, 79(22), 11077-11087. [Link]
-
Wolfe, J. P., et al. (2004). Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. Journal of the American Chemical Society, 126(43), 13906–13907. [Link]
-
Wolfe, J. P., & Ragaini, F. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic & Biomolecular Chemistry. (2021). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 19(30), 6649-6653. [Link]
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Beilstein Journal of Organic Chemistry. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 20, 1-12. [Link]
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Catalysis Science & Technology. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6754-6765. [Link]
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Chemical Science. (2021). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 12(12), 4413-4420. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
-
Stradiotto, M., et al. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – A European Journal, 16(6), 1758-1762. [Link]
-
Chemical Science. (2020). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 11(1), 107-113. [Link]
-
Chemical Communications. (2018). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 54(72), 10106-10109. [Link]
-
Luba, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29601-29606. [Link]
-
Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Molecules. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Molecules, 27(23), 8274. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269-275. [Link]
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The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5293-5337. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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National Center for Biotechnology Information. (2010). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-Ethoxy-6-methylaniline by HPLC
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis, valued for its high resolution, sensitivity, and accuracy in determining the purity of synthesized compounds. For a molecule like 2-Ethoxy-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals, rigorous purity validation is a critical step that directly impacts the safety and efficacy of the final drug product. Impurities can originate from starting materials, synthetic by-products, or degradation, and their presence may introduce unintended pharmacological or toxicological risks.
This guide provides an in-depth comparison of HPLC methods for validating the purity of synthesized this compound. Moving beyond a simple procedural outline, this document explores the rationale behind experimental choices, grounding the protocols in established scientific principles and regulatory standards to create a self-validating analytical framework.
The Analytical Challenge: Understanding the Analyte
This compound is a substituted aniline, making it a polar, basic compound. Its aromatic nature provides a strong chromophore, making UV detection a suitable choice. Potential impurities may include positional isomers (e.g., 2-Ethoxy-3-methylaniline), unreacted starting materials, or process-related impurities. An effective HPLC method must be able to resolve the main component from these closely related species. The basicity of the amine group necessitates careful control of the mobile phase pH to ensure consistent peak shape and retention time.
Primary HPLC Method (Method A): Robust Reversed-Phase C18
The most common starting point for the analysis of moderately polar compounds is a reversed-phase C18 column.[1][2] This method provides a robust and widely applicable approach.
Rationale for Method A:
-
Stationary Phase: A C18 (octadecyl) bonded silica column is chosen for its hydrophobic stationary phase, which retains the aniline derivative based on its hydrophobicity.[2]
-
Mobile Phase: A mixture of acetonitrile (ACN) and a buffered aqueous phase is used. Acetonitrile serves as the organic modifier to elute the compound. A phosphate or acetate buffer is critical to maintain a consistent pH (e.g., pH 3.0). At this acidic pH, the aniline's primary amine group is protonated, leading to sharper peaks and more reproducible retention times.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 240 nm) is selected to ensure high sensitivity.
Experimental Protocol: Method A
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to create a stock solution of 500 µg/mL.
-
Further dilute to a working concentration of 50 µg/mL using the same diluent.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Comparative HPLC Method (Method B): Alternative Selectivity with a Phenyl-Hexyl Column
To ensure all potential impurities are detected, employing a method with a different separation mechanism, known as an orthogonal method, is a powerful strategy.[3][4][5] A Phenyl-Hexyl column offers alternative selectivity based on π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.
Rationale for Method B:
-
Stationary Phase: A Phenyl-Hexyl column is selected to introduce a different retention mechanism. This can be particularly effective at resolving aromatic positional isomers that may co-elute on a standard C18 column.
-
Mobile Phase: The mobile phase composition remains similar, but the gradient profile may be adjusted to optimize the separation on the new stationary phase. Using methanol as the organic modifier instead of acetonitrile can also provide different selectivity.
Experimental Protocol: Method B
-
Sample Preparation: Same as Method A.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Head-to-Head Performance Comparison
The effectiveness of an analytical method is determined by its performance characteristics. The following table presents hypothetical but realistic data comparing the two methods for the analysis of a this compound sample containing two known impurities: a starting material and a positional isomer.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Commentary |
| Retention Time (Main Peak) | 8.5 min | 9.2 min | Both methods provide adequate retention. |
| Resolution (Main Peak / Impurity 1) | 2.8 | 3.5 | Method B shows superior resolution for Impurity 1. |
| Resolution (Main Peak / Impurity 2 - Isomer) | 1.9 | 2.6 | The alternative selectivity of the Phenyl-Hexyl column significantly improves the separation of the critical isomer pair. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak symmetry. |
| Theoretical Plates (Main Peak) | > 8000 | > 7500 | Both columns demonstrate good efficiency. |
| Total Run Time | 20 min | 20 min | Analysis times are comparable. |
The Foundation of Trust: Method Validation & System Suitability
A trustworthy analytical method must be validated to prove it is suitable for its intended purpose.[6] This process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9] Before any analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is functioning correctly.[10][11][12]
System Suitability Testing (SST)
SST is a mandatory check performed before and during sample analysis to verify that the system's performance is adequate.[10][11]
| SST Parameter | Acceptance Criterion | Rationale |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Ensures the precision of the injection and detection system.[13] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Confirms that critical components are adequately separated. |
Workflow for HPLC Purity Validation
The entire process from receiving a sample to reporting a final purity value follows a logical, self-validating workflow.
Caption: A typical workflow for HPLC purity analysis.
Conclusion and Recommendations
Both the standard C18 (Method A) and the alternative selectivity Phenyl-Hexyl (Method B) methods are capable of assessing the purity of this compound.
-
Method A is a robust, general-purpose method suitable for routine quality control when the impurity profile is well-characterized.
-
Method B provides superior resolving power for closely related aromatic impurities and positional isomers. It is highly recommended during method development and for the analysis of samples from new or altered synthetic routes to ensure no impurities are being missed.[4][14]
For comprehensive purity validation, especially in a drug development setting, employing two orthogonal methods provides the highest degree of confidence that all significant impurities have been separated and quantified. This dual-method approach creates a robust, self-validating system that upholds the highest standards of scientific integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 2-Ethoxy-6-methylaniline Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-Ethoxy-6-methylaniline derivatives. As this specific chemical scaffold represents a frontier in medicinal chemistry, this document emphasizes the establishment of a robust, multi-tiered screening cascade designed to identify and characterize promising lead compounds. We will proceed from broad-spectrum primary assays to more defined secondary and mechanistic studies, ensuring that each step provides a clear rationale for advancing a compound to the next stage.
The aniline scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets make it an attractive starting point for novel drug development. The this compound core, with its specific substitution pattern, offers a unique electronic and steric profile that warrants thorough investigation.
Part 1: Designing a Focused Derivative Library for Screening
Before initiating any biological assays, a rationally designed library of derivatives is paramount. The goal is to explore the structure-activity relationship (SAR) by systematically modifying the core this compound structure. For our purposes, we will propose a hypothetical library that modifies the amine group, a common site for derivatization to modulate pharmacological activity.
Table 1: Hypothetical Library of this compound Derivatives for Initial Screening
| Compound ID | R-Group (Substitution on the Amine) | Rationale for Inclusion |
| Parent-01 | -H | Unsubstituted parent compound as a baseline control. |
| Ac-02 | -C(O)CH₃ (Acetyl) | Introduces a hydrogen bond acceptor; may alter solubility and metabolic stability. |
| Bz-03 | -C(O)Ph (Benzoyl) | Introduces a bulky, aromatic group; explores potential for π-π stacking interactions. |
| Sulf-04 | -SO₂CH₃ (Methanesulfonyl) | Adds a strong electron-withdrawing group and hydrogen bond acceptor. |
| Bn-05 | -CH₂Ph (Benzyl) | Increases lipophilicity and introduces a flexible aromatic moiety. |
This small, focused library allows for an initial exploration of how modifications to the amine's electronic and steric properties influence biological activity.
Part 2: The Tiered Screening Cascade: A Strategy for Hit Identification
A tiered or cascaded approach is the most efficient method for screening novel compounds. This strategy uses broad, high-throughput assays in the initial phase to cast a wide net, followed by progressively more complex and specific assays to confirm and characterize the initial "hits."
A multi-tiered in vitro screening approach is a standard and efficient paradigm in drug discovery. This method allows for the rapid assessment of many compounds in initial, cost-effective assays, with only the most promising candidates progressing to more complex and resource-intensive testing. This strategy helps to de-risk drug development by identifying potential liabilities early in the process.
Caption: A three-tiered screening cascade for hit identification and lead generation.
Tier 1: Primary Screening - Casting a Wide Net
The objective of Tier 1 is to rapidly identify which, if any, of our hypothetical derivatives possess biological activity in three common areas for aniline-like compounds: antimicrobial, anticancer (cytotoxic), and antioxidant. These assays are typically run at a single, relatively high concentration (e.g., 10-50 µM) to maximize the chances of detecting activity.
-
Antimicrobial Activity: To assess the potential of the derivatives to combat bacterial growth.
-
Cytotoxicity: To determine if the compounds have an effect against cancer cells.
-
Antioxidant Activity: To measure the ability of the compounds to neutralize free radicals, which is relevant in various disease states.
Compounds demonstrating significant activity (e.g., >50% inhibition or cell death) in any of these primary assays are considered "initial hits" and are advanced to Tier 2.
Tier 2: Secondary Screening - Confirmation and Potency
Initial hits from Tier 1 must be confirmed. It is crucial to ensure the observed activity is real and not an artifact. The primary goal of Tier 2 is to confirm the activity and determine the potency of the hit compounds by generating a dose-response curve. From this curve, a quantitative value such as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) is calculated. This value is a key metric for comparing the potency of different compounds.
Tier 3: Selectivity and Preliminary Mechanism of Action (MoA)
A potent compound is not necessarily a good drug candidate; it must also be selective. A selective compound preferentially interacts with the desired target or cell type while having minimal effects on others. For example, an ideal anticancer compound would be highly toxic to cancer cells but non-toxic to healthy, non-cancerous cells. Tier 3 assays are designed to assess this selectivity. Preliminary Mechanism of Action (MoA) studies may also be conducted to understand how the compound is exerting its effect.
Part 3: Detailed Experimental Protocols & Data Interpretation
Here, we provide standardized, step-by-step protocols for the key assays in our screening cascade. These protocols are designed to be self-validating by including necessary positive and negative controls.
Protocol 1: MTT Cytotoxicity Assay (Tier 1 & 2)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from the hypothetical library) in culture medium. For Tier 1, a single concentration of 10 µM is used. For Tier 2, a 7-point dilution series (e.g., 100 µM to 1.56 µM) is prepared. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls:
-
Negative Control (Vehicle): Wells containing cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the test wells. This represents 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for another 3-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
Table 2: Example Tier 1 Cytotoxicity Screening Results (at 10 µM)
| Compound ID | % Cell Viability (HeLa) | Hit? (Viability < 50%) |
| Parent-01 | 95.2% | No |
| Ac-02 | 88.1% | No |
| Bz-03 | 42.5% | Yes |
| Sulf-04 | 91.3% | No |
| Bn-05 | 25.8% | Yes |
| Doxorubicin | 15.6% | Positive Control |
From this hypothetical Tier 1 data, compounds Bz-03 and Bn-05 are identified as initial hits and would proceed to Tier 2 for IC₅₀ determination.
Table 3: Example Tier 2 Dose-Response Data and IC₅₀ Comparison
| Compound ID | IC₅₀ (µM) on HeLa Cells | IC₅₀ (µM) on Normal Fibroblasts | Selectivity Index (SI) |
| Bz-03 | 12.5 | > 100 | > 8.0 |
| Bn-05 | 5.8 | 85.0 | 14.7 |
| Doxorubicin | 1.2 | 5.5 | 4.6 |
Selectivity Index (SI) = IC₅₀ on Normal Cells / IC₅₀ on Cancer Cells
Interpretation: In this example, Bn-05 is not only more potent than Bz-03 (lower IC₅₀ value), but it is also more selective. It is approximately 14.7 times more toxic to the cancer cells than to the normal fibroblasts, making it a more promising lead candidate for further investigation.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes from violet to a pale yellow. The decrease in absorbance is proportional to the antioxidant activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.
-
Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations (prepared in methanol).
-
Controls:
-
Negative Control: 100 µL of methanol.
-
Positive Control: A known antioxidant, such as Ascorbic Acid or Trolox, at various concentrations.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
Data Analysis and Interpretation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] * 100
An IC₅₀ value is then determined by plotting the % Scavenging against the compound concentration.
Table 4: Example Antioxidant Activity Comparison
| Compound ID | DPPH Scavenging IC₅₀ (µM) |
| Parent-01 | > 200 |
| Ac-02 | 150.5 |
| Bz-03 | 95.8 |
| Sulf-04 | > 200 |
| Bn-05 | 120.3 |
| Ascorbic Acid | 25.5 |
Interpretation: Lower IC₅₀ values indicate greater antioxidant activity. In this hypothetical dataset, none of the derivatives are potent antioxidants compared to the standard, Ascorbic Acid. However, the benzoyl derivative Bz-03 shows the most promising activity within the series, suggesting that the introduction of an aromatic acyl group may be a favorable modification for this particular activity.
Part 4: Conclusion and Future Directions
This guide has outlined a systematic, tiered approach to the biological activity screening of novel this compound derivatives. By employing a rationalized screening cascade—from broad primary screening to quantitative secondary assays—researchers can efficiently identify and prioritize compounds for further development.
Based on our hypothetical screening, the benzyl-substituted derivative Bn-05 emerged as a potent and selective cytotoxic agent, warranting further investigation into its specific mechanism of action against cancer cells. The benzoyl derivative Bz-03 showed moderate cytotoxic and the best antioxidant activity within the series, suggesting it could be a starting point for developing dual-activity compounds.
The presented protocols and data interpretation frameworks provide a robust foundation for any researcher entering the field of small molecule screening. The key to success lies in the rigorous application of these methods, with careful attention to controls and quantitative analysis, ultimately enabling the discovery of the next generation of therapeutic agents.
References
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Tiered Screening Strategies
- Title: Building a Tiered Approach to In Vitro Predictive Toxicity Screening
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High-Throughput Screening (HTS)
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Hit Identification
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MTT Assay Principle
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DPPH Assay Principle and Protocol
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A Comparative Guide to the Electronic Properties of Substituted Anilines: A DFT Perspective on 2-Ethoxy-6-methylaniline
In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's electronic characteristics is paramount for predicting its reactivity, stability, and potential biological interactions. This guide provides an in-depth comparative analysis of the electronic properties of 2-Ethoxy-6-methylaniline, a key aromatic amine derivative, benchmarked against its structural analog, 2-Methoxy-6-methylaniline. Leveraging the power of Density Functional Theory (DFT), we will dissect the subtle yet significant influence of the ethoxy versus methoxy substitution on the electronic landscape of the aniline scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of structure-property relationships in this important class of compounds.
The Rationale for Computational Scrutiny: Why DFT?
Density Functional Theory has emerged as a powerful and cost-effective computational tool for predicting the electronic structure of molecules.[1][2] Unlike purely empirical methods, DFT calculations are rooted in the principles of quantum mechanics, providing a robust framework for understanding electron distribution and energy levels.[3] For molecules like this compound, where experimental data may be sparse, DFT offers a predictive lens to explore key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). These parameters are crucial in forecasting a molecule's susceptibility to electrophilic or nucleophilic attack, its kinetic stability, and its potential for intermolecular interactions.[3][4]
Experimental and Computational Workflow
To provide a comprehensive comparison, a standardized computational protocol is essential. The following workflow outlines the steps for a typical DFT study on substituted anilines.
Experimental Protocol: Computational DFT Study
-
Molecular Geometry Optimization:
-
The initial structures of this compound and 2-Methoxy-6-methylaniline are built using a molecular editor.
-
Geometry optimization is performed using a suitable DFT functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Data Analysis:
-
The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies.[3]
-
Caption: A generalized workflow for the DFT-based analysis of molecular electronic properties.
Comparative Analysis: this compound vs. 2-Methoxy-6-methylaniline
The primary structural difference between our two molecules of interest is the substitution of a methoxy group (-OCH3) with an ethoxy group (-OCH2CH3). This seemingly minor change can induce notable shifts in the electronic properties due to the differing inductive effects of the methyl and ethyl groups.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[8] A smaller gap generally implies higher reactivity.
| Parameter | This compound (Expected) | 2-Methoxy-6-methylaniline (Expected) |
| HOMO Energy (eV) | -5.25 | -5.30 |
| LUMO Energy (eV) | -0.15 | -0.12 |
| HOMO-LUMO Gap (eV) | 5.10 | 5.18 |
These are hypothetical values for illustrative purposes, based on general chemical principles.
The ethyl group in this compound is slightly more electron-donating than the methyl group in 2-Methoxy-6-methylaniline. This increased positive inductive effect is expected to raise the energy of the HOMO, making this compound a slightly better electron donor. Consequently, a small decrease in the HOMO-LUMO gap is anticipated for the ethoxy-substituted compound, suggesting a marginally higher reactivity.
Caption: Expected relative energy levels of HOMO and LUMO for the two aniline derivatives.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[1][6] In the MEP map, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
For both this compound and 2-Methoxy-6-methylaniline, the most negative potential is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the alkoxy group, owing to the lone pairs of electrons on these atoms. The aromatic ring will also exhibit negative potential due to the delocalized π-electrons. The hydrogen atoms of the amino group and the alkyl groups will show positive potential.
Due to the slightly stronger electron-donating nature of the ethoxy group, it is anticipated that the negative potential around the aromatic ring and the nitrogen atom will be marginally more intense in this compound compared to its methoxy counterpart. This suggests a slightly enhanced nucleophilicity for the ethoxy derivative.
Conclusion and Future Directions
This comparative guide, based on the principles of Density Functional Theory, provides a foundational understanding of the electronic properties of this compound in relation to 2-Methoxy-6-methylaniline. The introduction of an ethoxy group in place of a methoxy group is predicted to subtly enhance the electron-donating character of the substituent, leading to a slightly higher HOMO energy level and a marginally smaller HOMO-LUMO gap. This, in turn, suggests a modest increase in reactivity and nucleophilicity for this compound.
While these computational predictions offer valuable insights, experimental validation is the cornerstone of scientific integrity. Future work should focus on synthesizing this compound and characterizing its electronic properties through techniques such as cyclic voltammetry and UV-Vis spectroscopy.[9][10][11] A direct comparison of experimental data with the theoretical predictions presented here will provide a more complete and robust understanding of this important molecule.
References
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRPR. [Link]
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Molecular electrostatic potential (MEP) maps of compounds 1–6 mapped on... (n.d.). ResearchGate. [Link]
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Molecular electrostatic potential (MEP) maps of the optimized... (n.d.). ResearchGate. [Link]
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HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). ChemBK. [Link]
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2-Ethyl-6-methylaniline. (n.d.). PubChem. [Link]
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The molecular electrostatic potential (MEP) and optimal structures... (n.d.). ResearchGate. [Link]
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HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. [Link]
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2-Methoxy-6-methylaniline. (n.d.). PubChem. [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). Heliyon. [Link]
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2-Methoxy-6-methylaniline. (n.d.). NIST WebBook. [Link]
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Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. (n.d.). Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Ethoxy-6-methylaniline in Reaction Mixtures
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the precise monitoring of reaction progress is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. 2-Ethoxy-6-methylaniline, a key intermediate, is no exception. Its accurate quantification within a complex reaction matrix is critical for ensuring the final product's quality and the process's efficiency.
This guide provides a comparative analysis of the principal analytical techniques for the quantitative determination of this compound. We will move beyond simple procedural lists to explore the underlying causality of methodological choices, offering a framework for selecting and validating the most appropriate analytical approach for your research and development needs.
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. For an aromatic amine like this compound, the primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with spectroscopic methods serving niche roles.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds, a category that includes many aniline derivatives.[1][2] Its strength lies in the separation of complex mixtures, allowing for the simultaneous quantification of the target analyte, starting materials, and byproducts.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aniline derivatives, Reverse-Phase HPLC (RP-HPLC) is the standard, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1] More polar compounds elute earlier, while less polar compounds like this compound are retained longer.
-
Expertise & Causality in Method Design:
-
Column Choice: A C18 column is the workhorse for aromatic amines due to its hydrophobic nature, which provides excellent retention and resolution for these compounds.[1]
-
Mobile Phase: A mobile phase consisting of acetonitrile or methanol mixed with an aqueous buffer is common. The organic solvent's strength is adjusted to control retention time. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates the amine group, which suppresses silanol interactions on the column, leading to improved peak shape and preventing tailing.[1]
-
Detector Selection: The choice of detector is paramount for sensitivity and selectivity.
-
UV/Vis or Photodiode Array (PDA): Anilines possess a chromophore (the aromatic ring) that absorbs UV light, making UV detection a simple and robust choice. A PDA detector offers the added advantage of acquiring the full UV spectrum for each peak, aiding in peak purity assessment and identification.
-
Fluorescence Detector (FLD): For trace-level analysis, fluorescence detection can offer significantly higher sensitivity and selectivity, though it often requires a pre-column derivatization step to attach a fluorescent tag to the amine.[3][4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural confirmation.[5][6] It is invaluable for identifying unknown impurities and confirming the analyte's identity, especially in complex matrices.[5]
-
-
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[7] Given its boiling point (111-113 °C at 11 Torr), this compound is sufficiently volatile for GC analysis.[8]
-
Principle of Operation: In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column walls.
-
Expertise & Causality in Method Design:
-
Derivatization: While direct injection is possible, the polarity of the amine group in aniline derivatives can lead to poor peak shape (tailing) due to interaction with active sites in the injector or column.[7] Derivatization, for example by acylation, converts the polar N-H group into a less polar, more thermally stable functional group, significantly improving chromatographic performance.[9][10]
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is typically a good starting point, offering a balance of interactions for separating aromatic compounds.
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity. It is often the first choice for routine quantitative analysis when analyte identity is already confirmed.
-
Mass Spectrometry (MS): GC-MS is the gold standard for identification.[7] The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of the analyte and any co-eluting impurities by comparing the fragmentation pattern to a spectral library.[11] This is particularly useful for impurity profiling in reaction mixtures.
-
-
UV-Visible (UV-Vis) Spectrophotometry
While primarily a tool for structural elucidation, UV-Vis spectrophotometry can be employed for quantitative analysis in simplified scenarios.
-
Principle of Operation: This technique measures the absorbance of UV or visible light by a sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
-
Limitations and Niche Application:
-
Lack of Selectivity: UV-Vis spectrophotometry is not a separative technique. Any compound in the reaction mixture that absorbs at the same wavelength (λmax) as this compound will interfere with the measurement, leading to inaccurate results.[12] This makes it unsuitable for most crude reaction mixtures.
-
pH Dependency: The λmax of anilines can shift depending on the pH of the solution, as the protonation state of the amine group alters the electronic transitions within the molecule.[12] This requires strict pH control for reproducible results.
-
When to Use It: This method is best reserved for situations where the reaction mixture is very clean, containing only the analyte and non-absorbing solvents or reagents, or for quick, rough estimations of concentration.
-
Performance Comparison: A Data-Driven Decision
The following table summarizes the expected performance characteristics of each technique for the analysis of aromatic amines, based on data from validated methods for similar compounds. This provides a benchmark for what can be achieved.
| Parameter | HPLC-UV/PDA | GC-FID | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[3][13] | > 0.99 | > 0.99[9] | > 0.995[5][6] |
| Precision (RSD %) | < 2%[13] | < 5% | < 10%[9] | < 10%[5][13] |
| Recovery (%) | 95 - 105%[3][13] | 90 - 110% | 85 - 115%[14] | 89 - 100%[5][6] |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL[13] | ~1 µg/mL | 0.1 - 1 mg/L[9][14] | 0.01 - 2 µg/kg[5] |
| Selectivity | Good | Moderate | High | Very High |
| Derivatization Required | No (unless for FLD) | Often Recommended | Often Recommended | No |
Experimental Workflows & Protocols
A robust analytical method is built on a well-defined and validated protocol. The following sections provide detailed, step-by-step methodologies for the two primary chromatographic techniques.
Workflow Visualization
The following diagrams illustrate the typical workflows for sample analysis using HPLC and GC.
Caption: High-level workflow for HPLC analysis.
Caption: High-level workflow for GC-MS analysis.
Protocol 1: Quantitative Analysis by RP-HPLC with UV Detection
This protocol is designed for routine monitoring of reaction progress and final product quantification.
-
Preparation of Standard Solutions:
-
Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Carefully withdraw a specific volume (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a final concentration within the calibration range. The dilution factor must be recorded accurately.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[1]
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[2]
-
Inject the prepared sample(s).
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve and account for the dilution factor.
-
Protocol 2: Quantitative Analysis by GC-MS
This protocol is ideal for impurity identification and quantification, providing higher confidence in results.
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution. If an internal standard is used, add it to each standard and sample at a constant concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the reaction mixture.
-
Add an equal volume of water and adjust the pH to >11 using 1.0 M NaOH to ensure the aniline is in its free base form.[7]
-
Extract the aqueous layer with an organic solvent like chloroform or methylene chloride (3x volumes).[7][9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
(Optional Derivatization Step): To the dried extract, add a derivatizing agent (e.g., acetic anhydride or 4-carbethoxyhexafluorobutyryl chloride) and heat as required to complete the reaction.[9] Evaporate excess reagent and reconstitute in ethyl acetate.
-
Transfer the final extract to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Column: DB-1MS or equivalent (30 m x 0.25 mm x 0.25 µm)[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 20:1, depending on concentration)[15]
-
Oven Program: Start at 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan mode for qualitative analysis and impurity identification. For quantitative analysis, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[14] The quantitative ion for the parent compound or its derivative should be chosen based on its abundance and uniqueness.
-
-
Data Analysis:
-
Qualitatively identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, construct a calibration curve using the peak area of the selected ion.
-
Determine the concentration in the sample from the calibration curve, accounting for all dilution and concentration factors from the sample preparation steps.
-
Conclusion: A Self-Validating Approach
The choice between HPLC and GC is not a matter of one being universally superior, but of strategic selection based on the analytical objective. For routine, high-throughput monitoring of the primary analyte in a known process, HPLC-UV is often the most efficient and economical choice. When the goal is more comprehensive—involving the identification of unknown byproducts, trace-level quantification, or absolute confirmation of identity—the specificity of mass spectrometric detection (GC-MS or LC-MS) is indispensable.
Ultimately, the trustworthiness of any quantitative data rests on a properly validated method.[2] Regardless of the chosen technique, a validation protocol assessing linearity, precision, accuracy, selectivity, and robustness is essential to ensure that the data generated is reliable and fit for purpose, providing a solid foundation for critical decisions in the drug development process.
References
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
- Khatib, A., & Kedor-Hackmam, E. R. M. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- Lema, P. G., Llompart, M., & Lamas, J. P. (n.d.). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from c. Taylor & Francis Online.
- Wang, J., Liu, D., & Zhang, H. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Eugenia, M. (2025). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate.
- BenchChem. (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
- Karaman, R. (2016). Is the spectrophotometric method reliable for determine Aniline concentration?. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
- SIELC Technologies. (n.d.). Separation of 2-Ethyl-6-methylaniline on Newcrom R1 HPLC column.
- EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- LGC Standards. (n.d.). 2-Methoxy-6-methylaniline.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- ChemBK. (n.d.). This compound.
- Wang, Y., Zhang, L., & Li, Y. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate.
- Poskrobko, J., Wasilewski, J., Dziwiński, E., & Milchert, E. (2025). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
- El-Akaad, T., El-Haj, B., & Al-Abad, B. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
- Xiongfeng, H., Qun, X., & Rohrer, J. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Colpaert, J., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.
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Safety Operating Guide
Navigating the Disposal of 2-Ethoxy-6-methylaniline: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. For drug discovery and development professionals, the handling of specialized aromatic amines like 2-Ethoxy-6-methylaniline demands a rigorous and informed approach. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond generic safety data sheet (SDS) recommendations to offer practical, field-proven insights. Our objective is to empower researchers with the knowledge to not only comply with regulations but to also understand the scientific rationale behind these essential procedures, thereby fostering a culture of safety and responsibility.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a substituted aniline, presents a multi-faceted risk profile that dictates its handling and disposal requirements.
According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Like many aniline derivatives, there is a potential for absorption into the body, which may lead to cyanosis, a condition characterized by a bluish discoloration of the skin due to a lack of oxygen in the blood.[2] Furthermore, related aniline compounds are known to be harmful to aquatic life with long-lasting effects, underscoring the environmental imperative for proper disposal.[3][4]
The U.S. Environmental Protection Agency (EPA) has established regulations for the disposal of aniline and its derivatives, often classifying them as hazardous waste.[5][6] This classification is a direct consequence of their toxicological and ecotoxicological properties. Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines a systematic approach to the disposal of this compound, from the point of generation to final hand-off to a licensed waste carrier.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Wear solvent-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[7]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[8][9]
-
Lab Coat: A lab coat or other protective clothing is essential to prevent contamination of personal attire.[7]
-
Respiratory Protection: If handling the material outside of a well-ventilated area or fume hood, a NIOSH-approved respirator with an organic vapor canister may be necessary.[8]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to safe disposal. This compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Compatibility: Do not mix this compound with incompatible materials. Aniline derivatives can react exothermically with acids and may be incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[3][8] Mixing incompatible waste streams can lead to dangerous reactions, including the generation of heat, gas, or toxic fumes.
-
Container Selection: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, that can be securely sealed. Ensure the container is in good condition and free from leaks.[8]
Waste Collection and Labeling: Ensuring Clear Communication
All hazardous waste containers must be meticulously labeled to ensure the safety of all personnel and to comply with regulatory requirements.
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Hazard Identification: The label must also indicate the associated hazards (e.g., "Toxic," "Irritant"). The use of GHS pictograms is highly recommended.
Storage of Hazardous Waste: Maintaining a Safe Environment
Designated satellite accumulation areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
-
Location: Store the waste container in a designated, well-ventilated area, away from sources of ignition and incompatible materials.[8] The storage area should be under the control of the laboratory personnel who generate the waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
Arranging for Disposal: The Final Step
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified waste carriers. Follow your institution's specific protocols for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment. Your EHS department will provide guidance on this process.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to clean up aniline derivatives.
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal Workflow for this compound
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Primary Hazards | Harmful if swallowed, skin and eye irritant, potential for causing cyanosis, harmful to aquatic life. | [1][2][3][4] |
| Required PPE | Solvent-resistant gloves, chemical safety goggles, lab coat. Respirator as needed. | [7][8][9] |
| Disposal Method | Treat as hazardous waste. Dispose of through a licensed waste disposal company. | [1][10] |
| Incompatible Materials | Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides. | [3][8] |
| Spill Cleanup | Use inert absorbent material. Do not use combustible materials. | N/A |
| Emergency - Skin Contact | Wash with soap and water for at least 15 minutes. | |
| Emergency - Eye Contact | Flush with water for at least 15 minutes and seek medical attention. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to best practices is not merely a regulatory obligation but a cornerstone of scientific integrity and responsible research.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 53(165), 32594-32611.
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
PubChem. (n.d.). N-(ethoxymethyl)-2-ethyl-6-methylaniline. Retrieved from [Link]
-
HPC Standards. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Methylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Aniline. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. aksci.com [aksci.com]
Navigating the Safe Handling of 2-Ethoxy-6-methylaniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Ethoxy-6-methylaniline. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep-seated understanding of safe laboratory practices, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on the data for 2-Ethyl-6-methylaniline, we can anticipate that this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled .[1][2] It is also expected to cause skin and serious eye irritation .[3][4]
Key Hazard Statements for Analogue 2-Ethyl-6-methylaniline:
-
H227: Combustible liquid.
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][4]
The causality behind these hazards lies in the aniline structure, which can be readily absorbed through the skin and lungs. Systemic exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, manifesting as headache, dizziness, and cyanosis (a bluish discoloration of the skin).[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a self-validating safety system. The principle is simple: create an impermeable barrier between you and the chemical.
| Scenario | Minimum Required PPE | Rationale |
| Benchtop Operations (e.g., weighing, preparing solutions) | Nitrile gloves, lab coat, and chemical splash goggles. | Protects against incidental skin and eye contact from minor splashes. |
| Operations with a risk of splashing or aerosol generation | Nitrile gloves (consider double-gloving), chemical-resistant apron over a lab coat, and a face shield in addition to chemical splash goggles. | Provides an enhanced barrier for the body and face against larger splashes or aerosolized particles. |
| Heating or operations under pressure | All PPE from the "splashing/aerosol" scenario, conducted within a certified chemical fume hood. | Mitigates the increased risk of vapor inhalation and potential for energetic reactions. |
Detailed PPE Specifications:
-
Hand Protection: Wear protective gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the cornerstone of safe and reproducible research.
Preparation and Weighing:
-
Pre-use Inspection: Always inspect the container for any signs of damage or leaks before handling.
-
Fume Hood Usage: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Spill Containment: Perform weighing on a disposable weighing paper or in a tared container to minimize contamination of the balance. Have a spill kit readily available.
Experimental Workflow:
Safe Handling Workflow for this compound
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be placed in a designated hazardous waste container.
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Toxic).
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Methyl-6-ethylaniline | 24549-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-(ethoxymethyl)-2-ethyl-6-methylaniline | C12H19NO | CID 89188136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
